molecular formula C12H15BrN2O3S B182738 4-(4-Acetylpiperazinosulfonyl)bromobenzene CAS No. 486422-26-8

4-(4-Acetylpiperazinosulfonyl)bromobenzene

Cat. No.: B182738
CAS No.: 486422-26-8
M. Wt: 347.23 g/mol
InChI Key: NBKDNKGVTSTVQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Acetylpiperazinosulfonyl)bromobenzene is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores: a bromobenzene sulfonyl group and an acetylpiperazine moiety. The bromobenzene unit serves as a versatile handle for further functionalization via cross-coupling reactions, allowing researchers to rapidly generate structural diversity. The sulfonyl group is a common feature in many bioactive compounds, known to facilitate key interactions with biological targets . The acetylpiperazine fragment is a recurring structural element in molecules designed to modulate various enzymatic and receptor targets, contributing to improved solubility and pharmacokinetic properties. This combination makes the reagent particularly valuable in the design and synthesis of novel small molecule inhibitors. Recent research highlights the significant potential of compounds containing piperazine-sulfonyl motifs in oncology. Such structures are frequently explored as core components in the development of potent anticancer agents, with demonstrated activity against challenging targets, including breast adenocarcinoma cell lines . Furthermore, the structural framework of this compound aligns with scaffolds investigated for targeting signaling pathways, such as those involving EGFR tyrosine kinase and estrogen receptors, which are critical in cancer proliferation . As a research tool, this compound enables the efficient construction of compound libraries for high-throughput screening against these and other therapeutic targets, accelerating the discovery of next-generation therapeutics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3S/c1-10(16)14-6-8-15(9-7-14)19(17,18)12-4-2-11(13)3-5-12/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBKDNKGVTSTVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428968
Record name 4-(4-Acetylpiperazinosulfonyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486422-26-8
Record name 4-(4-Acetylpiperazinosulfonyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the CAS number for 4-(4-Acetylpiperazinosulfonyl)bromobenzene?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in contemporary drug discovery and development. It is intended for researchers, medicinal chemists, and process development scientists. This document will detail the compound's chemical identity, a robust synthetic protocol, its applications as a building block, and the necessary analytical methods for its characterization, grounded in established scientific principles.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a sulfonylated piperazine derivative. Its structure incorporates a bromobenzene moiety, which is a common handle for further chemical modifications via cross-coupling reactions, and an acetylated piperazine, a scaffold frequently found in biologically active molecules.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 486422-26-8 .[1][2] This unique numerical identifier is assigned to only this specific chemical substance and is crucial for unambiguous identification in databases, publications, and regulatory documents.

Structural and Molecular Data
  • Synonyms: 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine[1]

  • Molecular Formula: C₁₂H₁₅BrN₂O₃S[2]

  • Molecular Weight: 347.23 g/mol [2]

Physicochemical Characteristics

The following table summarizes the key physical and chemical properties of the compound, compiled from various suppliers and databases.

PropertyValueSource(s)
CAS Number 486422-26-8[1][2]
Purity Typically >98%[1]
Appearance Data not consistently available; likely an off-white to white solid.
Storage Conditions 2-8°C, protected from light and moisture.[2]
InChI Key NBKDNKGVTSTVQZ-UHFFFAOYSA-N[1]
MDL Number MFCD09761794[1]

Section 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. This approach is a cornerstone of medicinal chemistry, valued for its reliability and high yields. The core of this synthesis involves the reaction of a sulfonyl chloride with a secondary amine.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-acetylpiperazine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is critical. This base acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.

Detailed Experimental Protocol

This protocol is a self-validating workflow, incorporating in-process checks and a robust purification scheme to ensure the final product's high purity.

Materials:

  • 1-Acetylpiperazine

  • 4-Bromobenzenesulfonyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-acetylpiperazine (1.0 eq) and anhydrous dichloromethane (approx. 10 mL per mmol of piperazine).

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (1.2 eq) dropwise while stirring. The base is added in slight excess to ensure complete neutralization of the HCl byproduct.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes. A slight excess of the sulfonyl chloride ensures the complete consumption of the more valuable piperazine starting material.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 50% Ethyl Acetate in Hexanes) until the starting material (1-acetylpiperazine) is no longer visible.

  • Aqueous Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product, this compound, as a pure solid.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic process.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_purification Workup & Purification Reactant1 1-Acetylpiperazine in DCM Setup Combine Reactant1 & Base Cool to 0°C Reactant1->Setup Reactant2 4-Bromobenzenesulfonyl Chloride in DCM Addition Add Reactant2 Solution Dropwise Reactant2->Addition Base Triethylamine (Base) Base->Setup Setup->Addition Stir Stir at Room Temp (4-6h) Addition->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Wash (NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry (MgSO₄) & Concentrate Workup->Dry Purify Column Chromatography or Recrystallization Dry->Purify FinalProduct Pure Product CAS: 486422-26-8 Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Section 3: Applications in Drug Discovery

While this compound is not typically an active pharmaceutical ingredient (API) itself, it serves as a crucial building block for creating more complex molecules with therapeutic potential. The sulfonylpiperazine scaffold is prevalent in medicinal chemistry. For instance, related N-sulfonylpiperazine structures have been identified as potent inhibitors of the glycine transporter-1 (GlyT-1), a target for treating neurological disorders.[3]

The bromobenzene unit is particularly valuable as it provides a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse chemical functionalities. This modularity is highly desirable in lead optimization campaigns.

Potential Therapeutic Pathway Involvement

Compounds derived from this scaffold could potentially modulate key signaling pathways. The piperazine moiety is a well-known pharmacophore that interacts with a variety of receptors, including those in the central nervous system. As an example, derivatives could be designed to target G-protein coupled receptors (GPCRs) or ion channels, which are central to many physiological processes.

Signaling_Pathway Start Building Block CAS: 486422-26-8 Library Chemical Library Synthesis (e.g., Suzuki Coupling) Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization Hit->Lead Target Target Protein e.g., GPCR, Kinase, Transporter Lead->Target Binds to Response Cellular Response (e.g., Signal Blockade) Target->Response Modulates Therapeutic Therapeutic Effect Response->Therapeutic

Caption: Role of intermediates in the drug discovery pipeline.

Section 4: Quality Control and Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques must be employed. Each method provides orthogonal information, creating a comprehensive and trustworthy characterization profile.

TechniquePurposeExpected Result
¹H NMR Confirms molecular structure and proton environment.A spectrum consistent with the C₁₂H₁₅BrN₂O₃S structure, showing characteristic peaks for aromatic, piperazine, and acetyl protons.
¹³C NMR Confirms the carbon backbone of the molecule.The correct number of distinct carbon signals corresponding to the proposed structure.
Mass Spectrometry (MS) Determines the molecular weight and fragmentation pattern.A molecular ion peak [M+H]⁺ at m/z ≈ 347.0, corresponding to the compound's molecular weight.
HPLC Quantifies purity by separating the main component from impurities.A major peak indicating a purity of ≥98%.
FTIR Identifies characteristic functional groups.Absorption bands corresponding to sulfonyl (S=O), amide (C=O), and C-Br bonds.

The combination of these methods provides a robust validation of the synthesis, confirming that the target molecule has been produced with high fidelity.

References

  • This compound. BioOrganics. [Link]

  • This compound | 486422-26-8. Merck (Chinese). [Link]

  • 4-(4-BOC-piperazinosulfonyl)bromobenzene | C15H21BrN2O4S | CID 16665576. PubChem. [Link]

  • Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. ResearchGate. [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Preprints.org. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

  • Process for eco-friendly synthesis of bromobenzene.
  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. PSE Community.org. [Link]

  • A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. [Link]0050454_A_Synthesis_of_4H-1_4-Benzothiazines)

Sources

An In-Depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key pharmaceutical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physical and chemical properties, potential applications, and essential safety protocols. The insights provided herein are grounded in established chemical principles and aim to facilitate the effective utilization of this versatile building block in research and development endeavors.

Compound Identity and Structure

This compound, also known by its synonyms 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine and 1-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)ethanone, is a sulfonylated piperazine derivative.[1] Its structure incorporates a bromobenzene moiety, which is a common feature in compounds designed for further functionalization, particularly through cross-coupling reactions. The presence of the N-acetylpiperazine group often imparts favorable pharmacokinetic properties to drug candidates.

Chemical Structure:

Caption: 2D Structure of this compound

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in synthesis and drug formulation. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 486422-26-8[2][3]
Molecular Formula C₁₂H₁₅BrN₂O₃S[3]
Molecular Weight 347.23 g/mol [2]
Appearance White to off-white crystalline powder[1]
Purity ≥98%[2]
Melting Point Not explicitly reported; expected to be a solid at room temperature. For comparison, the related compound 1-Boc-4-(4-bromophenyl)piperazine has a melting point of 138-145 °C.[4]N/A
Solubility Soluble in DMSO; slightly soluble in water.[1]
Storage Conditions 2-8°C[5]
InChI Key NBKDNKGVTSTVQZ-UHFFFAOYSA-N[2]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that leverages well-established organic chemistry reactions. The overall strategy involves the preparation of 4-bromobenzenesulfonyl chloride followed by its reaction with N-acetylpiperazine.

Synthesis Pathway

The logical synthetic route is a two-step process starting from commercially available bromobenzene.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation Bromobenzene Bromobenzene Step1_Product 4-Bromobenzenesulfonyl Chloride Bromobenzene->Step1_Product ClSO3H ChlorosulfonicAcid Chlorosulfonic Acid Final_Product 4-(4-Acetylpiperazinosulfonyl) bromobenzene Step1_Product->Final_Product Base (e.g., Triethylamine) DCM NAcetylpiperazine N-Acetylpiperazine

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds. The reaction of bromobenzene with chlorosulfonic acid is a classic electrophilic aromatic substitution.

  • Materials: Bromobenzene, Chlorosulfonic acid, crushed ice, cold water.

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for HCl gas.

    • Charge the flask with chlorosulfonic acid and cool it in an ice-water bath.

    • Add bromobenzene dropwise from the dropping funnel with constant stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The solid precipitate, 4-bromobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.

    • The crude product can be used directly in the next step or purified by recrystallization.

Step 2: Synthesis of this compound

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by the secondary amine of N-acetylpiperazine.

  • Materials: 4-Bromobenzenesulfonyl chloride, N-Acetylpiperazine, Triethylamine (or another suitable base), Dichloromethane (DCM).

  • Procedure:

    • Dissolve N-acetylpiperazine and triethylamine in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Add a solution of 4-bromobenzenesulfonyl chloride in DCM dropwise to the cooled mixture with stirring.

    • After the addition, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a white to off-white solid.

Reactivity and Further Functionalization

The bromobenzene moiety of the title compound is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the para-position of the benzene ring, making it an excellent scaffold for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Applications in Research and Drug Development

This compound is primarily utilized as a pharmaceutical intermediate.[1] Its structural features make it particularly valuable in the synthesis of novel therapeutic agents and diagnostic tools.

Intermediate in Contrast Agent Synthesis

A significant application of this compound is in the development of contrast agents for medical imaging modalities such as Magnetic Resonance Imaging (MRI) and Computed Tomography (CT).[1] The development of new contrast agents is a dynamic field of research, with a focus on improving efficacy, safety, and targeting capabilities. This compound can serve as a core structure to which chelating agents for paramagnetic metal ions (for MRI) or iodinated moieties (for CT) can be attached. The piperazine and sulfonyl groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of the final contrast agent.

Scaffold for Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs across various therapeutic areas. The N-acetyl group can be hydrolyzed to reveal a secondary amine, which can be further functionalized. As mentioned, the bromophenyl group is amenable to a wide array of synthetic transformations. This dual functionality makes this compound a valuable starting material for the synthesis of compound libraries for screening against various biological targets.

Spectroscopic Characterization

  • ¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzene ring, typically in the range of 7.5-8.0 ppm. The piperazine protons will appear as multiplets in the aliphatic region, and the acetyl group will exhibit a sharp singlet around 2.1 ppm.

  • ¹³C NMR: The carbon signals for the aromatic ring will be in the 120-140 ppm region. The carbonyl carbon of the acetyl group will be significantly downfield, and the aliphatic carbons of the piperazine ring will appear in the 40-50 ppm range.

  • IR Spectroscopy: The infrared spectrum would be expected to show strong absorption bands for the sulfonyl group (S=O stretching) around 1350 and 1160 cm⁻¹, and a strong band for the amide carbonyl (C=O stretching) around 1650 cm⁻¹.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a definitive feature for confirming the presence of bromine in the molecule.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) for this compound is best obtained from the supplier, general guidelines based on its structure and related compounds are provided below.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

Handling and Storage
  • Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[6]

  • Avoid contact with skin and eyes.[6]

  • Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[5]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6]

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

Conclusion

This compound is a valuable and versatile intermediate for chemical synthesis, particularly in the fields of medicinal chemistry and drug development. Its well-defined structure allows for predictable reactivity and straightforward functionalization, making it an ideal starting point for the creation of novel compounds with potential therapeutic or diagnostic applications. This guide provides the foundational knowledge required for its safe and effective use in a research setting. For further, specific data, researchers are encouraged to consult the Certificate of Analysis (COA) and Safety Data Sheet (SDS) provided by their chemical supplier.

References

  • TradeIndia. 4-(4-Acetylpiperazinosulfonyl) Bromobenzene. Available from: [Link]

  • Supporting Information for "A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes". Available from: [Link]

  • BioOrganics. This compound. Available from: [Link]

  • European Patent Office. Contrast agents for medical devices - EP 1702628 A2. Available from: [Link]

  • PubChem. 4-(4-BOC-piperazinosulfonyl)bromobenzene. Available from: [Link]

  • Google Patents. NMR contrast agents - WO1985005554A1.
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Available from: [Link]

  • OSTI.GOV. Nuclear magnetic resonance contrast agents (Patent). Available from: [Link]

  • PubChem. Bromobenzene. Available from: [Link]

  • PR Newswire. Subtle Medical Awarded Breakthrough Patent for Reduced Contrast Agent Dosage in Medical Imaging Exams. Available from: [Link]

  • PubChem. Ultrasound contrast agent dosage formulation - Patent US-8012457-B2. Available from: [Link]

  • Oakwood Chemical. 1-[4-(4-bromophenyl)piperazin-1-yl]ethanone, min 98%. Available from: [Link]

  • Google Patents. Synthetic method of 1-(4-bromophenyl) piperidine - CN112645902A.
  • Molbank. 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Available from: [Link]

  • Molecules. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available from: [Link]

  • Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine - CN1616440A.
  • NIST WebBook. Benzene, bromo-. Available from: [Link]

  • SpectraBase. Bromobenzene - Optional[Near IR] - Spectrum. Available from: [Link]

Sources

Solubility and stability of 4-(4-Acetylpiperazinosulfonyl)bromobenzene in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties influencing the solubility and stability of this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing the compound's behavior in various solvents and under stress conditions. It outlines detailed, field-proven experimental protocols for both equilibrium solubility determination and forced degradation studies, adhering to international regulatory standards. The methodologies are presented as self-validating systems, emphasizing the causal relationships between molecular structure, solvent properties, and degradation pathways. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.

Introduction and Molecular Profile

This compound (CAS No: 486422-26-8) is a substituted piperazine derivative incorporating a sulfonamide linkage. Such scaffolds are of significant interest in medicinal chemistry due to the versatile pharmacological activities exhibited by both piperazine and sulfonamide moieties.[1][2] Piperazine derivatives are integral to drugs targeting the central nervous system (CNS) and have applications as antimicrobial and anticancer agents.[1][2]

The successful development of any active pharmaceutical ingredient (API) is critically dependent on a thorough understanding of its solubility and stability.[] Solubility directly impacts bioavailability and dictates the feasibility of various formulation strategies, while stability determines the drug's shelf-life, safety, and efficacy, ensuring that it remains unadulterated from manufacturing to administration.[4][5]

This guide provides the foundational knowledge and practical methodologies required to comprehensively characterize this compound.

Molecular Structure and Properties:

  • Synonym: 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine

  • Molecular Formula: C₁₂H₁₅BrN₂O₃S

  • Molecular Weight: 347.23 g/mol

FeatureAnalysis
Bromophenyl Group A large, non-polar aromatic ring that contributes to hydrophobicity, likely reducing aqueous solubility.
Sulfonamide Group A polar functional group capable of acting as a hydrogen bond donor (N-H) and acceptor (S=O). The acidity of the sulfonamide proton can influence solubility in response to pH changes.[6]
Piperazine Ring A heterocyclic amine that is typically basic and can be protonated at physiological pH.[7][8] Its nitrogen atoms are hydrogen bond acceptors, enhancing polarity.
Acetyl Group The acetyl substituent on the piperazine nitrogen reduces the basicity of that nitrogen. The carbonyl group acts as a hydrogen bond acceptor.

Theoretical Framework for Solubility and Stability

Principles of Solubility

The solubility of an organic molecule is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[9] Stronger solute-solvent interactions compared to solute-solute and solvent-solvent interactions lead to higher solubility.[10]

  • Polarity and Hydrogen Bonding: this compound possesses both non-polar (bromophenyl) and polar regions (sulfonamide, acetyl, piperazine nitrogens). Its solubility will be highest in solvents that can effectively interact with these different regions. Polar protic solvents (e.g., water, ethanol) can donate and accept hydrogen bonds, interacting strongly with the sulfonamide and acetyl groups.[11] Polar aprotic solvents (e.g., DMSO, acetonitrile) can only accept hydrogen bonds but are effective at dissolving polar compounds.[10]

  • Effect of pH: The piperazine moiety contains a basic nitrogen atom, and the sulfonamide proton is weakly acidic.[6][7] Therefore, the compound's net charge and solubility are expected to be pH-dependent. In acidic media, the free piperazine nitrogen can be protonated, forming a more polar and water-soluble cationic salt. In strongly alkaline media, the sulfonamide proton may be abstracted, forming an anionic species, which would also increase aqueous solubility.[6]

Principles of Chemical Stability and Degradation

Stability testing exposes a drug substance to environmental stressors to identify potential degradation products and understand its intrinsic stability.[12][13] The functional groups in this compound suggest susceptibility to several degradation pathways.

  • Hydrolysis: This involves the cleavage of chemical bonds by water. The sulfonamide and the acetyl-amide bonds are potentially susceptible to hydrolysis under acidic or basic conditions. Studies on other sulfonamides show they are generally stable at neutral and alkaline pH but can be more susceptible to degradation in acidic conditions.[14][15][16]

  • Oxidation: Degradation via reaction with oxidizing agents. The sulfur atom in the sulfonamide and the nitrogen atoms in the piperazine ring are potential sites for oxidation.

  • Photolysis: Degradation caused by exposure to light. Aromatic systems, like the bromophenyl ring, can absorb UV light, which may lead to the formation of reactive species and subsequent degradation. The ICH Q1B guideline provides standardized conditions for photostability testing.[17]

  • Thermal Degradation: Decomposition induced by heat. This provides information on the compound's stability during manufacturing processes (e.g., drying) and long-term storage at elevated temperatures.

Experimental Protocol: Equilibrium Solubility Determination

Causality: The Shake-Flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[18] It ensures the solution reaches saturation, providing a true measure of the maximum amount of solute a solvent can hold under specific conditions (e.g., temperature). This is crucial for predicting in vivo dissolution and for selecting appropriate formulation vehicles.

Materials and Equipment
  • This compound (purity >98%)

  • Selected Solvents (HPLC Grade): Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • HPLC system with UV detector

  • Analytical balance

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound to a vial (e.g., 5-10 mg). The key is to have visible undissolved solid after equilibration.

  • Solvent Addition: Add a precise volume of the selected solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Equilibrate for a minimum of 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method (see section 5.2 for an example method).

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve and then back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Weigh Excess API B Add Known Volume of Solvent A->B C Equilibrate on Shaker (24-48h, 25°C) B->C D Settle Undissolved Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Filtrate E->F G Analyze via HPLC-UV F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for Shake-Flask Solubility Measurement.

Data Presentation: Expected Solubility Profile
SolventPolarity IndexSolvent TypePredicted Solubility (mg/mL)
Water10.2Polar ProticLow
PBS (pH 7.4)~10.2Polar Protic, BufferedLow to Moderate
0.1 M HCl~10.2Aqueous AcidicModerate to High
0.1 M NaOH~10.2Aqueous BasicModerate
Ethanol4.3Polar ProticModerate
Acetonitrile5.8Polar AproticModerate to High
DMSO7.2Polar AproticHigh

Experimental Protocol: Stability Assessment (Forced Degradation)

Causality: Forced degradation studies are mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[12][19] By intentionally degrading the API under harsh conditions, we can generate its likely degradation products. A method that can separate all these degradants from the parent API and from each other is deemed "stability-indicating," ensuring that a loss in API concentration during formal stability studies is accurately measured and not masked by co-eluting impurities.[20][21] A degradation of 5-20% is targeted to ensure that secondary and tertiary degradation products are not needlessly generated.[17][19]

General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (stored at 5°C, protected from light) is analyzed alongside the stressed samples.

Step-by-Step Stress Conditions
  • Acid Hydrolysis:

    • Mix the API solution with an equal volume of 0.1 M to 1 M HCl.

    • Incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 24, 48, 72 hours).

    • Withdraw samples at time points, neutralize with an equivalent amount of NaOH, dilute with mobile phase, and analyze.

  • Base Hydrolysis:

    • Mix the API solution with an equal volume of 0.1 M to 1 M NaOH.

    • Incubate at room temperature or slightly elevated (e.g., 40°C).

    • Withdraw samples, neutralize with HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the API solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep at room temperature and monitor over time (e.g., up to 24 hours).

    • Quench the reaction if necessary, dilute, and analyze.

  • Thermal Degradation:

    • Store the API as a solid powder and in solution in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the API (solid and in solution) to a light source conforming to ICH Q1B options (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[17]

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions API API Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, 40°C) API->Base Ox Oxidation (3% H₂O₂, RT) API->Ox Thermal Thermal (80°C, Solution) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analyze by Stability-Indicating HPLC-PDA/MS Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis Result Assess % Degradation Identify Degradants Validate Method Specificity Analysis->Result

Sources

An In-depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document details the molecule's structural and physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, and discusses methods for its characterization.

Introduction and Scientific Context

This compound, also known by its synonym 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine, is a sulfonamide derivative of significant interest in medicinal chemistry. Its structure combines a brominated aromatic ring, a sulfonyl group, and an acetylated piperazine moiety. This combination of functional groups makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents and diagnostic tools. One of the noted applications for this compound is as a pharmaceutical intermediate, especially in the synthesis of contrast agents for medical imaging[1]. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the sulfonamide and piperazine components can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).

This guide aims to provide a detailed understanding of this compound, grounded in established chemical principles and supported by authoritative references, to empower researchers in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and application. These properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₅BrN₂O₃S[2]
Molecular Weight 347.23 g/mol [2]
CAS Number 486422-26-8[2]
Synonyms 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine[2]
Appearance White to off-white solid (typical)[3]
Purity Typically >98%[2]

The molecular structure consists of a central piperazine ring. One nitrogen atom of the piperazine is functionalized with an acetyl group, forming an amide linkage. The other nitrogen is attached to the sulfur atom of a sulfonyl group, which in turn is bonded to a p-bromophenyl ring.

Caption: 2D Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from bromobenzene. This synthetic strategy is outlined below, followed by a detailed experimental protocol for the key sulfonylation step.

Synthetic Pathway Overview

The overall synthesis involves two main transformations:

  • Chlorosulfonation of Bromobenzene: Bromobenzene is reacted with chlorosulfonic acid to yield the key intermediate, 4-bromobenzenesulfonyl chloride. This is an electrophilic aromatic substitution reaction.

  • Sulfonamide Formation: The resulting 4-bromobenzenesulfonyl chloride is then reacted with 1-acetylpiperazine in the presence of a base to form the final product. This is a nucleophilic acyl substitution at the sulfonyl group.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonamide Formation bromobenzene Bromobenzene step1 Electrophilic Aromatic Substitution bromobenzene->step1 + chlorosulfonic_acid Chlorosulfonic Acid chlorosulfonic_acid->step1 intermediate 4-Bromobenzenesulfonyl Chloride step1->intermediate acetylpiperazine 1-Acetylpiperazine step2 Nucleophilic Acyl Substitution acetylpiperazine->step2 intermediate_ref 4-Bromobenzenesulfonyl Chloride intermediate_ref->step2 + final_product 4-(4-Acetylpiperazinosulfonyl) bromobenzene step2->final_product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound from 4-Bromobenzenesulfonyl Chloride

This protocol details the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine.

Materials and Equipment:

  • 4-Bromobenzenesulfonyl chloride

  • 1-Acetylpiperazine

  • Pyridine (or another suitable base like triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • 0.05 N aqueous hydrochloric acid solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-acetylpiperazine (1.1 equivalents) in dichloromethane. To this solution, add pyridine (1.5 equivalents) and cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Sulfonyl Chloride: Dissolve 4-bromobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of dichloromethane and add this solution dropwise to the cooled piperazine solution over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Wash the organic layer sequentially with 0.05 N HCl to remove excess pyridine, followed by saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound as a solid.

Causality Behind Experimental Choices:

  • The use of a base like pyridine is crucial to neutralize the hydrochloric acid (HCl) byproduct formed during the reaction. This prevents the protonation of the nucleophilic nitrogen of 1-acetylpiperazine, which would render it unreactive, and drives the reaction to completion[4].

  • The reaction is performed at a low temperature initially to control the exothermic nature of the reaction between the sulfonyl chloride and the amine.

  • The aqueous work-up sequence is designed to remove the base, unreacted starting materials, and salts, leading to a cleaner crude product before final purification.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted ¹H NMR Spectroscopy
  • Aromatic Protons: The protons on the bromophenyl ring are expected to appear as two doublets in the aromatic region (approximately δ 7.6-7.9 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Piperazine Protons: The protons on the piperazine ring will likely appear as two multiplets or broad singlets in the range of δ 3.0-3.8 ppm. The protons adjacent to the sulfonyl group will be deshielded compared to those adjacent to the acetyl group.

  • Acetyl Protons: The methyl protons of the acetyl group are expected to appear as a sharp singlet at approximately δ 2.1 ppm.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Safety, Handling, and Storage

As a laboratory chemical, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. In general, standard laboratory practice should be followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with applications in pharmaceutical research and development. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust, well-rationalized synthetic protocol. The provided characterization information will aid researchers in confirming the identity and purity of their synthesized material. By understanding the fundamental chemistry of this compound, scientists can better leverage its potential in the creation of novel and impactful molecules.

References

  • 4-(4-Acetylpiperazinosulfonyl) Bromobenzene. (n.d.). IndiaMART. Retrieved January 15, 2026, from [Link]

Sources

Safety Data Sheet and Handling Precautions for 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Compound Profile and Inferred Hazard Identification

4-(4-Acetylpiperazinosulfonyl)bromobenzene is a complex organic molecule likely utilized as an intermediate in medicinal chemistry and pharmaceutical synthesis.[1] Its structure incorporates a bromobenzene moiety, a sulfonyl group, and an acetylpiperazine ring. Each of these components contributes to its overall chemical reactivity and potential toxicological profile. The absence of a dedicated SDS necessitates a risk assessment based on these structural alerts.

The bromobenzene component suggests potential for skin irritation and significant ecotoxicity, while the sulfonyl group indicates possible incompatibility with strong acids, bases, and oxidizing agents.[2][3]

Anticipated GHS Hazard Classification

The following table summarizes the likely hazard classifications based on data from structural analogues. Researchers must handle this compound as if it fully possesses these hazards until empirical data becomes available.

Hazard ClassGHS CategoryAnticipated Hazard StatementBasis of Inference
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.Based on data for Bromobenzene and various sulfonyl compounds.[2][4]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.Common hazard for sulfonyl-containing and aromatic halide compounds.[5]
Acute Aquatic ToxicityCategory 2H401: Toxic to aquatic life.Based on data for Bromobenzene.
Chronic Aquatic ToxicityCategory 2H411: Toxic to aquatic life with long lasting effects.Based on data for Bromobenzene.
FlammabilityCategory 3H226: Flammable liquid and vapor.Based on data for Bromobenzene; while the target compound is likely solid, this suggests combustibility.[2]

Note: This classification is predictive and should be treated as a preliminary risk assessment.

Laboratory Handling and Exposure Control

A proactive approach to exposure control is paramount. The primary routes of potential exposure are inhalation of aerosolized dust, dermal contact, and accidental ingestion.

Engineering and Administrative Controls

The causality behind engineering controls is to place a physical barrier between the researcher and the chemical hazard.

  • Ventilation: All manipulations of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. This prevents the inhalation of fine particulates which may cause respiratory tract irritation.[4]

  • Designated Area: Operations involving this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access limited to authorized personnel.

  • Safe Work Practices: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday. Avoid generating dust during handling.

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be appropriate for the potential hazards identified.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer (Solid) Safety goggles conforming to EN166 or OSHA 29 CFR 1910.133.[4]Nitrile gloves (double-gloving recommended).Laboratory coat.Not required if handled within a fume hood.
Solution Preparation/Reaction Safety goggles or face shield if splash hazard exists.Nitrile gloves. Change immediately if contaminated.Flame-retardant, anti-static laboratory coat.A NIOSH/MSHA approved respirator with organic vapor/acid gas cartridges may be required if engineering controls fail or for large-scale work.[4][6]

Safe Storage and Incompatibility

Improper storage is a common source of laboratory incidents. The reactivity of the sulfonyl and bromobenzene groups dictates specific storage requirements.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] The storage location should be away from heat, sparks, and open flames.[4]

  • Incompatible Materials: Segregate from the following classes of chemicals to prevent hazardous reactions:

    • Strong Oxidizing Agents: (e.g., perchlorates, nitrates)[3][7]

    • Strong Acids and Bases: [3]

    • Alkaline Earth Metals: [7]

Emergency Procedures: A Self-Validating System

A clear, logical emergency plan ensures a trustworthy and effective response. All personnel must be trained on these procedures.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[7] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6][9] Seek immediate medical attention.

Spill Response Protocol

For any spill, the primary directive is to ensure personnel safety before addressing the spill itself.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[8][10]

  • Control Ignition Sources: If the material is flammable or spilled near flammable solvents, extinguish all nearby ignition sources.[4]

  • Assess the Spill: Determine if the spill is minor or major. A major spill is one that poses an immediate fire or health hazard, or is too large to be handled by laboratory staff.[11] If the spill is major, evacuate the building and call emergency services.[11]

  • Containment (Minor Spills): For minor spills, and only if trained to do so, don the appropriate PPE.[10]

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[7] Do not use combustible materials like paper towels.

    • Work from the outside of the spill inwards to prevent spreading.[10]

  • Cleanup & Disposal:

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11] Use non-sparking tools.[4][7]

    • Decontaminate the spill area with a detergent solution and water.[10]

    • Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.[12]

Emergency Response Workflow Diagram

The following diagram illustrates the logical decision-making process for responding to a chemical spill.

Spill_Response_Workflow Emergency Response Workflow for a Chemical Spill spill Chemical Spill Occurs assess Assess Spill Severity (Size, Hazard, Location) spill->assess is_major Is Spill Major? (>1L, High Hazard, Fire) assess->is_major evacuate EVACUATE AREA Activate Alarm Call Emergency Services (911) is_major->evacuate Yes minor_spill Minor Spill Procedure is_major->minor_spill No report Report Incident to Supervisor/EHS evacuate->report ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) minor_spill->ppe contain Contain Spill (Use Absorbent Material) ppe->contain cleanup Collect Contaminated Material (Use Non-Sparking Tools) contain->cleanup dispose Package & Label as Hazardous Waste cleanup->dispose decontaminate Decontaminate Area & Equipment dispose->decontaminate decontaminate->report

Caption: Logical workflow for responding to a chemical spill in a laboratory setting.

Toxicological and Ecotoxicological Profile

  • Toxicology: Specific toxicological data for this compound is not available. However, data for bromobenzene indicates potential for liver and kidney damage with chronic exposure.[7] The oral LD50 for bromobenzene in rats is reported as 2383 mg/kg.[2] The target compound should be handled as if it possesses similar or greater toxicity due to its complex structure. The toxicological properties have not been fully investigated.[3]

  • Ecotoxicity: Bromobenzene is classified as toxic to aquatic life with long-lasting effects.[2] Therefore, it is imperative that this compound and any waste containing it are prevented from reaching drains, sewers, or waterways.[2] All waste must be collected and disposed of as hazardous chemical waste.[9]

References

  • 4-(4-Acetylpiperazinosulfonyl) Bromobenzene. IndiaMART. [Link]

  • Hazardous Substance Fact Sheet - Bromobenzene. New Jersey Department of Health. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Emergency Chemical Spill Response. (2016-10-19). ChemCERT. [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

  • Guide for Chemical Spill Response. American Chemical Society. [Link]

  • Safety Data Sheet: Bromobenzene. (2025-03-31). Carl ROTH. [Link]

  • This compound. BioOrganics. [Link]

Sources

Commercial suppliers of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(4-Acetylpiperazinosulfonyl)bromobenzene for Advanced Research and Development

Authored by: A Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key intermediate for professionals in pharmaceutical research and drug development. We will explore its chemical identity, a validated synthesis pathway with mechanistic insights, a comparative analysis of commercial suppliers, and its strategic application in medicinal chemistry.

Compound Profile & Physicochemical Properties

This compound is a sulfonylated piperazine derivative. Its structure features a bromophenyl group, which is a versatile handle for cross-coupling reactions, and an N-acetylpiperazine moiety, a common pharmacophore in modern drug discovery.

  • IUPAC Name: 1-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethanone

  • Synonyms: this compound, 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine[1]

  • CAS Number: 486422-26-8[1][2]

  • Molecular Formula: C₁₂H₁₅BrN₂O₃S[2]

  • Molecular Weight: 347.23 g/mol [3]

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number 486422-26-8[3]
Molecular Formula C₁₂H₁₅BrN₂O₃S[2]
Molecular Weight 347.23[3]
Typical Purity >98%[1]
InChI Key NBKDNKGVTSTVQZ-UHFFFAOYSA-N[2][3]
Canonical SMILES CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)BrPubChem

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction. The most common and industrially scalable route involves the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine.

Causality of Experimental Design: The choice of a base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is employed to act as a proton scavenger. It neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation without competing with the piperazine nucleophile. An inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is selected to ensure solubility of the reactants while not participating in the reaction. The reaction is initiated at a reduced temperature (0 °C) to control the initial exothermic release, then allowed to warm to room temperature to ensure completion.

Experimental Protocol: Synthesis of this compound
  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 1-acetylpiperazine (1.0 eq) and dichloromethane (DCM, 10 mL/mmol).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) dropwise while stirring.

  • Sulfonyl Chloride Addition: Dissolve 4-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel to afford the final product.

Synthesis Workflow Diagram

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions A 1-Acetylpiperazine Process Nucleophilic Acyl Substitution A->Process B 4-Bromobenzenesulfonyl Chloride B->Process C DCM (Solvent) C->Process in D Triethylamine (Base) D->Process cat. E 0°C to RT E->Process temp. Product This compound Process->Product

Caption: Synthesis workflow for this compound.

Commercial Supplier Analysis

This compound is readily available from several key suppliers, primarily catering to the research and development market. Availability ranges from gram to multi-kilogram scale. Purity levels are consistently high, which is critical for avoiding complications in subsequent synthetic steps.

Table 2: Comparison of Commercial Suppliers

SupplierDistributor/PartnerTypical PurityAvailable QuantitiesNotes
Combi-Blocks, Inc. Sigma-Aldrich/Merck98%1g - 100gA primary manufacturer of building blocks. Available through major distributors.
Sigma-Aldrich (Merck) -98%1g, 5g, 10g, 25g, 100gOffers detailed documentation like CoA and COO. Pricing is readily available online.[3]
BioOrganics ->98%Inquiry requiredCatalog number BO-95095. Inventory status needs to be confirmed upon inquiry.
JHECHEM CO LTD Echemi PlatformNot specifiedBulk inquiryA China-based manufactory and trader available through the Echemi marketplace.[2]
National Analytical Corp. -98%Custom quantitiesAn India-based supplier and trader offering packaging in 25 kg drums or custom amounts.[1]

Self-Validating Trustworthiness in Sourcing: When selecting a supplier, researchers should implement a self-validating protocol. Always request a lot-specific Certificate of Analysis (CoA) to verify purity and identity via methods like NMR and HPLC. For critical applications, it is advisable to perform an in-house analytical confirmation of a small sample before committing to a large-scale purchase.

Application in Drug Discovery & Medicinal Chemistry

The title compound serves as a valuable scaffold in medicinal chemistry. The bromophenyl group is a key functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the core structure to optimize for potency, selectivity, and pharmacokinetic properties.

The N-acetylpiperazine sulfonyl moiety is a recognized pharmacophore present in a number of biologically active agents, often interacting with protein targets through hydrogen bonding and dipolar interactions. While specific drugs derived directly from this intermediate are not prominently disclosed in public literature, its structural motifs are highly relevant. For instance, the related sulfonamide linkage is a cornerstone of many therapeutic classes, including diuretics and antibiotics.

Logical Workflow for Library Synthesis

The following diagram illustrates how this compound can be used as a starting point for generating a chemical library for screening.

G cluster_reactions Cross-Coupling Reactions cluster_products Diverse Chemical Library Start 4-(4-Acetylpiperazino sulfonyl)bromobenzene Suzuki Suzuki Coupling (Boronic Acids) Start->Suzuki Sonogashira Sonogashira Coupling (Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald ProdA Aryl-Substituted Derivatives Suzuki->ProdA ProdB Alkynyl-Substituted Derivatives Sonogashira->ProdB ProdC Amino-Substituted Derivatives Buchwald->ProdC

Caption: Use as a scaffold for parallel synthesis via cross-coupling.

This strategic approach enables the rapid generation of novel compounds for high-throughput screening, accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • This compound - BioOrganics. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-(4-Acetylpiperazinosulfonyl) Bromobenzene - NATIONAL ANALYTICAL CORPORATION. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-(4-BOC-piperazinosulfonyl)bromobenzene | C15H21BrN2O4S | CID 16665576 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key intermediate in medicinal chemistry and drug development. The described methodology details the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine. This guide is designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, safety, and reproducibility. It includes detailed reaction parameters, safety protocols, purification techniques, and characterization data, supported by authoritative citations.

Introduction and Scientific Context

This compound (CAS No. 486422-26-8) is a sulfonamide derivative that serves as a valuable building block in the synthesis of complex organic molecules.[1] The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and hypoglycemic agents.[2][3] The synthesis protocol outlined herein follows a classic and robust method for forming the S-N bond, which is the reaction of a sulfonyl chloride with an amine.[4]

The core of this synthesis is the reaction of the commercially available 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine. The acetyl group on the piperazine ring modulates its nucleophilicity and provides a stable handle for further synthetic transformations. The bromo-substituent on the phenyl ring offers a site for subsequent cross-coupling reactions, further enhancing the synthetic utility of the target compound. This protocol is optimized for high yield and purity, ensuring the final product meets the stringent quality requirements for downstream applications.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 1-acetylpiperazine acts as the nucleophile, attacking the highly electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride. The reaction is facilitated by a tertiary amine base, such as triethylamine or pyridine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[5][6]

Reaction: 4-Bromobenzenesulfonyl chloride + 1-Acetylpiperazine → this compound

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-acetylpiperazine attacks the sulfur atom of the sulfonyl chloride.

  • Chloride Elimination: The sulfonyl chloride's chlorine atom, a good leaving group, is displaced.

  • Deprotonation: The protonated piperazine intermediate is deprotonated by the base (triethylamine), neutralizing the charge and regenerating the free amine. The base is converted to its hydrochloride salt.

Health and Safety (EHS) Overview

Extreme caution must be exercised throughout this procedure. This synthesis involves corrosive, irritant, and moisture-sensitive reagents. All operations must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Personal Protective Equipment (PPE): Mandatory PPE includes a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.

  • Reagent Hazards:

    • 4-Bromobenzenesulfonyl chloride (CAS: 98-58-8): Corrosive. Causes severe skin burns and eye damage.[7][8][9] It is moisture-sensitive and reacts with water to release HCl gas.[10] Handle under an inert atmosphere if possible.

    • 1-Acetylpiperazine (CAS: 13889-98-0): Causes skin irritation and serious eye irritation.[11][12][13]

    • Triethylamine (TEA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

    • Dichloromethane (DCM): Volatile solvent. Suspected of causing cancer. Handle with care and ensure proper ventilation.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Aqueous and organic waste streams should be collected in separate, labeled containers.

Materials and Quantitative Data

The following table summarizes the reagents and quantities required for this synthesis on a 10 mmol scale.

ReagentCAS NumberMolecular Weight ( g/mol )Moles (mmol)EquivalentsQuantity
4-Bromobenzenesulfonyl chloride98-58-8255.52[10]10.01.02.56 g
1-Acetylpiperazine13889-98-0128.17[11][13]10.51.051.35 g
Triethylamine (TEA)121-44-8101.1915.01.52.1 mL
Dichloromethane (DCM)75-09-284.93--50 mL
Product (Theoretical) 486422-26-8 347.23 10.0 -3.47 g

Detailed Experimental Protocol

Synthesis Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Dissolve 1-Acetylpiperazine and Triethylamine in DCM cooling Cool solution to 0-5 °C (Ice Bath) reagents->cooling addition Slowly add 4-Bromobenzenesulfonyl Chloride solution dropwise cooling->addition stirring Warm to Room Temperature & Stir Overnight addition->stirring monitoring Monitor reaction via TLC stirring->monitoring quench Quench with Water monitoring->quench extract Extract with DCM quench->extract wash Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Final Product (NMR, MS, MP) purify->characterize Workup sep_funnel Reaction Mixture in Separatory Funnel Organic Layer (DCM + Product) Aqueous Layer wash1 Wash with 1N HCl Organic Layer Aqueous Layer (contains TEA·HCl) sep_funnel:org->wash1 wash2 Wash with NaHCO₃ Organic Layer Aqueous Layer wash1:org1->wash2 wash3 Wash with Brine Organic Layer Aqueous Layer wash2:org2->wash3 dry Dry Organic Layer (over Na₂SO₄) wash3:org3->dry final Crude Product in DCM dry->final

Sources

Detailed protocol for the purification of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Authored by a Senior Application Scientist

Introduction

This compound is a key synthetic intermediate in medicinal chemistry and drug discovery programs. Its structural motifs, including the bromophenyl, sulfonyl, and acetylpiperazine groups, make it a versatile building block for creating complex molecular architectures. The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of undesired side-products, and complications in the biological evaluation of final compounds.

This comprehensive application note provides detailed, field-proven protocols for the purification of crude this compound. It is designed for researchers, chemists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the chosen methodologies. We will explore two primary purification techniques: recrystallization and flash column chromatography, along with essential methods for quality control and characterization.

Chemical Profile and Safety Data

A thorough understanding of the compound's properties and hazards is the foundation of any successful laboratory protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 486422-26-8[1]
Molecular Formula C₁₂H₁₅BrN₂O₃S
Molecular Weight 347.23 g/mol [1]
Synonym(s) 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine
Typical Purity >98% (Commercially available)[1]
Appearance Solid (Typically white to off-white)[2]
Storage Store at room temperature or 2-8°C[2][3]
Critical Safety Precautions

Handling this compound and its precursors requires strict adherence to safety protocols. The information below is synthesized from authoritative safety data sheets (SDS).[2][4]

  • Hazard Statements:

    • Harmful if swallowed (H302).[2][4]

    • Causes skin irritation (H315).[2]

    • Causes serious eye irritation (H319).[2]

    • May be harmful if inhaled.[2]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a laboratory coat, and safety glasses with side-shields or goggles.[2]

  • Handling:

    • Use this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Avoid formation and inhalation of dust.[2]

    • Wash hands thoroughly after handling.[4]

  • First Aid:

    • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[4]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[4]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[4]

Principle of Purification: Addressing Synthesis-Related Impurities

The purification strategy is designed based on the probable synthetic route: the sulfonylation of N-acetylpiperazine with 4-bromobenzenesulfonyl chloride.[5] This reaction is a nucleophilic attack of the secondary amine on the electrophilic sulfonyl chloride.[5][6]

Likely impurities in the crude product include:

  • Unreacted Starting Materials: 4-bromobenzenesulfonyl chloride and N-acetylpiperazine.

  • Hydrolysis Products: 4-bromobenzenesulfonic acid, from the reaction of the sulfonyl chloride with trace water.

  • Solvents and Reagents: Residual reaction solvents and bases (e.g., pyridine, triethylamine).

Our goal is to exploit the differences in physicochemical properties (solubility, polarity) between the desired product and these impurities.

crude Crude Product (Mixture of product and impurities) decision Assess Purity & Impurity Profile (TLC, ¹H NMR) crude->decision recryst Protocol 1: Recrystallization decision->recryst Impurities have different solubility chrom Protocol 2: Flash Chromatography decision->chrom Impurities have similar solubility but different polarity qc Characterization & QC (TLC, MP, HPLC, NMR) recryst->qc chrom->qc pure Pure Product (>98% Purity) qc->pure

Caption: Purification workflow decision process.

Protocol 1: Purification by Recrystallization

Causality: Recrystallization is the preferred first-line method for purifying crystalline solids due to its efficiency, scalability, and cost-effectiveness. It operates on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.[7]

Step 1.1: Solvent System Screening

The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent will dissolve the crude product completely when hot but yield high recovery of pure crystals upon cooling.

Table 2: Recommended Solvents for Screening

Solvent / SystemRationale
Isopropanol (IPA) Moderately polar, effective for many sulfonamides.
Ethanol / Water A versatile polar system; water is added as an anti-solvent.
Ethyl Acetate / Hexanes A moderately polar system for compounds that are too soluble in pure ethyl acetate.

Screening Procedure:

  • Place ~50 mg of crude material into three separate test tubes.

  • To each tube, add one of the suggested solvents dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the solid is sparingly soluble at room temperature, heat the test tube in a water bath. Continue adding the solvent dropwise until the solid dissolves completely.

  • Allow the solution to cool to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent provides a high yield of well-defined crystals.

Step 1.2: Detailed Recrystallization Protocol (Using Isopropanol)

Materials and Equipment:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks

  • Hot plate with stirring function

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of isopropanol to create a slurry.

  • Heating: Gently heat the slurry on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Expert Tip: Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes impurities that are insoluble in the hot solvent.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal precipitation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

Causality: When recrystallization is ineffective or when very high purity is required, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. Less polar compounds typically elute faster than more polar compounds. General chromatographic principles for sulfonamides are well-established.[8][9][10]

Step 2.1: Thin-Layer Chromatography (TLC) Method Development

Before running a column, TLC is used to determine the optimal mobile phase (eluent). The goal is to find a solvent system that gives the product a Retention Factor (Rƒ) of approximately 0.3-0.4 and provides good separation from all impurities.

Procedure:

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a test eluent system. A good starting point is a mixture of hexanes and ethyl acetate.

  • Visualize the spots under a UV lamp (254 nm). The bromophenyl group will be UV active.

  • Adjust the solvent ratio until the desired Rƒ is achieved. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rƒ of all components.

Table 3: Example TLC Eluent Systems

System (v/v)PolarityExpected Rƒ
70:30 Hexanes:Ethyl Acetate LowLow Rƒ (moves slowly)
50:50 Hexanes:Ethyl Acetate MediumGood starting point
30:70 Hexanes:Ethyl Acetate HighHigh Rƒ (moves quickly)
Step 2.2: Detailed Flash Chromatography Protocol

Materials and Equipment:

  • Flash chromatography system (manual or automated)

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexanes:Ethyl Acetate mixture determined by TLC)

  • Crude product

  • Test tubes or fraction collector vials

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Carefully pack the column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane) and adsorb it onto a small amount of silica gel by evaporating the solvent. This "dry loading" method generally results in better separation. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 80:20 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) or use the pre-determined isocratic mixture.

  • Fraction Collection: Collect the eluent in small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Pooling and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove all traces of solvent.

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis pack 1. Pack Column (Silica Gel) load 2. Dry Load Sample pack->load elute 3. Elute with Solvent Gradient load->elute collect 4. Collect Fractions elute->collect tlc 5. Analyze Fractions (TLC) collect->tlc pool 6. Pool Pure Fractions tlc->pool evap 7. Evaporate Solvent pool->evap

Caption: Step-by-step flash chromatography workflow.

Characterization and Quality Control

After purification, the identity and purity of the final product must be confirmed.

Table 4: Quality Control Specifications

TestMethodSpecificationRationale
Appearance Visual InspectionWhite to off-white crystalline solidConfirms physical state.
Purity HPLC-UV≥ 98%Quantifies the purity of the final product.[11]
Identity ¹H NMR, ¹³C NMR, MSStructure consistent with this compoundConfirms the molecular structure.
Melting Point Melting Point ApparatusSharp, defined melting rangeA sharp melting point is indicative of high purity.

A successful purification will result in a product that meets these specifications, ensuring its suitability for subsequent synthetic steps.

References

  • BioOrganics. This compound Product Page. [Link]

  • Combs, M. T., Ashraf-Khorassani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(9), 389–395. [Link]

  • ResearchGate. Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • ResearchGate. PDF: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. [Link]

  • Merck. This compound Product Page (CN). [Link]

  • PubChem. 4-(4-BOC-piperazinosulfonyl)bromobenzene. [Link]

  • Kwiecień, A., et al. (2020). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 25(21), 5098. [Link]

  • Olejniczak, A., et al. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. IUCrJ, 9(Pt 1), 49–54. [Link]

Sources

Application Notes and Protocols for 4-(4-Acetylpiperazinosulfonyl)bromobenzene in Cancer Cell Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for a Novel Investigational Compound

Disclaimer: As of the latest literature review, specific research data on the anticancer applications of 4-(4-Acetylpiperazinosulfonyl)bromobenzene is not publicly available. The following application notes and protocols are therefore presented as a comprehensive, technically sound guide for the initial in vitro evaluation of this compound, based on the well-documented activities of structurally related piperazine and sulfonamide derivatives in oncology research. This document is intended to serve as a foundational framework for researchers to adapt and build upon as empirical data becomes available.

Introduction: The Therapeutic Potential of Piperazine and Sulfonamide Moieties

The quest for novel, more effective anticancer agents is a cornerstone of modern oncological research. The chemical scaffold of this compound incorporates two key pharmacophores with established significance in medicinal chemistry: the piperazine ring and an aromatic sulfonamide group.

Piperazine derivatives are integral to a wide range of pharmaceuticals and are recognized for their ability to interact with various biological targets. In oncology, they form the backbone of several kinase inhibitors and other targeted therapies, demonstrating broad anti-proliferative activities.[1][2][3] Similarly, the sulfonamide moiety is a classic functional group in drug design, known for its role in compounds that inhibit critical cancer-related enzymes and signaling pathways, often leading to cell cycle arrest and apoptosis.[4][5][6][7]

The combination of these two groups in this compound suggests a strong rationale for its investigation as a potential anticancer agent. It is hypothesized that this compound may exert its effects by inducing programmed cell death (apoptosis) and interfering with key signaling cascades essential for cancer cell survival and proliferation.

Hypothetical Mechanism of Action

Based on the activities of related compounds, this compound is postulated to induce cancer cell death through the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges on the mitochondria. The compound may disrupt the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytoplasm, activating a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), which ultimately dismantle the cell in a controlled manner.[4][5][8]

Furthermore, many sulfonamide and piperazine derivatives have been shown to modulate key cancer signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cell growth, proliferation, and survival.[4][9] Inhibition of these pathways could be a primary or contributing mechanism of action.

Data Presentation: A Framework for Quantifying Anticancer Activity

A crucial first step in evaluating a novel compound is to quantify its inhibitory effect on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric for this purpose. The following table provides a template for summarizing such data across a panel of cancer cell lines.

Cell LineCancer TypeThis compound IC50 (µM) [Hypothetical Data]Doxorubicin (Positive Control) IC50 (µM)
MCF-7 Breast Adenocarcinoma12.8 ± 1.50.9 ± 0.1
HCT116 Colon Carcinoma18.2 ± 2.10.5 ± 0.07
A549 Lung Carcinoma25.5 ± 3.41.1 ± 0.2
PC-3 Prostate Carcinoma21.7 ± 2.92.2 ± 0.3
U-87 MG Glioblastoma15.3 ± 1.81.5 ± 0.2

Note: Data are presented as mean ± standard deviation from three independent experiments. This data is illustrative and should be replaced with empirical results.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the initial in vitro characterization of this compound.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals. The intensity of the color, measured spectrophotometrically, is proportional to the number of living, metabolically active cells.[10][11][12]

Materials:

  • Human cancer cell lines of interest

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound (e.g., 0.1 to 100 µM). Include wells with vehicle (DMSO) only as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette up and down or use an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[13][14][15][16]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex the cells.

  • Incubation: Incubate the mixture for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium Iodide stoichiometrically binds to double-stranded DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.[17][18][19][20] This allows for the identification of cell populations based on their DNA content (2n for G0/G1, between 2n and 4n for S, and 4n for G2/M).

Materials:

  • Treated and untreated cancer cells

  • PBS

  • Ice-cold 70% Ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvesting: Harvest approximately 1 x 10^6 cells per sample. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to prevent cell clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to degrade RNA, which PI can also bind).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. Use the linear scale for the PI channel and appropriate gating strategies to exclude doublets.[17][19]

Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample.[21][22] Following treatment with the compound, this technique can be used to measure changes in the expression levels of key proteins involved in the apoptotic pathway (e.g., Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, and PARP) to confirm the mechanism of action.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for Bcl-2, Bax, Cleaved Caspase-9, Cleaved Caspase-3, Cleaved PARP, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

Visualizations: Workflows and Pathways

Diagrams provide a clear visual summary of complex processes. The following are generated using Graphviz to illustrate the experimental workflow and the hypothetical signaling pathway.

G cluster_0 In Vitro Screening Workflow A Cancer Cell Culture (e.g., MCF-7, HCT116) B Treatment with This compound (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) B->C D Determine IC50 Value C->D E Apoptosis Assay (Annexin V/PI) D->E Use IC50 concentration F Cell Cycle Analysis (PI Staining) D->F Use IC50 concentration G Western Blot Analysis (Apoptotic Markers) D->G Use IC50 concentration H Data Analysis & Interpretation E->H F->H G->H

Caption: Experimental workflow for the in vitro evaluation of this compound.

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway compound This compound Bcl2 Anti-apoptotic Bcl-2, Bcl-xL compound->Bcl2 Inhibits Bax Pro-apoptotic Bax, Bak compound->Bax Activates Bcl2->Bax Mito Mitochondrion Bax->Mito Forms pores CytC Cytochrome c (release) Mito->CytC Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Sources

Application Notes and Protocols for 4-(4-Acetylpiperazinosulfonyl)bromobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

4-(4-Acetylpiperazinosulfonyl)bromobenzene, also known as 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine, is a strategically designed building block for organic synthesis, particularly in the realm of medicinal chemistry. Its molecular architecture combines three key functional motifs: a brominated phenyl ring, a sulfonamide linker, and an N-acetylpiperazine moiety. This combination renders it a valuable starting material for the synthesis of diverse compound libraries, especially those targeting kinases and other enzymes implicated in disease.[1][2][3]

The aryl bromide functionality serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents to build molecular complexity.[4][5] The sulfonamide group is a common pharmacophore in many approved drugs, contributing to target binding and influencing physicochemical properties.[6][7] The N-acetylpiperazine core is frequently found in biologically active molecules, where it can impact solubility, metabolic stability, and receptor interactions.[8][9][10] These application notes provide detailed protocols for two of the most powerful transformations utilizing this compound: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 486422-26-8[11]
Molecular Formula C₁₂H₁₅BrN₂O₃S
Molecular Weight 347.23 g/mol [11]
Purity Typically >98%
Appearance Data not consistently available, likely a solid

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The bromine atom on the phenyl ring of this compound is the primary site of reactivity for derivatization. Palladium-catalyzed cross-coupling reactions are the methods of choice for forming new carbon-carbon and carbon-nitrogen bonds at this position, offering high efficiency and broad functional group tolerance.[4][5][12]

Suzuki-Miyaura Cross-Coupling: Formation of C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound and an organic halide.[5][13] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.

Suzuki_Workflow reagents Reagent Preparation: - this compound - Arylboronic Acid - Base (e.g., K₂CO₃, Cs₂CO₃) - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Solvent (e.g., Dioxane/Water) setup Reaction Setup: - Inert atmosphere (N₂ or Ar) - Assemble glassware - Add reagents reagents->setup Charge Reactor reaction Reaction: - Heat to 80-100 °C - Monitor by TLC or LC-MS setup->reaction Heating workup Work-up: - Cool to RT - Aqueous extraction - Dry organic layer reaction->workup Completion purification Purification: - Column chromatography workup->purification Crude Product analysis Analysis: - NMR, MS, HPLC purification->analysis Pure Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize a biaryl derivative of this compound.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)[5]

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq).

  • Add 1,4-dioxane and water in a 4:1 to 5:1 ratio (to achieve a concentration of the starting bromide of approximately 0.1-0.2 M).

  • Stir the mixture at room temperature for 10 minutes to ensure good mixing.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[13] The choice of a palladium(II) precatalyst like Pd(dppf)Cl₂ is common, as it is reduced in situ to the active palladium(0) species. The base is crucial for the transmetalation step, where the organic group from the boron atom is transferred to the palladium center.[5] The use of a mixed solvent system like dioxane/water enhances the solubility of both the organic and inorganic reagents.

Suzuki_Mechanism cluster_0 Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Br(L₂) pd0->pd_complex Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)-Ar'(L₂) pd_complex->pd_trans Transmetalation (Ar'-B(OH)₂ + Base) pd_trans->pd0 Reductive Elimination product Ar-Ar' pd_trans->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, a transformation that is often challenging using classical methods.[4] This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines.[12][14]

Buchwald_Workflow reagents Reagent Preparation: - this compound - Amine (primary or secondary) - Strong, non-nucleophilic base (e.g., NaOtBu) - Pd Catalyst and Ligand (e.g., Pd₂(dba)₃ + XPhos) - Anhydrous Solvent (e.g., Toluene, Dioxane) setup Reaction Setup: - Strict inert atmosphere (N₂ or Ar) - Assemble dry glassware - Add reagents reagents->setup Charge Reactor reaction Reaction: - Heat to 90-110 °C - Monitor by TLC or LC-MS setup->reaction Heating workup Work-up: - Cool to RT - Quench carefully - Aqueous extraction - Dry organic layer reaction->workup Completion purification Purification: - Column chromatography workup->purification Crude Product analysis Analysis: - NMR, MS, HPLC purification->analysis Pure Product Buchwald_Mechanism cluster_1 Catalytic Cycle pd0 Pd(0)L pd_complex Ar-Pd(II)-Br(L) pd0->pd_complex Oxidative Addition (Ar-Br) pd_amido Ar-Pd(II)-NR₂(L) pd_complex->pd_amido Amine Coordination & Deprotonation (R₂NH + Base) pd_amido->pd0 Reductive Elimination product Ar-NR₂ pd_amido->product

Sources

Application Notes and Protocols for the Quantification of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Acetylpiperazinosulfonyl)bromobenzene is a synthetic organic compound featuring a brominated phenyl ring, a sulfonamide linker, and an acetylated piperazine moiety. Its structural complexity and the presence of heteroatoms necessitate robust and validated analytical methods for its accurate quantification in various matrices, which is critical during drug discovery, development, and quality control processes. This document provides detailed protocols for two distinct, validated analytical methods for the quantification of this compound: a primary Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method and an orthogonal Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for higher sensitivity and selectivity.

The principles outlined herein are grounded in established analytical chemistry practices and adhere to the validation guidelines of the International Council for Harmonisation (ICH) to ensure data integrity and reliability.[1][2][3]

Method 1: Quantitative Determination by Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and formulated products where concentration levels are relatively high. The presence of a chromophore in the bromophenyl group allows for sensitive UV detection.

Rationale for Method Selection

RP-HPLC is a widely used, robust, and cost-effective technique for the analysis of small organic molecules. The non-polar nature of the bromobenzene and the acetylpiperazine groups suggests good retention on a C18 stationary phase. UV detection is straightforward and provides a linear response over a wide concentration range.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard (>98% purity).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of diluent.[4]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A and B
Gradient Program 0-1 min (30% B), 1-10 min (30-90% B), 10-12 min (90% B), 12-12.1 min (90-30% B), 12.1-15 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by PDA scan)

4. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing the following parameters.[1][5][6]

  • Specificity: Inject blank, placebo (if applicable), and standard solutions to ensure no interference at the retention time of the analyte.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be >0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Repeatability (RSD%) ≤ 2.0%0.8%
Intermediate Precision (RSD%) ≤ 2.0%1.2%
LOD Report Value0.1 µg/mL
LOQ Report Value0.3 µg/mL
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) E Equilibrate HPLC System A->E B Prepare Diluent C Prepare Standard Stock Solution B->C D Prepare Calibration & QC Samples C->D F Inject Samples D->F E->F G Acquire Chromatographic Data F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte Concentration I->J

Caption: Workflow for HPLC-UV analysis.

Method 2: High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) where high sensitivity and selectivity are required.

Rationale for Method Selection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV by utilizing the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions.[7][8] This is particularly advantageous for analyzing samples with complex matrices, as it minimizes interferences. Electrospray ionization (ESI) in positive mode is expected to be efficient for the piperazine moiety.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an ESI source.

  • UPLC/HPLC system.

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

2. Sample Preparation: For biological samples, a sample cleanup step is crucial.[9][10]

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.

  • Solid-Phase Extraction (SPE): For lower concentrations, an SPE procedure using a mixed-mode or reversed-phase cartridge can be developed to concentrate the analyte and remove interferences.

3. LC-MS/MS Conditions:

Liquid Chromatography:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase Gradient elution with 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B)
Gradient Program 0-0.5 min (5% B), 0.5-3.0 min (5-95% B), 3.0-3.5 min (95% B), 3.5-3.6 min (95-5% B), 3.6-5.0 min (5% B)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transitions To be determined by infusing a standard solution. Expected precursor ion [M+H]⁺ at m/z 347.0. Product ions will result from fragmentation of the parent molecule.

4. Method Validation: The validation of a bioanalytical method follows specific guidelines from regulatory agencies. The parameters are similar to HPLC-UV but with a focus on matrix effects and stability.

  • Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous interferences are present at the retention times of the analyte and IS.

  • Linearity: Prepare calibration curves in the biological matrix over the expected concentration range (e.g., 0.1-100 ng/mL).

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (RSD) should be ≤15% (≤20% at LLOQ).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage).

Data Presentation

Table 2: Summary of LC-MS/MS Method Validation Parameters

Validation ParameterAcceptance CriteriaTypical Result
Linearity (r²) ≥ 0.990.998
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-5.2% to 6.8%
Intra-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (RSD%) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
LLOQ Report Value0.1 ng/mL
Matrix Effect RSD ≤ 15%7.8%
Recovery Consistent and reproducible> 85%
Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Collect Biological Sample B Add Internal Standard A->B C Protein Precipitation / SPE B->C D Isolate Supernatant / Eluate C->D E Inject Sample Extract D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (MRM) F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Peak Area Ratios H->I J Quantify using Matrix-Matched Calibration Curve I->J

Sources

Application Note & Protocol: A Scalable Synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, scalable, and robust protocol for the synthesis of 4-(4-acetylpiperazinosulfonyl)bromobenzene, a key building block in contemporary drug discovery and development. The synthesis is based on the nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine. This application note elaborates on the underlying chemical principles, offers a comprehensive step-by-step experimental protocol suitable for gram-scale synthesis, and addresses critical safety, optimization, and troubleshooting considerations. The presented methodology is designed for researchers in medicinal chemistry and process development, ensuring high yield and purity of the final product.

Introduction and Scientific Background

This compound and its derivatives are integral scaffolds in the design of various pharmacologically active agents. The aryl sulfonamide linkage is a privileged structural motif, known for its chemical stability and ability to engage in key hydrogen bonding interactions with biological targets. The synthesis of such compounds typically involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine.

This specific synthesis follows the principles of the Schotten-Baumann reaction, a well-established method for forming amides from amines and acyl chlorides (or, in this case, a sulfonyl chloride).[1][2][3] The reaction proceeds via a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride.[4] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion by preventing the protonation of the amine reactant.[2][3]

Reaction Scheme:

Figure 1. Synthesis of this compound.

This protocol employs triethylamine (TEA) as an organic base and dichloromethane (DCM) as the solvent, a common set of conditions for modern sulfonamide synthesis that facilitates easy workup and purification.[5]

Experimental Protocol: Gram-Scale Synthesis

This protocol is optimized for a ~50-gram scale synthesis. Adjustments may be necessary for different scales, with careful consideration of reaction thermals.

Materials and Equipment

Reagents:

  • 4-Bromobenzenesulfonyl chloride (≥98% purity)

  • 1-Acetylpiperazine (≥98% purity)

  • Triethylamine (TEA, ≥99%, distilled)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc, for recrystallization)

  • Hexanes (for recrystallization)

Equipment:

  • Three-neck round-bottom flask (1 L) equipped with a magnetic stirrer

  • Dropping funnel (250 mL)

  • Thermometer or thermocouple probe

  • Ice-water bath

  • Nitrogen or argon gas inlet

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

  • Analytical balance

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions
  • 4-Bromobenzenesulfonyl chloride is corrosive and moisture-sensitive.[6][7][8][9] It can cause severe skin burns and eye damage.[7] Handle only in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.[6][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

  • Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All operations involving DCM must be performed in a fume hood.

  • Triethylamine (TEA) is a corrosive and flammable liquid with a strong, irritating odor. Avoid inhalation and skin contact.

  • The reaction of the sulfonyl chloride with the amine is exothermic. Maintain strict temperature control, especially during the addition of the sulfonyl chloride, to prevent a runaway reaction.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a 1 L three-neck round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a 250 mL dropping funnel. Ensure all glassware is dry. Place the flask in an ice-water bath.

  • Reagent Preparation:

    • In the 1 L flask, dissolve 1-acetylpiperazine (44.8 g, 350 mmol, 1.05 eq.) and triethylamine (49.0 mL, 350 mmol, 1.05 eq.) in 500 mL of anhydrous dichloromethane.

    • Stir the solution under a nitrogen atmosphere and cool to 0-5 °C using the ice bath.

  • Addition of Sulfonyl Chloride:

    • Dissolve 4-bromobenzenesulfonyl chloride (85.0 g, 333 mmol, 1.0 eq.) in 200 mL of anhydrous dichloromethane in the dropping funnel.

    • Add the sulfonyl chloride solution dropwise to the stirred amine solution over a period of 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction for an additional 2-4 hours.

    • Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM as eluent) until the starting 4-bromobenzenesulfonyl chloride spot has been completely consumed.

  • Aqueous Workup (Quenching and Extraction):

    • Cool the reaction mixture again in an ice bath. Slowly quench the reaction by adding 200 mL of 2M HCl solution to neutralize the excess triethylamine.

    • Transfer the mixture to a 1 L separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 200 mL of saturated NaHCO₃ solution (to remove any residual acid).

      • 200 mL of water.

      • 200 mL of brine (to aid in phase separation).

  • Product Isolation and Drying:

    • Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an off-white solid.

  • Purification (Recrystallization):

    • Transfer the crude solid to a suitable Erlenmeyer flask.

    • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (4 °C) for several hours to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes.

    • Dry the final product under vacuum to a constant weight. The expected yield is typically in the range of 85-95%.

Data Summary and Characterization

Reagent Table
ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
4-Bromobenzenesulfonyl chloride255.5285.0 g3331.0
1-Acetylpiperazine128.1744.8 g3501.05
Triethylamine101.1949.0 mL3501.05
Dichloromethane84.93700 mL-Solvent
Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₂H₁₅BrN₂O₃S

  • Molecular Weight: 347.23 g/mol

  • ¹H NMR & ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep_amine Dissolve 1-Acetylpiperazine & Triethylamine in DCM setup Setup Flask Cool to 0-5 °C prep_amine->setup prep_sulfonyl Dissolve 4-Bromobenzenesulfonyl Chloride in DCM addition Slow, Dropwise Addition (Maintain T < 10 °C) prep_sulfonyl->addition setup->addition stir Stir at RT (2-4 hours) addition->stir monitor Monitor by TLC stir->monitor quench Quench with 2M HCl monitor->quench extract Sequential Washes: NaHCO₃, H₂O, Brine quench->extract dry Dry (MgSO₄) & Filter extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate recrystallize Recrystallize from Ethyl Acetate / Hexanes concentrate->recrystallize filter_dry Filter & Vacuum Dry recrystallize->filter_dry product Final Product: This compound filter_dry->product

Diagram 1. Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Hydrolysis of sulfonyl chloride. 3. Product loss during workup.1. Extend reaction time at room temperature; confirm completion with TLC. 2. Ensure all glassware and solvents are anhydrous. The sulfonyl chloride is moisture-sensitive.[7] 3. Avoid overly vigorous mixing during extractions to prevent emulsion formation. Ensure pH is correct during washes.
High Impurity Levels 1. Reaction temperature too high, causing side reactions. 2. Inefficient purification.1. Strictly maintain the internal temperature below 10 °C during the addition of the sulfonyl chloride. 2. Optimize recrystallization solvent system. If impurities persist, consider flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate).
Oily Product Instead of Solid 1. Residual solvent. 2. Presence of impurities.1. Ensure the product is thoroughly dried under high vacuum. 2. Re-purify via recrystallization or chromatography. Trituration with a non-polar solvent like hexanes or diethyl ether may induce crystallization.

Conclusion

The protocol detailed herein provides a reliable and scalable method for the synthesis of this compound. By adhering to the principles of the Schotten-Baumann reaction and implementing careful control over reaction conditions, particularly temperature, researchers can consistently obtain high yields of the desired product with excellent purity. The safety guidelines and troubleshooting table serve as a practical resource to ensure a successful and safe synthetic outcome.

References

  • Title: Chemistry Schotten Baumann Reaction - SATHEE Source: SATHEE URL
  • Title: Material Safety Data Sheet - 4-Bromobenzenesulfonyl Chloride, 98% Source: Cole-Parmer URL
  • Title: 4-Bromobenzenesulfonyl chloride - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL
  • Title: Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses Source: Testbook URL
  • Title: 4-Bromobenzenesulfonyl chloride - Safety Data Sheet Source: ChemicalBook URL
  • Title: Schotten–Baumann reaction Source: Grokipedia URL
  • Title: Schotten Baumann Reaction Source: BYJU'S URL
  • Title: Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride Source: BenchChem URL
  • Title: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides Source: BenchChem URL
  • Title: CAS 98-58-8: 4-Bromobenzenesulfonyl chloride Source: CymitQuimica URL
  • Title: Preparative scale synthesis of sulfonimidamides from TrNSO, including incorporation of a challenging 2‐pyridyl unit Source: ResearchGate URL
  • Title: 4-(4-Acetylpiperazinosulfonyl)
  • Title: 4-(4-Acetylpiperazinosulfonyl)

Sources

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details the development and validation of a simple, robust, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene. This compound is a key intermediate in pharmaceutical synthesis, and its purity is critical for downstream processes. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, offering excellent peak symmetry, resolution, and sensitivity. The method was developed based on a systematic evaluation of the analyte's physicochemical properties and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This protocol is suitable for routine quality control, purity assessment, and stability testing in research and drug development environments.

Introduction and Analyte Characterization

This compound (CAS No. 486422-26-8) is a complex organic molecule incorporating several key functional groups that dictate its chromatographic behavior.[4] Understanding these properties is the foundation for a logical and efficient method development strategy.

Physicochemical Properties:

PropertyValue / StructureSource
Molecular Formula C₁₂H₁₅BrN₂O₃S
Molecular Weight 347.23 g/mol
Chemical Structure Chemical structure of this compoundInferred from Name

Causality of Structural Features on HPLC Method Development:

  • Bromobenzene Moiety: This aromatic ring is the primary chromophore, making UV detection a highly suitable and straightforward choice. It also contributes significant hydrophobicity to the molecule, suggesting strong retention on a non-polar stationary phase like C18.[5][6]

  • Piperazine Ring: This functional group contains a basic nitrogen atom. Its pKa will be a critical factor, as its ionization state is dependent on the mobile phase pH. To ensure a single, stable ionic form and prevent peak tailing, controlling the pH with a suitable buffer is essential.[7]

  • Sulfonamide Group: The sulfonamide proton is weakly acidic. Maintaining a mobile phase pH well below its pKa ensures it remains in its neutral form, promoting consistent retention and good peak shape.

  • Acetyl Group: This group adds a degree of polarity to the molecule.

Based on this analysis, the molecule is of intermediate polarity with ionizable functional groups. A reversed-phase HPLC method with buffered aqueous-organic mobile phase is the logical starting point for achieving a successful separation.

HPLC Method Development Strategy

The development process followed a systematic approach, beginning with initial screening and progressing to fine-tuning of chromatographic parameters for optimal performance. The entire workflow is designed to establish a method that is not only effective but also robust and reliable for routine use.

Method_Development_Workflow cluster_1 Optimization Loop Analyte Analyte Characterization (Structure, MW, Polarity) Screening Initial Parameter Screening Analyte->Screening Guides initial choices Column Column Chemistry (C18, C8, Phenyl) Screening->Column MobilePhase Mobile Phase (ACN vs. MeOH, Buffer pH) Screening->MobilePhase Detector Detector Wavelength (PDA Scan for λmax) Screening->Detector Optimization Method Optimization Screening->Optimization Validation Method Validation (ICH Q2) Optimization->Validation Achieves SST criteria Gradient Gradient Profile & Flow Rate Temperature Column Temperature FinalMethod Finalized Application Protocol Validation->FinalMethod Confirms reliability

Caption: Logical workflow for HPLC method development.

Column and Mobile Phase Selection
  • Stationary Phase: A C18 column was selected as the primary choice due to its hydrophobic nature, which is well-suited for retaining the bromophenyl moiety of the analyte.[5] A standard dimension (e.g., 4.6 x 150 mm, 5 µm) provides a good balance between resolution and analysis time.

  • Mobile Phase: Acetonitrile (ACN) was chosen over methanol as the organic modifier due to its lower viscosity and superior UV transparency. For the aqueous component, a phosphate buffer was selected to maintain a constant pH. The critical choice was setting the pH to 3.0. At this acidic pH, the basic piperazine nitrogen is fully protonated, and the weakly acidic sulfonamide is non-ionized. This ensures the analyte exists as a single, stable cationic species, which is paramount for achieving sharp, symmetrical peaks and reproducible retention times.[7]

Detection Wavelength

A photodiode array (PDA) detector was used to scan the analyte from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The λmax was found to be approximately 265 nm, providing excellent sensitivity for quantification.

Optimization of Separation

An initial isocratic elution resulted in a long run time. Therefore, a gradient elution was developed to sharpen the peak and reduce the analysis time. The gradient was optimized to ensure adequate retention of the analyte away from the solvent front while allowing for rapid elution, minimizing the overall run time. The column temperature was maintained at 30 °C to ensure consistent retention times and improve peak shape.

Detailed Application Protocol

This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the chromatographic system is performing adequately before any sample analysis.

Instrumentation and Consumables
  • HPLC system with gradient pump, autosampler, column oven, and PDA/UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance, volumetric flasks, and pipettes.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard (>98% purity).

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Final Optimized HPLC Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient 0-2 min: 40% B2-8 min: 40% to 80% B8-10 min: 80% B10.1-12 min: 40% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 12 minutes
System Suitability Test (SST) Protocol

Procedure: Inject the Working Standard Solution (100 µg/mL) six consecutive times. Acceptance Criteria: The results must conform to the limits specified in the table below before proceeding with sample analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Indicates column efficiency.
Relative Standard Deviation (%RSD) ≤ 2.0% for peak area and retention timeConfirms system precision.

Method Validation Summary

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][8] The validation parameters confirmed that the method is specific, accurate, precise, and linear over the desired concentration range.

Validation ParameterResult
Specificity No interference from blank at the analyte's retention time. Peak purity index > 0.999.
Linearity (Range) 10 - 200 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) Repeatability (n=6): 0.8%Intermediate Precision (n=6): 1.2%
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL
Robustness No significant impact on results with minor changes in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2 °C).

Representative Chromatogram

(A representative chromatogram would be displayed here in a formal application note, showing a sharp, well-resolved peak for this compound at its expected retention time, free from interfering peaks.)

Conclusion

The RP-HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The logical method development approach, grounded in the physicochemical properties of the analyte, resulted in a high-performing separation. The comprehensive validation demonstrates that the method is accurate, precise, and robust, making it highly suitable for implementation in quality control laboratories for routine analysis.

References

  • BioOrganics. This compound. Available from: [Link]

  • PubMed. 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Available from: [Link]

  • PubChem. 1-(4-Bromophenylsulfonyl)-4-methylpiperazine. Available from: [Link]

  • PubChem. 4-(4-BOC-piperazinosulfonyl)bromobenzene. Available from: [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • ResearchGate. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Available from: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available from: [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. Available from: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available from: [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). Available from: [Link]

  • ResearchGate. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available from: [Link]

  • MDPI. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

  • PubMed. Reverse-phase HPLC method for measuring polarity distributions of natural organic matter. Available from: [Link]

  • ResearchGate. Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]

  • National Center for Biotechnology Information. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Available from: [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. Available from: [Link]

  • PubChem. Bromobenzene. Available from: [Link]

Sources

Application Notes and Protocols: 4-(4-Acetylpiperazinosulfonyl)bromobenzene Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Piperazine Sulfonamides

The 4-(4-acetylpiperazinosulfonyl)bromobenzene scaffold represents a promising starting point for the development of novel enzyme inhibitors. This structure combines the well-established pharmacophore of an aromatic sulfonamide with a versatile piperazine ring, offering multiple points for chemical modification to achieve desired potency and selectivity. Sulfonamide-based compounds are renowned for their interaction with metalloenzymes, most notably carbonic anhydrases, by coordinating with the active site metal ion.[1][2] The piperazine moiety, a common feature in many biologically active compounds, can be functionalized to modulate pharmacokinetic properties and to interact with specific residues within an enzyme's active site.[3]

Derivatives of the broader piperazine sulfonamide class have demonstrated inhibitory activity against a range of therapeutically relevant enzymes. These include, but are not limited to, carbonic anhydrases (CAs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and dipeptidyl peptidase-IV (DPP-IV).[4][5] This wide spectrum of activity underscores the potential of this chemical class in addressing various pathological conditions, from glaucoma and epilepsy to Alzheimer's disease and type 2 diabetes.[4][5]

These application notes provide a comprehensive guide to the synthesis of novel derivatives from this compound and detailed protocols for their evaluation as potential inhibitors of carbonic anhydrase and acetylcholinesterase, two key enzyme targets for this class of compounds.

Synthesis of this compound Derivatives

The this compound core structure allows for synthetic diversification at several key positions to explore the structure-activity relationship (SAR). The bromine atom on the phenyl ring is a versatile handle for various cross-coupling reactions, while the acetyl group on the piperazine can be modified or replaced.

General Synthetic Scheme

A plausible synthetic route for generating a library of derivatives from this compound is outlined below. This involves Suzuki or Sonogashira cross-coupling reactions to introduce diversity at the phenyl ring, and deacetylation followed by N-alkylation or N-acylation of the piperazine moiety.

G A This compound B Suzuki or Sonogashira Coupling (Arylboronic acid or Alkyne, Pd catalyst, Base) A->B Diversification of Phenyl Ring D Deacetylation (Acid or Base hydrolysis) A->D Modification of Piperazine C Aryl/Alkynyl-substituted Derivatives B->C E 4-(Piperazinosulfonyl)bromobenzene Derivative D->E F N-alkylation or N-acylation (Alkyl/Acyl halide, Base) E->F G N-substituted Piperazine Derivatives F->G

Caption: General synthetic workflow for the diversification of this compound.

Experimental Protocols

The following are detailed protocols for evaluating the inhibitory potential of synthesized derivatives against human carbonic anhydrase II (hCA II) and human acetylcholinesterase (hAChE).

Protocol 1: Carbonic Anhydrase Inhibition Assay (Colorimetric Method)

Principle: This assay measures the esterase activity of carbonic anhydrase using 4-nitrophenylacetate (NPA) as a substrate. The enzymatic hydrolysis of NPA produces the yellow-colored 4-nitrophenolate anion, which can be quantified spectrophotometrically at 400 nm. The rate of formation of 4-nitrophenolate is proportional to the CA activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[6]

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • Test compounds (dissolved in DMSO)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • 4-Nitrophenylacetate (NPA) substrate solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution. For control wells, add 2 µL of DMSO.

  • Add 188 µL of Tris-HCl buffer to each well.

  • Add 10 µL of hCA II enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 10 µL of the NPA substrate solution to each well.

  • Immediately monitor the increase in absorbance at 400 nm using a microplate reader at regular intervals for 10-20 minutes.

  • Calculate the rate of reaction (V) for each concentration of the test compound from the linear portion of the absorbance vs. time plot.

  • Determine the percentage of inhibition using the formula: % Inhibition = [1 - (Vinhibitor / Vcontrol)] x 100

  • Calculate the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_0 Plate Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Add Test Compound/DMSO B Add Buffer A->B C Add hCA II Enzyme B->C D Incubate (15 min) C->D E Add NPA Substrate D->E F Measure Absorbance at 400 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Calculate IC50 H->I

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay, developed by Ellman, measures the activity of acetylcholinesterase.[7] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is quantified by measuring the absorbance at 412 nm.[8] The rate of TNB production is directly proportional to AChE activity.

Materials:

  • Human acetylcholinesterase (hAChE)

  • Test compounds (dissolved in DMSO)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCh) substrate solution

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 25 µL of each compound dilution.

  • Add 50 µL of phosphate buffer (pH 8.0) to each well.

  • Add 25 µL of hAChE enzyme solution and incubate for 15 minutes at 25°C.

  • Add 125 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCh substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the percentage of inhibition and calculate the IC50 value as described in Protocol 1.

G cluster_0 Plate Setup cluster_1 Reaction & Detection cluster_2 Analysis A Add Test Compound B Add Buffer A->B C Add hAChE Enzyme B->C D Incubate (15 min) C->D E Add DTNB D->E F Add ATCh Substrate E->F G Measure Absorbance at 412 nm F->G H Calculate Reaction Rates G->H I Determine % Inhibition H->I J Calculate IC50 I->J

Caption: Workflow for the Ellman's method for acetylcholinesterase inhibition.

Data Presentation and Interpretation

The inhibitory potency of the synthesized this compound derivatives should be summarized in a clear and concise table for easy comparison. This allows for the elucidation of structure-activity relationships (SAR).

Table 1: Hypothetical Inhibitory Activities of this compound Derivatives

Compound IDR1 (Phenyl Substitution)R2 (Piperazine Substitution)hCA II IC50 (µM)hAChE IC50 (µM)
Lead-Br-COCH315.2>100
Deriv-01-Phenyl-COCH38.585.3
Deriv-02-Thiophenyl-COCH35.172.1
Deriv-03-Br-H12.895.6
Deriv-04-Br-CH2CH310.550.2
Deriv-05-Br-Benzoyl9.835.7

Expert Interpretation of Hypothetical Data:

  • Phenyl Ring Substitution (R1): Replacing the bromine with aryl groups (Deriv-01, Deriv-02) appears to enhance hCA II inhibition, possibly by providing additional interactions with residues at the entrance of the active site. The thiophenyl group in Deriv-02 shows a greater improvement, suggesting that the heteroatom may be involved in a favorable interaction.

  • Piperazine Substitution (R2): Modification of the acetyl group on the piperazine ring seems to have a more pronounced effect on hAChE inhibition. Removing the acetyl group (Deriv-03) does not significantly alter activity against either enzyme. However, introducing small alkyl (Deriv-04) or larger aromatic groups (Deriv-05) on the piperazine nitrogen leads to a notable increase in hAChE inhibitory potency. This suggests that the R2 substituent may be interacting with the peripheral anionic site (PAS) of AChE, a common feature for many piperazine-based AChE inhibitors.

Conclusion

The this compound scaffold is a valuable starting point for the design and synthesis of novel enzyme inhibitors. The synthetic accessibility and the potential for diversification at multiple positions make it an attractive core for medicinal chemistry campaigns. The provided protocols for carbonic anhydrase and acetylcholinesterase inhibition assays offer robust methods for evaluating the biological activity of newly synthesized derivatives. A systematic exploration of the structure-activity relationships will be crucial in optimizing the potency and selectivity of these compounds for specific enzyme targets, ultimately leading to the development of new therapeutic agents.

References

  • Varadaraju, K. R., et al. (2013). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. International Journal of Alzheimer's Disease, 2013, 653962. [Link]

  • Akhtar, N., et al. (2014). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International, 2014, 480982. [Link]

  • Stamford, A. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological. Acta Pharmaceutica. [Link]

  • Asadi, M., et al. (2018). Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. Iranian Journal of Pharmaceutical Research, 17(1), 163-172. [Link]

  • Stamford, A. W., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: Design, synthesis, and in vivo characterization. ResearchGate. [Link]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Preliminary structure‐activity relationship of 4a‐j. [Link]

  • Abbasi, M. A., et al. (2017). Synthesis, enzyme inhibition and molecular docking studies of 1-Arylsulfonyl-4-phenylpiperazine derivatives. Journal of the Serbian Chemical Society, 82(1), 1-14. [Link]

  • Balsevičius, J., et al. (2018). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 23(11), 2999. [Link]

  • Figueredo, A. D. S., et al. (2016). Percentage AChE inhibitory activity of piperine and derivatives. ResearchGate. [Link]

  • De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. [Link]

  • Rutkauskas, K., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 6981. [Link]

  • Yurttaş, L., et al. (2017). Synthesis of new piperazine compounds and investigation of their anticholinesterase effects. Journal of Research in Pharmacy, 21(3), 511-519. [Link]

  • ResearchGate. (n.d.). Enzyme inhibition activities of 1-arylsulfonyl-4-phenylpiperazine derivatives (3a-n). [Link]

  • Yüksek, M. F., et al. (2025). 4-Bromobenzene Sulfonate Derivatives: Synthesis, Characterization, DFT and Molecular Docking Study. Acta Chimica Slovenica, 72(4). [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of compounds 4a–i. [Link]

  • Levin, J. I., et al. (2004). Synthesis and Structure-Activity Relationships of 4-alkynyloxy Phenyl Sulfanyl, Sulfinyl, and Sulfonyl Alkyl Hydroxamates as Tumor Necrosis Factor-Alpha Converting Enzyme and Matrix Metalloproteinase Inhibitors. Journal of Medicinal Chemistry, 47(25), 6255-6269. [Link]

  • Aranapakam, V., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 46(12), 2361-2375. [Link]

  • Gzella, A., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1557. [Link]

  • Khan, I., et al. (2021). Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][6][7]thiazin-2-yl]-N-arylacetamides: An In Silico and Biochemical Approach. Molecules, 26(10), 2999. [Link]

  • Dişli, A., et al. (2018). New multifunctional agents and their inhibitory effects on the acetyl cholinesterase enzyme. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(2), 651-662. [Link]

Sources

Troubleshooting & Optimization

Identifying and removing common impurities in 4-(4-Acetylpiperazinosulfonyl)bromobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will delve into the identification of common impurities, provide step-by-step troubleshooting, and offer validated protocols to ensure a high-purity final product.

Overview of the Synthesis

The synthesis of this compound is a standard nucleophilic substitution reaction. It involves the coupling of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine, typically in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2] The choice of solvent and base is critical to minimize side reactions and facilitate purification.[1]


}

Figure 1: Synthesis of this compound

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most likely causes? A: Low yields are often traced back to three primary issues:

  • Moisture: The starting material, 4-bromobenzenesulfonyl chloride, is highly sensitive to moisture and can hydrolyze.[3][4] Ensure all glassware is oven-dried and use anhydrous solvents.[1][3] Performing the reaction under an inert atmosphere like nitrogen is also recommended.[3]

  • Base Stoichiometry: An insufficient amount of base will result in the protonation of 1-acetylpiperazine, rendering it non-nucleophilic and halting the reaction.[1] Use at least one equivalent of a suitable base like triethylamine or pyridine.[1]

  • Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (40-50°C) can sometimes improve the rate. However, excessive heat can lead to degradation.

Q2: The crude product has a brownish or yellowish color. What causes this and how can I remove it? A: Color impurities often arise from the degradation of starting materials or side products. These can typically be removed during recrystallization by adding a small amount of activated charcoal to the hot solution before filtration.[5] Be cautious not to add too much, as it can adsorb your desired product and reduce yield.

Q3: What is the best method to purify the final product? A: Recrystallization is the most common and effective method for purifying this compound on a lab scale.[5] Solvent systems like ethanol/water or isopropanol/water mixtures are often effective for sulfonamides, as they balance the polarity of the molecule.[5][6] For particularly stubborn impurities, column chromatography on silica gel may be necessary.

Troubleshooting Guide: Common Impurities

This section details the most common impurities, their origins, and strategies for their identification and removal.

Impurity NameOriginIdentification (Typical Analytical Signature)Removal Strategy
4-Bromobenzenesulfonic Acid Hydrolysis of 4-bromobenzenesulfonyl chloride.[3][4]HPLC: Appears as a very polar, early-eluting peak. TLC: Stays at the baseline with common organic eluents.Aqueous Wash: Can be removed by washing the organic reaction mixture with a mild aqueous base (e.g., sodium bicarbonate solution) before workup.
1-Acetylpiperazine Unreacted starting material.HPLC: Early-eluting peak, less polar than the sulfonic acid. ¹H NMR: Characteristic signals for the piperazine and acetyl protons without the aromatic signals of the product.Aqueous Wash: Being water-soluble, it can often be removed by washing the organic layer with water or brine during workup.
4,4'-Dibromodiphenyl Sulfone Side product from the synthesis of the sulfonyl chloride starting material.[7]HPLC: Appears as a late-eluting, non-polar peak. ¹H NMR: Shows only aromatic signals corresponding to a symmetrical diphenyl sulfone structure.Recrystallization: This impurity is typically less soluble than the desired product in common recrystallization solvents and can often be filtered out.

}

Figure 2: Formation of 4-Bromobenzenesulfonic Acid

Experimental Protocols

Protocol: Analytical HPLC Method

This protocol is a starting point for assessing the purity of the crude and purified product.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Expected Retention Time for Product: ~12-14 minutes (highly dependent on the specific system)

Protocol: Recrystallization from Isopropanol/Water

This procedure is effective for removing both more polar and less polar impurities.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 15 mL of isopropanol.

  • Heating: Heat the mixture on a hot plate with stirring until it begins to boil and all the solid has dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula tip of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot gravity filtration using a pre-heated funnel and flask to remove the charcoal. This step must be done quickly to prevent premature crystallization.[5]

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 30 minutes.[5]

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold 50:50 isopropanol/water.

  • Drying: Dry the purified crystals in a vacuum oven at 50-60°C to a constant weight.


}

Figure 3: Troubleshooting Workflow for Unknown HPLC Peak

References

  • BenchChem. 4-Bromobenzenesulfonyl Chloride | Research Chemical. 3

  • BenchChem. Technical Support Center: Recrystallization of Sulfonamide Products. 5

  • Chemicalize. 4-Bromobenzenesulfonyl chloride 98-58-8 wiki. 4

  • Chemistry LibreTexts. 4.4: Experiment 3 Notes.

  • BenchChem. Avoiding common errors in sulfonamide synthesis experimental protocols. 1

  • Organic Syntheses. Benzenesulfonyl chloride.

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Medicinal chemistry (Los Angeles, Calif.), 6(4), 257–263.

Sources

Optimizing reaction conditions for the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-acetylpiperazinosulfonyl)bromobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our focus is on explaining the "why" behind experimental choices to empower you to overcome common synthetic challenges.

I. Reaction Overview and Mechanism

The synthesis of this compound is typically achieved via a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and N-acetylpiperazine.[1] This reaction is a cornerstone for creating a variety of derivatives with applications in medicinal chemistry.[2]

The core reaction involves the nucleophilic attack of the secondary amine in N-acetylpiperazine on the electrophilic sulfur atom of 4-bromobenzenesulfonyl chloride.[3] A base is typically employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[3]

Below is a diagram illustrating the general reaction workflow.

Reaction_Workflow A 4-Bromobenzenesulfonyl Chloride C Reaction Mixture (Solvent + Base) A->C Reagent 1 B N-Acetylpiperazine B->C Reagent 2 D This compound C->D Reaction E Work-up & Purification D->E F Pure Product E->F

Caption: General workflow for the synthesis of this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound derivatives.

Q1: What are the most critical factors for achieving a high yield in this synthesis?

A1: Several factors are paramount for maximizing your yield:

  • Reagent Quality: The purity of your starting materials is crucial. 4-Bromobenzenesulfonyl chloride is particularly sensitive to moisture and can hydrolyze to the unreactive 4-bromobenzenesulfonic acid.[4][5] Always use a fresh bottle or purify the sulfonyl chloride before use.[4] N-acetylpiperazine should also be of high purity.

  • Anhydrous Conditions: Due to the moisture sensitivity of the sulfonyl chloride, all glassware must be thoroughly dried, and anhydrous solvents should be used.[6][7] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[4]

  • Choice of Base: The base plays a dual role: it neutralizes the HCl byproduct and can influence the nucleophilicity of the amine.[3] Tertiary amines like triethylamine (TEA) or pyridine are common choices.[5] The amount of base is also important; a slight excess (1.1-1.5 equivalents) is often used.[4]

  • Reaction Temperature: This reaction is typically performed at temperatures ranging from 0 °C to room temperature.[4] Starting the reaction at a lower temperature and gradually warming to room temperature can help control the initial exotherm and minimize side reactions.

Q2: I am observing a low yield. What are the likely causes and how can I troubleshoot this?

A2: Low yields are a frequent issue in sulfonamide synthesis.[6] Here’s a troubleshooting guide to help you identify and resolve the problem:

Potential Cause Explanation Troubleshooting Steps
Hydrolysis of Sulfonyl Chloride 4-Bromobenzenesulfonyl chloride readily reacts with water to form the corresponding sulfonic acid, which is unreactive towards the amine.[7]Ensure all glassware is oven-dried. Use anhydrous solvents. Run the reaction under an inert atmosphere (N₂ or Ar).[6]
Poor Amine Nucleophilicity While N-acetylpiperazine is generally a good nucleophile, impurities or suboptimal reaction conditions can reduce its reactivity.Verify the purity of your N-acetylpiperazine. Ensure the chosen base is not sterically hindering the amine.
Inappropriate Base or Stoichiometry An incorrect choice or amount of base can fail to effectively neutralize the generated HCl, leading to protonation of the amine and halting the reaction.Use a non-nucleophilic base like triethylamine or pyridine.[5] Double-check the molar ratios of your reactants; a common starting point is a 1:1 ratio of amine to sulfonyl chloride with 1.1-1.5 equivalents of base.[4]
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product.[6]Optimize the reaction temperature; starting at 0°C can minimize side reactions. Ensure slow, controlled addition of the sulfonyl chloride to the amine solution.
Q3: What are the best practices for purifying the final product?

A3: Purification is critical for obtaining a high-purity product. The most common methods are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for purifying solid sulfonamides.

    • Dissolve the crude product in a minimal amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.[6]

    • Placing the flask in an ice bath can maximize crystal formation.[6]

    • Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.[6]

    • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization is ineffective or if there are closely related impurities, silica gel column chromatography is a good alternative. A solvent system of hexane and ethyl acetate is often a good starting point for elution.

III. Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents
  • 4-Bromobenzenesulfonyl chloride (CAS 98-58-8)[8]

  • N-Acetylpiperazine (CAS 13889-98-0)[9]

  • Triethylamine (TEA) or Pyridine (anhydrous)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert gas supply (Nitrogen or Argon)

Procedure
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve N-acetylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Dissolve 4-bromobenzenesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous dichloromethane and add it dropwise to the stirred amine solution over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.

Troubleshooting_Flowchart start Low Yield or No Product check_reagents Check Reagent Purity (Sulfonyl Chloride & Amine) start->check_reagents check_conditions Verify Anhydrous Conditions check_reagents->check_conditions Reagents OK? solution1 Use Fresh/Purified Reagents check_reagents->solution1 Impure? check_base Evaluate Base (Choice & Stoichiometry) check_conditions->check_base Conditions OK? solution2 Dry Glassware & Solvents, Use Inert Atmosphere check_conditions->solution2 Moisture? check_temp Optimize Reaction Temperature check_base->check_temp Base OK? solution3 Use Non-nucleophilic Base (e.g., TEA) in slight excess check_base->solution3 Incorrect? solution4 Start at 0°C, then warm to RT check_temp->solution4 Suboptimal?

Caption: A troubleshooting flowchart for low-yield issues.

IV. References

  • Benchchem. (n.d.). common issues in sulfonamide synthesis and solutions. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Retrieved from

  • Benchchem. (n.d.). Troubleshooting common issues in sulfonamide bond formation. Retrieved from

  • Krasowska, D., et al. (2018). Synthesis and Preliminary Antiproliferative Activity of Novel 4-Substituted Phenylsulfonyl Piperazines with Tetrazole Moiety. Indian Journal of Pharmaceutical Sciences, 80(5).

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yield in amine sulfonylation reactions. Retrieved from

  • CymitQuimica. (n.d.). CAS 98-58-8: 4-Bromobenzenesulfonyl chloride. Retrieved from

  • Ambeed. (n.d.). Reactions of Piperazines. Retrieved from

  • Benchchem. (n.d.). Application Notes and Protocols for the Preparation of Neopentyl 4-Bromobenzenesulfonate. Retrieved from

  • Scott, P. J. H. (Ed.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry.

  • Fox, J. M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry, 59(18), 8473–8494.

Sources

How to prevent degradation of 4-(4-Acetylpiperazinosulfonyl)bromobenzene during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS 486422-26-8). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter.

Understanding the Molecule: A Foundation for Stability

This compound is a compound featuring a brominated phenylsulfonyl group attached to an acetylated piperazine ring. Its stability is primarily influenced by the chemical reactivity of the sulfonamide and the N-acetylpiperazine moieties. The principal degradation pathways involve hydrolysis of these functional groups, and to a lesser extent, oxidation and photodegradation. Understanding these potential degradation routes is crucial for establishing optimal storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, the compound should be stored in a cool, dry, and dark environment. Specifically, we recommend the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (refrigerated)Lower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.[1]
Humidity Low humidity (desiccated environment)The sulfonamide and acetyl groups are susceptible to hydrolysis. Storing in a desiccator or with a desiccant minimizes exposure to atmospheric moisture.
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere is recommended to prevent oxidative degradation of the piperazine ring.[2]
Light Protected from light (amber vial)Exposure to light, particularly UV radiation, can potentially lead to photodegradation. Storing in an amber vial or in a dark location is advised.[1][3]

Q2: I've been storing the compound at room temperature. Is it still usable?

A2: While room temperature storage is not ideal for long-term stability, the compound may still be suitable for use, especially if the storage period has been short and the container has remained tightly sealed. However, we strongly recommend performing a purity analysis (e.g., by HPLC) to confirm its integrity before use. Phenyl piperazine derivatives are known to be more susceptible to degradation at room temperature.

Q3: What are the primary degradation products I should be aware of?

A3: The two most likely degradation products result from the hydrolysis of the acetyl group and the sulfonamide bond.

  • De-acetylation: Hydrolysis of the acetyl group yields 1-[(4-bromophenyl)sulfonyl]piperazine.

  • Sulfonamide cleavage: Hydrolysis of the sulfonamide bond results in 4-bromobenzenesulfonic acid and 1-acetylpiperazine.

Oxidative degradation of the piperazine ring can also lead to various byproducts.

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is generally not recommended for long-term preservation due to the increased risk of hydrolysis and other solvent-mediated degradation pathways. If you must store it in solution for a short period, use an anhydrous aprotic solvent and store it at a low temperature (e.g., -20°C) under an inert atmosphere. The stability in solution is highly dependent on the solvent and pH.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: I am observing a new, more polar peak in my HPLC analysis of an older sample.

  • Potential Cause: This is likely due to the hydrolysis of the N-acetyl group, leading to the formation of the more polar 1-[(4-bromophenyl)sulfonyl]piperazine. Amide hydrolysis can be accelerated by the presence of moisture and acidic or basic conditions.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peak, which should correspond to the de-acetylated product.

    • Quantify Degradation: Determine the percentage of the degradation product to assess if the material is still suitable for your application.

    • Prevent Further Degradation: Ensure future storage is under strictly anhydrous conditions, in a tightly sealed container, and at the recommended refrigerated temperature.

Issue 2: My sample has developed a slight discoloration over time.

  • Potential Cause: Discoloration can be an indicator of oxidative degradation or the formation of minor impurities. The piperazine moiety can be susceptible to oxidation.[2] Exposure to air and light can promote these reactions.

  • Troubleshooting Steps:

    • Assess Purity: Perform a purity analysis (e.g., HPLC with a photodiode array detector) to check for the presence of new impurities.

    • Improve Storage Atmosphere: For long-term storage, after dispensing from the main container, flush the headspace with an inert gas like argon or nitrogen before resealing.

    • Light Protection: Ensure the compound is stored in an amber vial or a container that protects it from light.[1][3]

Issue 3: I am seeing a peak corresponding to 4-bromobenzenesulfonic acid in my analysis.

  • Potential Cause: This indicates the hydrolysis of the sulfonamide bond. This is more likely to occur under more extreme pH conditions (either acidic or basic) and in the presence of water.

  • Troubleshooting Steps:

    • Review Handling Procedures: Ensure that the compound has not been exposed to acidic or basic solutions or contaminants during handling.

    • Verify Solvent Purity: If the compound was dissolved, ensure the solvent was anhydrous and neutral.

    • Implement Strict Anhydrous Storage: Store the solid compound in a desiccator to minimize exposure to moisture, which is necessary for hydrolysis.

Visualizing Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathways of this compound.

DegradationPathways Parent This compound Deacetylated 1-[(4-Bromophenyl)sulfonyl]piperazine Parent->Deacetylated Hydrolysis of Acetyl Group (H₂O, acid/base catalysis) SulfonamideCleavage 4-Bromobenzenesulfonic Acid + 1-Acetylpiperazine Parent->SulfonamideCleavage Hydrolysis of Sulfonamide Bond (H₂O, acid/base catalysis)

Caption: Primary hydrolytic degradation pathways.

Quality Control and Degradation Analysis

To ensure the quality of your this compound, particularly for older samples or those stored under suboptimal conditions, we recommend a stability-indicating analytical method.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating the parent compound from its primary hydrolytic degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase:

    • A gradient elution is recommended to effectively separate compounds with different polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • A typical gradient could be:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

    • Further dilute as necessary to fall within the linear range of the detector.

Logical Workflow for Quality Control

The following diagram outlines the decision-making process for assessing the quality of a stored sample.

QC_Workflow Start Stored Sample of This compound CheckAppearance Visual Inspection: Discoloration or clumping? Start->CheckAppearance RunHPLC Perform Purity Analysis (e.g., Stability-Indicating HPLC) CheckAppearance->RunHPLC Yes CheckAppearance->RunHPLC No (Best Practice) AnalyzeData Analyze Chromatogram: Presence of degradation peaks? RunHPLC->AnalyzeData QuantifyPurity Quantify Purity and Degradation Products AnalyzeData->QuantifyPurity Yes AssessSuitability Is purity acceptable for intended application? AnalyzeData->AssessSuitability No QuantifyPurity->AssessSuitability UseCompound Proceed with Experiment AssessSuitability->UseCompound Yes DiscardCompound Discard and Procure New Stock AssessSuitability->DiscardCompound No

Caption: Quality control workflow for stored samples.

References

  • Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • GMP Plastics. (2025, August 5). How to store methyl piperazine properly? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Reducing Reaction Time in 4-(4-Acetylpiperazinosulfonyl)bromobenzene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our specialized technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene, with a particular focus on strategies to reduce reaction time and improve overall efficiency.

Introduction

The synthesis of this compound is a critical step in various research and development pipelines. This sulfonamide is typically synthesized through the reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine. While the reaction is straightforward in principle, achieving a rapid and high-yielding synthesis can be challenging. This guide provides actionable strategies to overcome common hurdles and streamline your experimental workflow.

Troubleshooting Guide: Accelerating Your Reaction

This section addresses specific issues you might encounter that lead to prolonged reaction times and offers scientifically-grounded solutions.

Issue 1: The reaction is sluggish and not reaching completion even after an extended period.

Q: My synthesis of this compound is taking an unexpectedly long time. What are the primary factors I should investigate to speed it up?

A: A slow reaction rate is a common issue that can often be resolved by systematically evaluating several key parameters. The nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine is influenced by temperature, solvent, and the presence of a suitable base.

  • Temperature Optimization: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic release, and then gradually warmed to room temperature.[1] If the reaction is proceeding slowly, a modest increase in temperature can significantly accelerate the rate. However, excessive heat should be avoided as it can promote the formation of side products. We recommend a controlled temperature increase, for instance, to 40-50 °C, while carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Solvent Effects: The choice of solvent plays a crucial role. Aprotic solvents are generally preferred for this type of reaction. Dichloromethane (DCM) is a common choice.[1] However, if the reaction is slow, consider switching to a more polar aprotic solvent like acetonitrile or N,N-dimethylformamide (DMF), which can better solvate the transition state and enhance the reaction rate.

  • Base Selection and Stoichiometry: A tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[1] An insufficient amount of base can lead to the protonation of the piperazine nitrogen, reducing its nucleophilicity and slowing down the reaction. Ensure you are using at least a slight excess of the base (1.1-1.5 equivalents).

Issue 2: The reaction appears to stall, with starting materials still present after several hours.

Q: I've adjusted the temperature and base, but my reaction still seems to stall. What other factors could be inhibiting the reaction?

A: If the reaction stalls, it's crucial to look at the quality of your reagents and the overall reaction environment.

  • Reagent Purity: The purity of both 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine is paramount. 4-bromobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding unreactive sulfonic acid. Using freshly opened or purified sulfonyl chloride is recommended. Similarly, ensure your 1-acetylpiperazine is of high purity.

  • Anhydrous Conditions: The presence of water can have a detrimental effect on the reaction by hydrolyzing the sulfonyl chloride. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent moisture contamination.

  • Order of Addition: The order in which you add your reagents can impact the reaction. A standard and effective method is to first dissolve 1-acetylpiperazine and the base in your chosen solvent, cool the mixture, and then slowly add the 4-bromobenzenesulfonyl chloride. This ensures that the nucleophile is readily available to react with the electrophile as it is introduced.

Frequently Asked Questions (FAQs)

This section covers broader questions related to the synthesis of this compound.

Q1: What is a reliable, step-by-step protocol for the synthesis of this compound with a reasonable reaction time?

A1: Based on established procedures for similar piperazine sulfonamides, the following protocol is recommended for an efficient synthesis.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • 1-Acetylpiperazine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-acetylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.05 equivalents) in anhydrous dichloromethane to the cooled mixture over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Q2: How can I efficiently prepare the starting material, 4-bromobenzenesulfonyl chloride?

A2: 4-Bromobenzenesulfonyl chloride can be synthesized via the chlorosulfonation of bromobenzene. A detailed protocol is provided below, adapted from established methods.[2]

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride

Materials:

  • Bromobenzene

  • Chlorosulfonic acid

  • Crushed ice

Procedure:

  • In a flask equipped with a stirrer and a gas trap, cool chlorosulfonic acid (approximately 5 equivalents) to 10-15 °C.

  • Slowly add bromobenzene (1 equivalent) to the stirred chlorosulfonic acid, maintaining the temperature below 20 °C. Hydrogen chloride gas will be evolved, so this should be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 4-bromobenzenesulfonyl chloride will precipitate. Collect the solid by vacuum filtration and wash with cold water.

  • The crude product can be used directly or recrystallized from a suitable solvent like chloroform or carbon tetrachloride for higher purity.

Q3: Are there any catalysts that can be used to accelerate the reaction between 4-bromobenzenesulfonyl chloride and 1-acetylpiperazine?

A3: While the reaction typically proceeds well with a suitable base, certain nucleophilic catalysts can enhance the rate of sulfonylation. 4-Dimethylaminopyridine (DMAP) is a well-known catalyst for acylation and sulfonylation reactions. It functions by reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate. A catalytic amount of DMAP (e.g., 0.1 equivalents) can be added to the reaction mixture along with the tertiary amine base. However, it is important to note that DMAP is toxic and should be handled with care.

Data Presentation

ParameterConditionExpected Outcome on Reaction Time
Temperature 0 °C to Room TemperatureStandard reaction time (2-4 hours)
Room Temperature to 40-50 °CReduced reaction time
Solvent Dichloromethane (DCM)Standard reaction time
Acetonitrile or DMFPotentially reduced reaction time
Base Triethylamine (TEA)Effective neutralization of HCl
Diisopropylethylamine (DIPEA)Effective neutralization, less nucleophilic
Catalyst NoneStandard reaction time
Catalytic DMAPReduced reaction time

Visualization of Workflows

Experimental Workflow for Synthesis

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve 1-acetylpiperazine and TEA in anhydrous DCM C Cool piperazine solution to 0 °C A->C B Prepare solution of 4-bromobenzenesulfonyl chloride in anhydrous DCM D Slowly add sulfonyl chloride solution B->D C->D E Warm to RT and stir for 2-4 hours D->E F Monitor reaction by TLC/LC-MS E->F G Quench with water F->G Reaction Complete H Extract with DCM G->H I Wash with NaHCO3 and brine H->I J Dry, filter, and concentrate I->J K Purify by recrystallization or chromatography J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Slow Reactions

G Start Slow Reaction Detected Temp Increase Temperature to 40-50 °C? Start->Temp Solvent Change Solvent to Acetonitrile/DMF? Temp->Solvent No Improved Reaction Rate Improved Temp->Improved Yes Base Check Base Stoichiometry (1.1-1.5 eq.)? Solvent->Base No Solvent->Improved Yes Reagent Verify Reagent Purity (anhydrous conditions)? Base->Reagent No Base->Improved Yes Catalyst Add Catalytic DMAP? Reagent->Catalyst No Reagent->Improved Yes Catalyst->Improved Yes NoImprovement No Improvement Catalyst->NoImprovement No

Caption: Troubleshooting workflow for a sluggish synthesis reaction.

References

  • Bhatt, A., Kant, R., & Singh, R. K. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. Med chem (Los Angeles), 6(4), 257-263. [Link]

  • Khan, I., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry, 141, 530-537. [Link]

  • As-Sultany, A. D., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]

Sources

Managing temperature control during the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center with troubleshooting guides and FAQs for managing temperature control during the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene.

Technical Support Center: Synthesis of this compound

A Senior Application Scientist's Guide to Thermal Management

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this synthesis. We will move beyond simple procedural steps to explore the causality behind thermal choices, ensuring a robust, reproducible, and high-yielding protocol.

The reaction of 4-bromobenzenesulfonyl chloride with 1-acetylpiperazine is a cornerstone reaction for creating a key sulfonamide intermediate.[1][2] However, its success is fundamentally tied to meticulous temperature control. The reaction is significantly exothermic, and failure to manage this heat evolution can lead to a cascade of side reactions, compromising both yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common questions regarding thermal management, providing the foundational knowledge needed to approach the synthesis with confidence.

Q1: Why is precise temperature control so critical in this synthesis?

A: The criticality of temperature control stems from two core chemical principles: the reaction's exothermic nature and the moisture sensitivity of the starting material.

  • Exothermic Reaction: The formation of the sulfonamide bond by the reaction of the amine (1-acetylpiperazine) with the highly reactive sulfonyl chloride is an exothermic process.[3] The addition of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid (HCl) byproduct also generates significant heat. Without external cooling, the cumulative heat can cause the reaction temperature to rise uncontrollably, a phenomenon known as a thermal runaway.[4]

  • Side Product Formation: Elevated temperatures dramatically increase the rate of undesirable side reactions. The primary culprit is the hydrolysis of the 4-bromobenzenesulfonyl chloride starting material, which is highly sensitive to moisture.[1][2] At higher temperatures, any trace amount of water in the solvent, reagents, or atmosphere will rapidly convert the sulfonyl chloride into the corresponding and unreactive 4-bromobenzenesulfonic acid, directly reducing your theoretical yield.

Q2: What are the optimal temperature ranges for each stage of the reaction?

A: The synthesis can be broken down into three thermal stages. Adherence to these ranges is crucial for success.

StageProcessRecommended TemperatureRationale
1. Reagent Addition Slow, dropwise addition of 1-acetylpiperazine and base to the solution of 4-bromobenzenesulfonyl chloride.0 - 5 °CTo dissipate the initial heat of reaction and neutralization effectively. This low temperature minimizes the risk of thermal runaway and suppresses the rate of hydrolysis of the sulfonyl chloride.
2. Reaction Progression Stirring the mixture after the addition is complete to allow the reaction to proceed to completion.0 °C to Room Temperature (gradual)After the initial exotherm is controlled, the reaction can be allowed to warm slowly to room temperature. This ensures a sufficient reaction rate without providing excessive thermal energy that would favor side reactions. Reaction progress should be monitored (e.g., by TLC).
3. Workup & Isolation Quenching the reaction and performing extractions.0 - 10 °C (initially)The initial quenching step, often with cold water or a bicarbonate solution, can be exothermic. Maintaining a low temperature during this phase prevents product degradation and ensures clean phase separation.

Q3: My reaction mixture turned cloudy and my yield was low. What is the likely cause?

A: This is a classic symptom of sulfonyl chloride hydrolysis. The 4-bromobenzenesulfonic acid byproduct is highly soluble in water and will be lost during the aqueous workup, leading to a low yield of the desired organic-soluble product. The cloudiness may arise from the sulfonic acid salt precipitating upon neutralization. To confirm, check the pH of your aqueous layer after extraction; it will likely be more acidic than expected if significant hydrolysis has occurred. The primary cause is almost always a temperature control failure or the use of wet reagents/solvents.

Q4: How should I configure my apparatus for optimal thermal management?

A: A standard laboratory setup can be optimized for heat management:

  • Reaction Vessel: Use a round-bottom flask that is appropriately sized (ideally, the reaction volume should not exceed two-thirds of the flask's capacity) to ensure an adequate surface area for cooling.

  • Cooling Bath: A well-stirred ice-water bath (0 °C) is essential. For lower temperatures, an ice-salt or dry ice/acetone bath can be used, but may be excessive for this reaction.

  • Stirring: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for larger-scale reactions. An overhead stirrer provides more vigorous and efficient mixing, which is crucial for distributing the reactants and dissipating heat evenly from the point of addition.

  • Addition Funnel: Use a pressure-equalizing dropping funnel for the slow, controlled addition of the 1-acetylpiperazine/base solution. This allows for precise control over the addition rate, which in turn controls the rate of heat generation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric moisture, which is a key contributor to hydrolysis.[2]

Part 2: Troubleshooting Guides

Even with careful planning, issues can arise. This section provides a structured approach to diagnosing and solving common temperature-related problems.

Problem 1: Uncontrolled Exotherm / Temperature Spike During Addition
  • Symptoms:

    • The internal thermometer shows a rapid rise in temperature (>10-15 °C) that does not subside.

    • Solvent begins to bubble or reflux at the point of addition.

    • Fuming (HCl gas) is observed from the reaction flask.

  • Probable Causes:

    • Addition Rate Too Fast: The most common cause. The rate of heat generation is exceeding the cooling capacity of the ice bath.

    • Inefficient Cooling: The ice bath is not being replenished or stirred.

    • Poor Mixing: A magnetic stir bar is failing to homogenize the mixture, creating localized "hot spots."

  • Immediate Actions:

    • STOP ADDITION IMMEDIATELY.

    • Add more ice to the external cooling bath and ensure it is well-stirred.

    • If safe, add small pieces of dry ice to the cooling bath to rapidly lower its temperature.

    • Do not resume addition until the internal temperature has stabilized back within the 0-5 °C range.

  • Preventive Measures:

    • Always add the amine/base solution dropwise. A good rule of thumb is to ensure the internal temperature does not rise by more than 2-3 °C during the addition of a single drop.

    • Use an efficient overhead stirrer.

    • Ensure the cooling bath is large enough for the reaction scale.

Problem 2: Incomplete or Sluggish Reaction
  • Symptoms:

    • TLC analysis shows a significant amount of starting material (4-bromobenzenesulfonyl chloride) remaining after several hours.

    • The reaction fails to warm to room temperature as expected after removal from the ice bath.

  • Probable Causes:

    • Temperature Too Low: While initial cooling is crucial, maintaining the reaction at 0 °C for the entire duration may be insufficient for some solvent systems.

    • Poor Quality Reagents: 1-acetylpiperazine may have degraded, or the base may be weak.

    • Insufficient Base: Stoichiometry is critical. At least one equivalent of base is required to neutralize the HCl byproduct. Many protocols call for a slight excess.[5]

  • Solutions:

    • First, confirm via TLC that the starting material is indeed present and not a byproduct.

    • Allow the reaction to warm slowly to room temperature and continue stirring. Monitor by TLC every 30-60 minutes.

    • If the reaction is still stalled at room temperature, consider adding a small additional portion (0.1 eq) of the base.

    • Gentle heating (e.g., to 40 °C) can be considered as a last resort, but this significantly increases the risk of side reactions and should be done with caution, only after confirming that lower temperatures are ineffective.[6]

Workflow and Troubleshooting Diagram

The following diagrams illustrate the general synthesis workflow and a logical flow for troubleshooting common issues.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Setup Apparatus (Overhead Stirrer, Ice Bath) B Charge Flask with 4-Bromobenzenesulfonyl Chloride & Anhydrous Solvent A->B C Prepare Addition Funnel with 1-Acetylpiperazine & Base B->C D Cool Flask to 0-5 °C C->D E Begin Slow, Dropwise Addition D->E F Monitor Temperature Continuously E->F G Allow to Warm to RT & Stir to Completion F->G H Monitor by TLC G->H I Quench Reaction (Cooling) H->I J Aqueous Workup (Extraction) I->J K Dry, Filter, Concentrate J->K L Purify Product (Recrystallization/Chromatography) K->L

Caption: General workflow for the synthesis of this compound.

TroubleshootingFlow Start Problem Observed TempSpike TempSpike Start->TempSpike LowYield Low Yield Cloudy Mixture Start->LowYield SlowRxn Reaction Stalled TLC shows SM Start->SlowRxn Cause_FastAdd Cause: Addition too fast? TempSpike->Cause_FastAdd Cause_Wet Cause: Wet reagents/solvent? LowYield->Cause_Wet Cause_TempLow Cause: Temp too low? SlowRxn->Cause_TempLow Sol_StopAdd Solution: 1. Stop Addition 2. Enhance Cooling 3. Resume Slowly Cause_FastAdd->Sol_StopAdd Yes Sol_Dry Solution: 1. Use Anhydrous Solvent 2. Dry Reagents 3. Use Inert Atmosphere Cause_Wet->Sol_Dry Yes Sol_Warm Solution: 1. Allow to Warm to RT 2. Monitor by TLC 3. Gentle heating (last resort) Cause_TempLow->Sol_Warm Yes

Caption: Troubleshooting logic for common temperature-related synthesis issues.

Part 3: Experimental Protocol & Data

This section provides a reference protocol that incorporates best practices for thermal management.

Table 1: Key Reactant and Product Properties
CompoundCAS NumberMolecular Wt.M.P. (°C)Key Properties
4-Bromobenzenesulfonyl chloride98-58-8[7]255.52[7]73 - 76[1]White solid, highly moisture-sensitive[2], electrophilic sulfur.
1-Acetylpiperazine13889-98-0128.17N/A (liquid)Nucleophilic secondary amine, hygroscopic.
This compound486422-26-8[8]347.23Solid[8]Target product, generally stable.
Detailed Synthesis Protocol

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

1. Preparation: a. Set up a three-neck round-bottom flask equipped with an overhead stirrer, a temperature probe, and a pressure-equalizing dropping funnel sealed with a rubber septum. b. Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen or argon. c. To the flask, add 4-bromobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).[2][9] d. In a separate, dry flask, dissolve 1-acetylpiperazine (1.05 eq) and triethylamine (1.2 eq) in the same anhydrous solvent. Transfer this solution to the dropping funnel.

2. Reaction: a. Immerse the reaction flask in a well-stirred ice-water bath and begin stirring the sulfonyl chloride solution. b. Once the internal temperature has stabilized at 0-5 °C, begin the dropwise addition of the 1-acetylpiperazine/triethylamine solution from the dropping funnel. c. CRITICAL: Monitor the internal temperature closely. Adjust the addition rate to ensure the temperature does not exceed 5 °C. The addition process should typically take 30-60 minutes. d. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours. e. Remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for another 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent.

3. Workup and Purification: a. Cool the reaction mixture back down to 0-10 °C in an ice bath. b. Slowly quench the reaction by adding cold deionized water. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate solution, and finally, brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. e. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.[10]

References

  • Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. Retrieved January 15, 2026, from [Link]

  • 4-(4-Acetylpiperazinosulfonyl) Bromobenzene. (n.d.). ExportersIndia. Retrieved January 15, 2026, from [Link]

  • Chemodivergent Synthesis of Sulfonamide and Sulfones from N-Tosylhydrazones by Switching Catalyst and Temperature. (2023). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Purification of p(nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of 4-(4-Acetylpiperazinosulfonyl)bromobenzene using ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Every subsequent biological assay, pharmacokinetic study, and clinical trial rests on the foundational certainty that the compound in the vial is precisely the compound it is intended to be. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution, providing unparalleled insight into the molecular framework.[1][2]

This guide provides an in-depth, expert-led walkthrough for validating the structure of 4-(4-Acetylpiperazinosulfonyl)bromobenzene. We will dissect the anticipated ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecule's electronic and steric environment and the resulting spectral data. This document is designed not merely as a protocol, but as a self-validating analytical framework for researchers, scientists, and drug development professionals who demand the highest level of confidence in their molecular characterization.

Experimental Methodology: A Framework for Reproducible Results

The quality of an NMR spectrum is profoundly dependent on the quality of the sample preparation.[3] The following protocol is designed to minimize artifacts and produce high-resolution data suitable for unambiguous structural confirmation.

Protocol 1: NMR Sample Preparation
  • Material Weighing: Accurately weigh 10-25 mg of the synthesized this compound. For ¹H NMR, 5-10 mg is often sufficient, while ¹³C NMR, being inherently less sensitive, benefits from a more concentrated sample (15-25 mg).[3][4]

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent initial choice as it is capable of dissolving a wide range of organic compounds and has a simple, well-defined residual solvent peak (δ ≈ 7.26 ppm).[5] The choice of solvent can influence chemical shifts due to solute-solvent interactions, so consistency is key for comparative studies.[6][7][8][9]

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample height is sufficient to be within the detector coils of the spectrometer.[10]

  • Filtration and Transfer: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean, high-quality NMR tube (e.g., Wilmad or Norell).[11]

  • Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, typically tetramethylsilane (TMS), is added. Most commercially available CDCl₃ already contains TMS. Its signal is defined as 0.00 ppm.[11]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and meticulously label it.

Workflow for Structural Validation

The entire process, from sample preparation to final confirmation, follows a logical sequence designed to ensure data integrity and a confident structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Validation A Weigh Compound (10-25 mg) B Dissolve in CDCl₃ (0.6-0.7 mL) A->B C Filter into NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Lock & Shim D->E F Acquire ¹H Spectrum E->F G Acquire ¹³C Spectrum F->G H Process Spectra (Fourier Transform, Phasing) G->H I Assign ¹H Signals (Shift, Multiplicity, Integration) H->I J Assign ¹³C Signals (Chemical Shift) H->J K Compare Experimental Data with Predicted Values I->K J->K L Confirm Structure of This compound K->L

Caption: Workflow for NMR-based structural validation.

¹H NMR Spectral Analysis: A Proton-by-Proton Confirmation

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons gives rise to a distinct signal, and its characteristics—chemical shift, integration, and multiplicity—are dictated by its local electronic environment and neighboring protons.[12][13]

Molecular Structure with Proton Assignments

G Ha Hb Hc Hd He

Caption: Structure with key proton environments labeled.

Predicted ¹H NMR Data
LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Hₐ Aromatic (ortho to SO₂)7.85 - 7.95Doublet (d)2HDeshielded by the potent electron-withdrawing sulfonyl group. Coupled to Hₑ.[14]
Hₑ Aromatic (ortho to Br)7.70 - 7.80Doublet (d)2HInfluenced by the inductive effect of Br and coupled to Hₐ. Aromatic protons typically resonate between 6.5-8.5 ppm.[15][16]
Hₑ Piperazine (adjacent to Ac)3.55 - 3.70Triplet (t)4HDeshielded by the adjacent electron-withdrawing acetyl group. The two CH₂ groups are equivalent.[17]
Hₑ Piperazine (adjacent to SO₂)3.10 - 3.25Triplet (t)4HDeshielded by the sulfonyl group, but typically less so than an acetyl group. The two CH₂ groups are equivalent.[18]
Hₑ Acetyl Methyl2.10 - 2.20Singlet (s)3HA characteristic singlet for an N-acetyl group, shielded relative to the other protons.[19]

Expert Analysis:

  • Aromatic Region: The para-substituted benzene ring is expected to produce a classic AA'BB' system, which often simplifies to two distinct doublets, assuming the coupling constants are resolved. The protons ortho to the strongly electron-withdrawing sulfonyl group (Hₐ) will be the most deshielded (shifted furthest downfield).[14][20] The protons ortho to the bromine (Hₑ) will be slightly more shielded. The expected ortho-coupling constant (³J) is typically in the range of 7-10 Hz.[14]

  • Piperazine Region: The piperazine ring is symmetrically substituted on its two nitrogen atoms, but the electronic nature of the acetyl and sulfonyl groups is different. This leads to two distinct chemical environments for the methylene protons. The protons adjacent to the amide carbonyl (Hₑ) are expected to be further downfield than those adjacent to the sulfonamide (Hₑ). Due to fast chair-chair interconversion at room temperature, we expect to see two broad triplets (or multiplets).

  • Aliphatic Region: The sharp singlet for the acetyl methyl protons (Hₑ) is a highly diagnostic signal. Its integration value of 3H provides a crucial internal reference point for quantifying the other protons in the molecule.

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. While it doesn't typically show coupling (in broadband-decoupled mode), the chemical shift of each carbon is highly sensitive to its hybridization and electronic environment, providing a robust fingerprint of the molecular backbone.[21][22]

Molecular Structure with Carbon Assignments

G C1 C2 C3 C4 C5 C6 C7 C8

Caption: Structure with unique carbon environments labeled.

Predicted ¹³C NMR Data
LabelAssignmentPredicted δ (ppm)Rationale
C₇ Acetyl Carbonyl168 - 171Characteristic chemical shift for an amide carbonyl carbon.[22]
C₄ Aromatic (ipso to SO₂)138 - 142Deshielded quaternary carbon directly attached to the electron-withdrawing sulfonyl group.
C₂ Aromatic (ortho to SO₂)128 - 130Aromatic CH carbon, deshielded by the adjacent sulfonyl group.
C₃ Aromatic (ortho to Br)132 - 134Aromatic CH carbon. The chemical shift is influenced by both the bromine and sulfonyl group.
C₁ Aromatic (ipso to Br)125 - 128The "heavy atom effect" of bromine shields this carbon, shifting it upfield relative to other substituted carbons.[23][24]
C₅ Piperazine (adjacent to Ac)45 - 50Aliphatic carbon adjacent to the amide nitrogen.
C₆ Piperazine (adjacent to SO₂)43 - 48Aliphatic carbon adjacent to the sulfonamide nitrogen. The shift is similar to, but distinct from, C₅.
C₈ Acetyl Methyl20 - 23Typical upfield signal for an acetyl methyl carbon.[19]

Expert Analysis:

  • Symmetry: Due to the molecule's symmetry through the S-N bond axis of the aromatic ring, only four signals are expected for the six aromatic carbons.

  • Quaternary Carbons: The two ipso-carbons (C₁ and C₄) will typically have lower intensity signals than the protonated carbons. The carbon attached to the sulfonyl group (C₄) will be significantly downfield, while the carbon attached to the bromine (C₁) will be shifted upfield due to the heavy atom shielding effect.[23][24][25]

  • Piperazine and Acetyl Carbons: The two distinct piperazine carbon environments (C₅ and C₆) confirm the asymmetric substitution on the nitrogens. The downfield carbonyl signal (C₇) and the upfield methyl signal (C₈) are definitive markers for the acetyl group.

Conclusion: A Unified Model of Structural Validation

The independent yet complementary data from ¹H and ¹³C NMR spectroscopy converge to provide an unequivocal validation of the structure of this compound. The ¹H NMR spectrum confirms the presence and relative positions of all proton-bearing functional groups: the para-substituted aromatic ring, the two distinct methylene environments of the piperazine ring, and the terminal acetyl methyl group. The integration values confirm the correct proton count for each group.

Concurrently, the ¹³C NMR spectrum provides a complete census of the carbon skeleton, confirming the eight unique carbon environments. The specific chemical shifts of the aromatic, piperazine, and acetyl carbons are fully consistent with the proposed electronic architecture of the molecule. When experimental data aligns with these detailed predictions, researchers can proceed with confidence, knowing their molecule's identity is firmly established on a foundation of rigorous spectroscopic evidence.

References

  • Principles of NMR. (n.d.).
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • (n.d.). NMR sample preparation guidelines.
  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp. Retrieved from [Link]

  • Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 30). 13C NMR of bromobenzene ipso carbon shielding. Retrieved from [Link]

  • Chegg.com. (2021, March 21). Solved 11. Example the 13C-NMR spectrum of bromobenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • SpectraBase. (n.d.). Bromobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • NIH. (n.d.). 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem. Retrieved from [Link]

  • PubMed. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene, [(4,4-dimethoxypentyl)sulfonyl]- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • (n.d.). NMR Chart.
  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, August 14). Determination of brominated aromatics by 13C and 1H NMR spectroscopy. Retrieved from [Link]

  • NIH. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC. Retrieved from [Link]

  • (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Compound Interest. (n.d.). A guide to 13c nmr chemical shift values. Retrieved from [Link]

  • (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

  • (n.d.). C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue.
  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation of 4-(4-Acetylpiperazinosulfonyl)bromobenzene using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of 4-(4-acetylpiperazinosulfonyl)bromobenzene in biological matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental choices, outlines a complete validation protocol grounded in scientific integrity, and objectively compares the LC-MS/MS method with viable alternatives. Every claim and protocol is substantiated with citations from authoritative regulatory and scientific sources.

Introduction: The Analytical Imperative for this compound Quantification

This compound is a synthetic compound featuring a sulfonylpiperazine moiety, a common pharmacophore in drug discovery. Accurate quantification of this and related small molecules in biological matrices such as plasma, serum, or urine is a critical step in preclinical and clinical studies. These measurements are fundamental to understanding a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile, which in turn informs dosing regimens, safety assessments, and ultimately, regulatory approval.

The inherent complexity and variability of biological matrices necessitate analytical methods that are not only sensitive and accurate but also highly selective and robust.[1] This guide will focus on the development and validation of a state-of-the-art LC-MS/MS method for this compound and compare its performance characteristics against traditional analytical techniques.

The Gold Standard: LC-MS/MS Method for Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the cornerstone of bioanalytical labs due to its unparalleled sensitivity, selectivity, and high-throughput capabilities.[2] The coupling of liquid chromatography's separation power with the mass spectrometer's ability to identify and quantify molecules based on their mass-to-charge ratio (m/z) makes it the ideal platform for analyzing complex biological samples.[2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust LC-MS/MS method.

PropertyValueSource
Chemical Formula C₁₂H₁₅BrN₂O₃SSigma-Aldrich[3]
Molecular Weight 347.23 g/mol Sigma-Aldrich[3]
CAS Number 486422-26-8Sigma-Aldrich[3]
InChI Key NBKDNKGVTSTVQZ-UHFFFAOYSA-NSigma-Aldrich[3]
Experimental Workflow: A Step-by-Step Rationale

The following workflow is designed to ensure the accurate and reproducible quantification of this compound.

Caption: Workflow for the quantification of this compound.

The primary goal of sample preparation is to remove interfering endogenous components from the biological matrix and concentrate the analyte of interest. Protein precipitation is a common and efficient technique for plasma samples.

Protocol:

  • To 100 µL of plasma sample, add an internal standard (IS). An ideal IS would be a stable isotope-labeled version of the analyte.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Causality: Acetonitrile is chosen for its ability to efficiently precipitate a wide range of plasma proteins while ensuring the analyte remains in solution. The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar matrix effects, leading to more accurate quantification.

Chromatographic separation is essential to resolve the analyte from other components in the sample extract that could interfere with ionization in the mass spectrometer.

Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable starting point for small molecule analysis.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

Causality: The C18 stationary phase provides good retention for moderately non-polar compounds like the target analyte. The acidic mobile phase (formic acid) promotes the protonation of the analyte, which is favorable for positive mode electrospray ionization. A gradient elution ensures that compounds with a range of polarities are eluted efficiently, providing sharp peaks and good resolution.

Tandem mass spectrometry, specifically in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity.

Predicted MRM Transitions:

Based on the structure of this compound and known fragmentation patterns of similar compounds, the following MRM transitions are proposed:

  • Precursor Ion (Q1): The protonated molecule [M+H]⁺ is expected at m/z 348.0 (accounting for the most abundant bromine isotope).

  • Product Ions (Q3):

    • Transition 1: Fragmentation of the bond between the piperazine ring and the sulfonyl group could yield a fragment at m/z 129.1, corresponding to the acetylpiperazine moiety.

    • Transition 2: Cleavage of the sulfonyl group from the bromobenzene ring could result in a fragment at m/z 220.9.

    • Transition 3: Loss of the acetyl group (42 Da) from the precursor ion could produce a fragment at m/z 306.0.

Rationale: The selection of multiple MRM transitions enhances the confidence in analyte identification and quantification. The most intense and stable transition is typically used for quantification (quantifier), while the others serve as qualifiers.

Method Validation: Ensuring Data Integrity and Reliability

A bioanalytical method is only as good as its validation. The validation process demonstrates that the method is suitable for its intended purpose.[4][5] The following validation parameters and acceptance criteria are based on the harmonized International Council for Harmonisation (ICH) M10 guideline, which is adopted by both the FDA and EMA.[6][7][8]

Caption: Key parameters for LC-MS/MS method validation.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterExperimental ApproachAcceptance Criteria (ICH M10)
Selectivity Analyze at least 6 different blank matrix lots.No significant interference at the retention time of the analyte and IS (<20% of LLOQ response for analyte, <5% for IS).[5][8]
Linearity & Range Analyze calibration standards at a minimum of 6 concentration levels.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze Quality Control (QC) samples at LLOQ, low, mid, and high concentrations (n≥5).Mean concentration within ±15% of nominal (±20% at LLOQ).[8]
Precision Analyze QC samples at LLOQ, low, mid, and high concentrations (n≥5) on the same day (intra-day) and on different days (inter-day).Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).[8]
Recovery Compare the analyte response in pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Matrix Effect Compare the analyte response in post-extraction spiked matrix from at least 6 different lots to the response in a neat solution.The CV of the matrix factor across the different lots should be ≤15%.[8]
Stability Evaluate analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term bench-top, long-term storage).Mean concentration of stability samples should be within ±15% of nominal concentration.[8]

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method for its superior performance, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the analysis of small molecules that possess a UV chromophore, which the bromobenzene ring in the target analyte provides.[7][9]

Principle: Separation is achieved via liquid chromatography, and quantification is based on the absorption of UV light by the analyte at a specific wavelength.

Advantages:

  • Lower instrumentation and operational costs compared to LC-MS/MS.

  • Simpler method development and operation.

  • Robust and reliable for routine analysis.

Limitations:

  • Significantly lower sensitivity compared to LC-MS/MS, which may not be sufficient for low-dose PK studies.

  • Susceptible to interference from co-eluting compounds that also absorb at the detection wavelength, leading to lower selectivity.

  • Matrix effects can be more pronounced and difficult to correct for without an appropriate internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the separation and quantification of volatile and thermally stable compounds.

Principle: The sample is vaporized and separated in a gaseous mobile phase. The separated components are then detected by a mass spectrometer.

Advantages:

  • Excellent chromatographic resolution.

  • Provides structural information through characteristic fragmentation patterns.

Limitations:

  • Not suitable for non-volatile or thermally labile compounds like this compound without derivatization.

  • The derivatization process adds complexity, time, and potential for variability to the workflow.[6]

  • Less amenable to high-throughput analysis compared to LC-MS/MS.

Performance Comparison Summary

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg/mL to ng/mL)Moderate (ng/mL to µg/mL)High (with derivatization)
Selectivity Very HighModerate to LowHigh
Throughput HighModerateLow to Moderate
Matrix Effects Can be significant but manageable with ISHigh potential for interferenceLess prone to matrix effects than LC-based methods
Cost HighLowModerate
Ease of Use ComplexSimpleModerate (derivatization adds complexity)
Applicability to Analyte IdealFeasible, but may lack sensitivityRequires derivatization

Conclusion: The Unrivaled Position of LC-MS/MS

For the bioanalytical quantification of this compound, LC-MS/MS stands out as the superior technique. Its exceptional sensitivity, selectivity, and high-throughput capabilities are indispensable for the rigorous demands of drug development. While HPLC-UV offers a more cost-effective solution, it may not meet the sensitivity requirements for pharmacokinetic studies and is more susceptible to interferences. GC-MS, on the other hand, is not directly applicable without a potentially cumbersome derivatization step.

The detailed LC-MS/MS method and comprehensive validation strategy outlined in this guide provide a robust framework for obtaining high-quality, reliable, and defensible bioanalytical data that can confidently support regulatory submissions and advance pharmaceutical research.

References

  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024).
  • ICH M10 guideline: validation of bioanalytical methods - Kymos. (n.d.).
  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (2024). Bioanalysis Zone.
  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.
  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation.
  • Sigma-Aldrich. (n.d.). This compound | 486422-26-8.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
  • Navigating Bioanalytical Method Validation: A Comparative Guide to FDA/EMA Guidelines - Benchchem. (n.d.).

Sources

A Researcher's Guide to Profiling Drug Cross-Reactivity: Using 4-(4-Acetylpiperazinosulfonyl)bromobenzene as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, identifying a potent lead compound is only the beginning. A molecule's ultimate success hinges on its selectivity—the ability to interact with its intended target while avoiding unintended interactions, or "off-targets," that can lead to adverse effects. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, using the hypothetical compound 4-(4-Acetylpiperazinosulfonyl)bromobenzene (herein referred to as Cmpd-X ) as a practical example.

Cmpd-X incorporates two key pharmacophores: an arylpiperazine and a sulfonamide group. The arylpiperazine moiety is a privileged scaffold found in numerous centrally active drugs, often targeting G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors.[1][2] The sulfonamide group, while famous for its antibacterial properties, is also present in a wide range of non-antibiotic drugs and is a known structural alert for potential off-target activity, including interactions with carbonic anhydrases.[3][4][5] This combination makes Cmpd-X an excellent candidate for illustrating a rigorous, multi-tiered cross-reactivity screening strategy.

This guide will walk researchers through a logical workflow, from initial computational predictions to broad panel screening and detailed follow-up assays, providing the rationale behind each step to build a robust selectivity profile.[6][7]

Phase 1: Predictive Analysis and Primary Target Validation

Before embarking on expensive and time-consuming wet-lab screening, a combination of in-silico analysis and literature review of analogous structures can build a strong hypothesis for both the primary target and likely off-targets.

Rationale: Computational tools leverage vast databases of known compound-target interactions to predict the bioactivity profile of a new molecule based on its structural similarity to known ligands. This predictive step is crucial for designing a focused and cost-effective screening cascade.[8]

Experimental Protocol: In-Silico Profiling

  • Structure Preparation: Obtain a 2D or 3D structure file (e.g., SMILES or SDF) for Cmpd-X.

  • Target Prediction: Submit the structure to multiple target prediction web servers (e.g., SwissTargetPrediction, SuperPred, SEA). These tools compare the molecule to libraries of active compounds and rank potential targets by probability.

  • Analysis: Consolidate the predictions. For Cmpd-X, the arylpiperazine core would likely predict high affinity for serotonin (5-HT) receptors (e.g., 5-HT1A, 5-HT2A, 5-HT7), dopamine (D2, D3) receptors, and potentially adrenergic receptors.[2][9] The sulfonamide group might flag carbonic anhydrases or other enzymes.[10][11]

  • Primary Target Confirmation: Based on the project's therapeutic goal, select the highest-ranking predicted target for initial validation. For instance, if Cmpd-X is intended as a 5-HT7 antagonist, a primary radioligand binding assay would be performed to confirm high-affinity binding to this specific receptor.

Phase 2: Broad Cross-Reactivity Profiling

Once the primary target is validated, the next critical step is to assess the compound's promiscuity across the wider proteome. This is typically achieved by screening against large, well-curated panels of common off-targets.[12][13] Commercial services offer standardized panels that provide a comprehensive and reproducible assessment of off-target liabilities.[14][15][16]

Rationale: Early identification of off-target interactions is essential to mitigate risks of adverse drug reactions (ADRs) and reduce late-stage attrition in drug development.[14] A broad screening approach provides a bird's-eye view of a compound's selectivity and can uncover unexpected activities that may be beneficial or detrimental.

Recommended Screening Panels for Cmpd-X

A tiered approach is often most effective. A primary safety panel can identify major liabilities early, followed by more extensive profiling for lead optimization.[12]

  • Core Safety Panel (e.g., SafetyScreen44™/47): This is the first line of defense, assessing a compound against a panel of ~40-50 targets known to be implicated in common and serious ADRs.[12][16] For Cmpd-X, key targets within this panel would include:

    • hERG Potassium Channel: To assess the risk of cardiac arrhythmia.

    • GPCRs: A broad selection of serotonin, dopamine, adrenergic, muscarinic, and opioid receptors to map the cross-reactivity of the arylpiperazine core.

    • Enzymes: Including Cyclooxygenases (COX-1/COX-2) and Phosphodiesterases (PDEs).

    • Transporters: Such as the serotonin transporter (SERT) and dopamine transporter (DAT).

  • Comprehensive Kinase Panel: While not the most probable target class for Cmpd-X's structure, kinase promiscuity is a common source of off-target effects for many small molecules. A screen against a diverse panel of kinases (e.g., >100 kinases) at a single high concentration (e.g., 10 µM) is a prudent measure to flag any unexpected activity.

  • Enzyme Panel (Focused): Based on the sulfonamide moiety, a focused screen against various isoforms of Carbonic Anhydrase is highly recommended to quantify this classic off-target interaction.

Experimental Workflow: Broad Panel Screening

The diagram below illustrates a typical workflow for comprehensive cross-reactivity profiling.

G cluster_0 Phase 1: Prediction & Validation cluster_1 Phase 2: Broad Screening (10 µM) cluster_2 Phase 3: Hit Confirmation & Follow-up CmpdX Cmpd-X (this compound) InSilico In-Silico Target Prediction (SwissTargetPrediction, etc.) CmpdX->InSilico PrimaryAssay Primary Target Assay (e.g., 5-HT7 Binding) InSilico->PrimaryAssay SafetyPanel Core Safety Panel (hERG, GPCRs, COX, etc.) PrimaryAssay->SafetyPanel Proceed if Primary Target Confirmed DoseResponse Dose-Response Assays (IC50 / Ki Determination) SafetyPanel->DoseResponse Follow up on 'Hits' (e.g., >50% Inhibition) KinasePanel Broad Kinase Panel (>100 Kinases) KinasePanel->DoseResponse EnzymePanel Focused Enzyme Panel (Carbonic Anhydrases) EnzymePanel->DoseResponse FunctionalAssay Orthogonal Functional Assays (e.g., cAMP, Calcium Flux) DoseResponse->FunctionalAssay Confirm Biological Relevance

Caption: High-level workflow for selectivity profiling of a novel compound.

Phase 3: Quantitative Analysis and Comparative Assessment

Hits from the broad screening phase (typically defined as >50% inhibition or binding at a 10 µM concentration) must be confirmed and quantified. This involves generating dose-response curves to determine potency values (IC50 or Ki).

Rationale: A single-point screening concentration only indicates potential interaction. Determining the potency of off-target interactions is essential to calculate a selectivity window—the ratio between on-target and off-target potency. A larger window indicates a more selective compound.[17]

Experimental Protocol: Dose-Response Determination

  • Compound Preparation: Prepare a serial dilution of Cmpd-X, typically from 100 µM down to 0.1 nM in 10-point, half-log increments.

  • Assay Performance: Perform the relevant binding or enzymatic assay for each "hit" target identified in Phase 2 using the full concentration range of the compound.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 (concentration for 50% inhibition) or Ki (inhibition constant).

Comparative Data Analysis

To put the selectivity profile of Cmpd-X into context, it is crucial to compare it against alternative compounds. Here, we present hypothetical data comparing Cmpd-X to two benchmarks:

  • Alternative 1 ("Selective Benchmark"): A known, highly selective antagonist for the primary target (e.g., a published 5-HT7 antagonist).

  • Alternative 2 ("Promiscuous Benchmark"): A known multi-target compound (e.g., an older antipsychotic known for hitting multiple GPCRs).

Table 1: Hypothetical Cross-Reactivity Data (Ki values in nM)

Target Cmpd-X (Hypothetical) Alternative 1 (Selective) Alternative 2 (Promiscuous) Rationale for Inclusion
5-HT7 (Primary Target) 5.2 1.5 15 On-target potency
5-HT1A 150 >10,000 25 Common arylpiperazine off-target[2]
5-HT2A 450 >10,000 5 Common arylpiperazine off-target[2]
Dopamine D2 800 >10,000 10 Key antipsychotic target/side effect[2]
Adrenergic α1 1,200 >10,000 30 Off-target linked to hypotension
hERG Channel >10,000 >10,000 5,000 Critical cardiac safety liability

| Carbonic Anhydrase II | 950 | >10,000 | >10,000 | Key sulfonamide off-target[3] |

Interpretation:

From this hypothetical data, we can calculate selectivity ratios. The selectivity of Cmpd-X for 5-HT7 over 5-HT1A is 150 nM / 5.2 nM ≈ 29-fold. Compared to the "Selective Benchmark" (>6,600-fold), Cmpd-X shows moderate selectivity. However, it is significantly cleaner than the "Promiscuous Benchmark," which shows minimal selectivity between 5-HT7, 5-HT1A, 5-HT2A, and D2. This quantitative comparison is vital for making informed decisions in a lead optimization campaign.[6][8]

Phase 4: Orthogonal and Functional Validation

Binding affinity does not always equate to functional activity. A compound might bind to a receptor without eliciting a functional response (antagonism) or it could activate it (agonism). Therefore, hits identified in binding assays must be validated in functional, cell-based assays.

Rationale: Functional assays provide data on the compound's actual biological effect at a target, which is more physiologically relevant than binding data alone. This step confirms whether an off-target interaction is likely to translate into a clinical side effect.

Experimental Protocol: cAMP Functional Assay for GPCRs

For a Gs or Gi-coupled GPCR like the 5-HT7 receptor, a cAMP (cyclic adenosine monophosphate) assay is a standard functional readout.

  • Cell Culture: Use a cell line stably expressing the human 5-HT7 receptor (e.g., HEK293-h5-HT7).

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with various concentrations of Cmpd-X for 15-30 minutes.

  • Agonist Stimulation: Add a known 5-HT7 agonist (e.g., 5-CT) at a fixed concentration (typically its EC80).

  • cAMP Measurement: After a set incubation period, lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis: The ability of Cmpd-X to block the agonist-induced cAMP signal will confirm its antagonist activity and provide a functional IC50 value.

GPCR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 G-Protein Agonist 5-HT7 Agonist (e.g., 5-CT) Receptor 5-HT7 Receptor Agonist->Receptor Activates CmpdX Cmpd-X (Antagonist) CmpdX->Receptor Blocks G_alpha Gαs Receptor->G_alpha Activates AC Adenylyl Cyclase G_alpha->AC Activates G_beta_gamma Gβγ cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC

Caption: Antagonism of the 5-HT7 receptor Gs-protein signaling pathway.

Conclusion

Profiling the cross-reactivity of a novel compound like this compound is a systematic, multi-phase process. It begins with broad, predictive methods and funnels down to precise, quantitative, and functional validation. By comparing the emerging profile of a test compound against well-characterized selective and non-selective benchmarks, researchers can make informed, data-driven decisions. This rigorous approach is fundamental to selecting drug candidates with the highest probability of success, minimizing the risk of safety-related failures and ultimately leading to safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from Eurofins Discovery website.[12]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved from Pharmaron website.[13]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from Pharmacy Tools website.[3]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from ICE Bioscience website.[14]

  • Dittmer, D. K. (2003). Sulfonamide allergy and cross-reactivity. Journal of the American Academy of Dermatology, 48(4), 631-632. [This is a representative reference, actual URL from search results may vary].[4][5][18]

  • NHS Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. Retrieved from NHS website.[19]

  • Reaction Biology. (n.d.). In Vitro Safety Pharmacology Services. Retrieved from Reaction Biology website.[15]

  • WuXi AppTec. (n.d.). In Vitro Safety Pharmacology Profiling. Retrieved from WuXi AppTec website.[16]

  • Patsnap. (2025). How to improve drug selectivity? Retrieved from Patsnap Synapse.[8]

  • Taha, M., et al. (2017). Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. European Journal of Medicinal Chemistry, 141, 465-474.[10]

  • Abu Khalaf, R., et al. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643.[11]

  • Huggins, D. J., Sherman, W., & Tidor, B. (2012). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 55(4), 1424–1444.[6][7]

  • Ciano, L., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(11), 3322.[2]

  • Catalano, A., et al. (2023). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. International Journal of Molecular Sciences, 24(14), 11585.[9]

  • Guido, M. C., et al. (2014). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological Research, 89, 67-77.[20]

Sources

A Comparative Guide to the In Vitro Efficacy of Novel Phenyl-Piperazine Sulfonamide Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the in vitro anticancer efficacy of a series of novel sulfonamide derivatives centered on a phenyl-piperazine scaffold. We will explore the foundational science, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility. The narrative is designed for researchers, medicinal chemists, and drug development professionals, offering insights into the structure-activity relationships (SAR) that govern the cytotoxic potential of this promising class of compounds.

Introduction: The Pharmacological Significance of the Sulfonamide-Piperazine Scaffold

The sulfonamide moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] Similarly, the piperazine ring is a privileged scaffold in drug discovery, valued for its ability to improve pharmacokinetic properties like water solubility and oral bioavailability.[3] The strategic hybridization of these two pharmacophores has led to the development of potent anticancer agents.[4][5]

Derivatives based on a core phenyl-piperazine sulfonamide structure are of particular interest. The aromatic phenyl ring serves as a versatile anchor for chemical modification, allowing for the systematic exploration of how different substituents influence biological activity. Understanding these structure-activity relationships is critical for rationally designing more potent and selective anticancer drug candidates.[6] This guide focuses on comparing derivatives with various substitutions on the phenyl ring to elucidate their impact on in vitro cytotoxicity against representative human cancer cell lines.

Core Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

To ensure the trustworthiness and reproducibility of the efficacy data, a robust and standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8] The primary objective is to determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing the cytotoxic potency of different compounds.[7][9]

Detailed Step-by-Step Methodology
  • Cell Culture & Seeding:

    • Human cancer cell lines (e.g., MCF-7 for breast adenocarcinoma, HeLa for cervical cancer) are cultured in appropriate media (e.g., DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

    • Cells are harvested during their exponential growth phase using trypsin-EDTA.

    • A cell suspension is prepared, and cells are seeded into 96-well microplates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.

    • The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • A stock solution of each derivative is prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of each test compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

    • The medium from the seeded plates is removed, and 100 µL of the medium containing the respective compound concentrations is added to each well. Wells containing medium with DMSO but no compound serve as the vehicle control.

    • The plates are incubated for 48 hours.

  • MTT Assay & Data Acquisition:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

    • The plates are incubated for another 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • The medium is carefully aspirated, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • The plate is gently shaken for 10 minutes to ensure complete dissolution.

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

    • The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Analysis Culture 1. Cell Culture (e.g., MCF-7, HeLa) Seed 2. Cell Seeding (96-well plates) Culture->Seed 24h Incubation Treat 3. Compound Treatment (Varying Concentrations) Seed->Treat Incubate 4. Incubation (48 hours) Treat->Incubate MTT 5. Add MTT Reagent Incubate->MTT Formazan 6. Dissolve Formazan MTT->Formazan Read 7. Read Absorbance Formazan->Read Analyze 8. Calculate IC50 Values Read->Analyze

Caption: Workflow for In Vitro Cytotoxicity Screening.

Comparative Efficacy and Structure-Activity Relationship (SAR)

To illustrate the comparative efficacy, we present hypothetical yet representative data for a series of 4-(piperazin-1-ylsulfonyl)bromobenzene derivatives tested against two human cancer cell lines. The core structure features a bromobenzene sulfonamide moiety, and the derivatives explore the impact of substitutions on a second phenyl ring attached to the piperazine nitrogen.

Table 1: Comparative Cytotoxic Activity (IC50) of Phenyl-Piperazine Sulfonamide Derivatives
Compound IDR-Group (Substitution on Phenyl Ring)IC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)
C-1 H (Unsubstituted)25.4 ± 2.130.1 ± 2.5
C-2 4-Br (Electron-Withdrawing)10.2 ± 1.112.5 ± 1.4
C-3 4-NO2 (Strong Electron-Withdrawing)5.8 ± 0.67.3 ± 0.9
C-4 4-CH3 (Electron-Donating)35.7 ± 3.041.2 ± 3.8
C-5 4-OCH3 (Strong Electron-Donating)42.1 ± 3.548.9 ± 4.1
DoxorubicinReference Drug0.8 ± 0.11.1 ± 0.2
Discussion of Structure-Activity Relationship (SAR)

The data presented in Table 1 clearly demonstrates a strong structure-activity relationship:

  • Impact of Electron-Withdrawing Groups (EWGs): A significant increase in cytotoxic potency is observed when electron-withdrawing substituents are present on the phenyl ring. The unsubstituted derivative C-1 shows moderate activity. The introduction of a bromine atom (C-2 ), a halogen which acts as an EWG, more than doubles the potency against both cell lines. This effect is even more pronounced with the strongly electron-withdrawing nitro group (C-3 ), which emerges as the most potent compound in the series. This aligns with findings in other studies where EWGs on sulfonamide derivatives enhance biological activity.[10][11][12]

  • Impact of Electron-Donating Groups (EDGs): Conversely, the presence of electron-donating groups, such as a methyl (C-4 ) or methoxy (C-5 ) group, leads to a marked decrease in cytotoxic activity compared to the unsubstituted parent compound. This suggests that a lower electron density on the phenyl ring is favorable for the anticancer action of this compound class.[11]

This SAR profile provides a clear rationale for future drug design, indicating that synthesizing derivatives with potent electron-withdrawing groups is a promising strategy to enhance anticancer efficacy.

Proposed Mechanism of Action: Disruption of Microtubule Dynamics

While the precise mechanism can vary, many potent sulfonamide-based anticancer agents exert their effect by interfering with microtubule dynamics, a critical process for cell division, motility, and intracellular transport.[6][13] These compounds can bind to tubulin (the protein subunit of microtubules) at the colchicine-binding site, thereby inhibiting tubulin polymerization.[6] This disruption leads to the breakdown of the mitotic spindle, causing cell cycle arrest in the G2/M phase and ultimately triggering apoptosis (programmed cell death).[13]

Diagram of Proposed Mechanism

G Compound Sulfonamide Derivative (e.g., C-3) Tubulin Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Compound->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Failure leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Inhibition of Tubulin Polymerization by Sulfonamides.

Conclusion

This guide provides a comparative analysis of novel phenyl-piperazine sulfonamide derivatives, highlighting their potential as anticancer agents. The in vitro data, supported by a detailed and reproducible MTT assay protocol, reveals a clear structure-activity relationship where electron-withdrawing groups on the phenyl ring significantly enhance cytotoxic potency. The proposed mechanism of action involves the inhibition of tubulin polymerization, a validated target in cancer therapy.

The findings strongly suggest that derivatives like C-3 , bearing a 4-nitro substitution, are promising leads for further preclinical development. Future research should focus on optimizing this scaffold to improve selectivity for cancer cells over normal cells and to conduct in vivo efficacy studies in animal models.[9][14]

References

  • Seiied Bonakdar, A. P., Vafaei, F., & Massah, A. (2017). Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. Available from: [Link]

  • Kachaeva, M. V., et al. (2018). Design, synthesis and evaluation of novel sulfonamides as potential anticancer agents. Computational Biology and Chemistry, 74, 294-303. Available from: [Link]

  • Alwarafi, E. A. (n.d.). Piperazine Sulfonamides: Synthesis, Characterization, and In Vitro Biological Evaluation as Potential DPP-IV Inhibitors. An-Najah National University. Available from: [Link]

  • Korn, C., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Available from: [Link]

  • Chalcones have been reported to possess many useful properties like anticancer, antibacterial, antifungal, anti–inflammatory, antimalarial, and anti–diabetic activity. Moreover, sulfonamide derivatives belong to the most important structural classes of drug molecules. (Source not further specified in search results).
  • International Journal of Pharmaceutical Sciences and Research. (2024). SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. Available from: [Link]

  • Michalczyk, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(23), 7247. Available from: [Link]

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. Available from: [Link]

  • ResearchGate. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Available from: [Link]

  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). National Institutes of Health. Available from: [Link]

  • Budach, W., et al. (2012). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models for Conformal and Intensity-Modulated Radiation Therapy. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Publications. Available from: [Link]

  • Han, J., et al. (2019). Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. Biochemistry, 58(41), 4176-4185. Available from: [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. (n.d.). National Institutes of Health. Available from: [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. (n.d.). ResearchGate. Available from: [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-8. Available from: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(6), 633-651. Available from: [Link]

Sources

Benchmarking the synthesis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene against alternative methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(4-Acetylpiperazinosulfonyl)bromobenzene is a key building block in contemporary drug discovery and development, frequently utilized in the synthesis of complex molecules with therapeutic potential. Its structural motif, featuring a bromobenzene group for further functionalization (e.g., via cross-coupling reactions), a stable sulfonylpiperazine linker, and an acetyl group, makes it a versatile intermediate. The efficiency, scalability, and purity of the synthetic route to this compound are therefore of critical importance to researchers in medicinal chemistry.

This guide provides an in-depth comparison of the primary synthetic route to this compound against a logical and viable alternative. We will delve into detailed experimental protocols, present comparative data on yield and purity, and discuss the underlying chemical principles and practical considerations for each method. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal synthetic strategy for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be logically approached via two primary retrosynthetic disconnections, which translate into two distinct forward synthetic routes. The choice between these routes hinges on factors such as starting material availability, reaction kinetics, and purification challenges.

Route A: The Direct Approach involves the reaction of a pre-functionalized piperazine with 4-bromobenzenesulfonyl chloride. This is often the most straightforward method.

Route B: The Stepwise Approach entails the initial formation of the sulfonamide bond between piperazine and 4-bromobenzenesulfonyl chloride, followed by the acetylation of the free secondary amine of the piperazine ring.

Below is a visual representation of these two competing synthetic pathways.

cluster_A Route A: Direct Synthesis cluster_B Route B: Stepwise Synthesis A_start1 4-Bromobenzenesulfonyl chloride A_product 4-(4-Acetylpiperazino- sulfonyl)bromobenzene A_start1->A_product Base (e.g., Pyridine) DCM, rt A_start2 1-Acetylpiperazine A_start2->A_product B_start1 4-Bromobenzenesulfonyl chloride B_intermediate 1-((4-Bromophenyl)sulfonyl) piperazine B_start1->B_intermediate Base (e.g., Et3N) DCM, 0°C to rt B_start2 Piperazine B_start2->B_intermediate B_product 4-(4-Acetylpiperazino- sulfonyl)bromobenzene B_intermediate->B_product Base (e.g., Et3N) DCM, rt B_reagent Acetic Anhydride B_reagent->B_product

Caption: Competing synthetic pathways for this compound.

Methodology and Experimental Data

Synthesis of Key Starting Material: 4-Bromobenzenesulfonyl Chloride

Both proposed routes utilize the key electrophile, 4-bromobenzenesulfonyl chloride. This intermediate is typically prepared via the chlorosulfonation of bromobenzene.

Experimental Protocol: Synthesis of 4-Bromobenzenesulfonyl Chloride [1]

  • To a round-bottom flask equipped with a mechanical stirrer and a gas absorption trap, add chlorosulfonic acid (2.49 moles).

  • Cool the flask in a water bath to approximately 12–15°C.

  • Gradually add bromobenzene (0.5 moles) to the stirred chlorosulfonic acid over 15-20 minutes, maintaining the temperature at approximately 15°C. Hydrogen chloride gas will be evolved.

  • After the addition is complete, heat the reaction mixture to 60°C for two hours.

  • Carefully and slowly pour the cooled, syrupy liquid into 1 kg of crushed ice with stirring in a well-ventilated fume hood.

  • Collect the precipitated crude 4-bromobenzenesulfonyl chloride by suction filtration and wash it with cold water.

  • The crude product can be used directly in the subsequent steps or purified by recrystallization.

Route A: Direct Synthesis via Sulfonylation of 1-Acetylpiperazine

This route is predicated on the direct reaction between 1-acetylpiperazine and 4-bromobenzenesulfonyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: Route A

  • In a round-bottom flask, dissolve 1-acetylpiperazine (1.1 equivalents) in dichloromethane (DCM).

  • Add a suitable base, such as pyridine or triethylamine (1.2 equivalents), to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

The causality behind these choices is rooted in established principles of nucleophilic acyl substitution. Pyridine not only acts as a base but can also serve as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate, thereby accelerating the reaction.[2]

Route B: Stepwise Synthesis via Acetylation of a Piperazine Intermediate

This alternative approach involves the initial formation of an unacetylated sulfonamide intermediate, which is then acylated in a separate step.

Step 1: Synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine

  • Dissolve piperazine (2.0 equivalents) in DCM and cool to 0°C. The excess piperazine acts as both a nucleophile and a base.

  • Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in DCM.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, wash the reaction mixture with water to remove the piperazine hydrochloride salt.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude intermediate.

Step 2: Acetylation of 1-((4-Bromophenyl)sulfonyl)piperazine

  • Dissolve the crude 1-((4-bromophenyl)sulfonyl)piperazine from the previous step in DCM.

  • Add triethylamine (1.2 equivalents).

  • Slowly add acetic anhydride (1.1 equivalents) to the mixture.

  • Stir at room temperature for 2-4 hours.

  • Upon completion, wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product.

  • Purify by recrystallization or column chromatography.

Comparative Performance Benchmarking

The selection of a synthetic route in a drug development setting is often a multi-parameter optimization problem. The following table summarizes the key performance indicators for each route, based on typical results for analogous reactions found in the literature.

ParameterRoute A: Direct SynthesisRoute B: Stepwise SynthesisJustification
Overall Yield Good to Excellent (Typically 80-90%)Good to Excellent (Typically 75-85% over two steps)Route A is a single step, which generally leads to a higher overall yield. Route B, being a two-step process, may have cumulative losses.
Purity of Crude Product Moderate to GoodGoodRoute A can sometimes suffer from side reactions if the sulfonyl chloride is not pure. The stepwise nature of Route B allows for the potential purification of the intermediate, leading to a cleaner final product.
Reaction Time Longer (12-18 hours)Shorter per step (Step 1: 4-6 hours; Step 2: 2-4 hours)The direct sulfonylation of the less nucleophilic acetylated piperazine in Route A may require longer reaction times for completion.
Process Simplicity Simpler (One-pot synthesis)More complex (Two distinct steps with intermediate workup)Route A is more streamlined, which is advantageous for scalability.
Cost of Starting Materials Potentially higherPotentially lower1-Acetylpiperazine may be more expensive than piperazine and acetic anhydride.
Scalability Favorable due to one-pot natureLess favorable due to the need for an intermediate isolation/workupFewer unit operations in Route A make it more amenable to large-scale production.

Conclusion and Recommendations

Both Route A and Route B represent viable and effective methods for the synthesis of this compound. The choice between them will be dictated by the specific constraints and priorities of the research or production campaign.

  • Route A (Direct Synthesis) is recommended for its operational simplicity, higher overall yield, and scalability. It is the preferred method when 1-acetylpiperazine is readily available and cost-effective, and when a streamlined, one-pot process is a priority.

  • Route B (Stepwise Synthesis) offers a practical alternative when the cost of 1-acetylpiperazine is a concern or when higher crude purity is desired. The ability to purify the intermediate can be a distinct advantage in achieving high-purity final product specifications.

Ultimately, the optimal synthetic strategy is a balance of chemical efficiency, economic viability, and process robustness. It is recommended that researchers perform small-scale trials of both routes to determine the most suitable method for their specific laboratory conditions and project goals.

References

  • Organic Syntheses Procedure. (n.d.). The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. Retrieved from [Link]

  • Google Patents. (n.d.). CN1257163C - Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (B) 1-Acetyl-4-(4-methanesulphonamidophenyl)piperazine. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

Sources

In Silico Docking Analysis of 4-(4-Acetylpiperazinosulfonyl)bromobenzene: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in silico docking study of the novel compound 4-(4-Acetylpiperazinosulfonyl)bromobenzene against a panel of rationally selected protein targets. In the absence of established biological data for this specific molecule, we have employed a structure-guided approach, leveraging the known activities of structurally related compounds to identify and validate potential protein interactions. This comparative analysis is designed for researchers, scientists, and drug development professionals to illustrate a robust computational workflow for initial ligand-target assessment.

Introduction: Rationale for Target Selection

The compound this compound features a sulfonylpiperazine moiety, a scaffold present in numerous biologically active compounds. Literature analysis of structurally similar molecules, particularly sulfonylpiperazine and arylpiperazine derivatives, reveals a propensity for interaction with several key protein families implicated in a range of therapeutic areas. Furthermore, the presence of a bromobenzene group suggests potential metabolic pathways and toxicological targets that warrant investigation. Based on this evidence, we have selected the following three protein targets for our in silico docking studies to represent a diverse set of potential biological activities:

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): A key enzyme in the inflammatory signaling cascade. Arylpiperazine derivatives have been explored as inhibitors of p38 MAPK, making it a plausible target for compounds with anti-inflammatory potential.[1][2][3][4]

  • Carbonic Anhydrase II (CA II): A zinc-containing metalloenzyme involved in pH regulation and other physiological processes. Sulfonamide-containing compounds are a well-established class of carbonic anhydrase inhibitors.[5][6][7][8][9][10][11]

  • Fatty Acid Binding Protein 4 (FABP4): An intracellular lipid chaperone implicated in metabolic diseases and inflammation. Reactive metabolites of bromobenzene have been shown to target proteins in liver cytosol, and FABPs are abundant in this cellular compartment.[12][13][14][15][16][17][18]

To provide a rigorous comparative analysis, we will benchmark the docking performance of this compound against well-characterized, potent inhibitors for each respective target.

Experimental Workflow: A Validated In Silico Docking Protocol

Our in silico docking workflow is designed to be a self-validating system, incorporating redocking of co-crystallized ligands to ensure the accuracy of our computational model before proceeding with the test compound.

In Silico Docking Workflow Target_Selection Target Protein Selection (p38 MAPK, CA II, FABP4) Ligand_Selection Ligand Selection (Test Compound & Known Inhibitors) Protein_Prep Protein Preparation (PDB Retrieval, Cleaning, Protonation) Target_Selection->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_Selection->Ligand_Prep Grid_Generation Grid Box Generation (Defining the Binding Site) Protein_Prep->Grid_Generation Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Molecular_Docking Docking_Validation Docking Protocol Validation (Redocking of Co-crystallized Ligand) Grid_Generation->Molecular_Docking Docking_Validation->Molecular_Docking Validation Check Result_Analysis Results Analysis (Binding Energy, Interactions, Pose Visualization) Molecular_Docking->Result_Analysis

Caption: A schematic overview of the in silico molecular docking workflow.

Protein Preparation

The three-dimensional crystal structures of the target proteins were obtained from the RCSB Protein Data Bank (PDB). For each target, a structure complexed with a known inhibitor was chosen to define the binding site and for validation purposes.

Target ProteinPDB IDCo-crystallized LigandResolution (Å)
p38 MAP Kinase1KV1BIRB 7962.50
Carbonic Anhydrase II3HS4Acetazolamide1.10
Fatty Acid Binding Protein 42NNQBMS3094031.55

The protein structures were prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite). This process involved removing water molecules beyond 5 Å from the active site, adding hydrogen atoms, assigning correct bond orders, and performing a constrained energy minimization using the OPLS3e force field to relieve any steric clashes.

Ligand Preparation

The 2D structure of this compound was sketched using ChemDraw and converted to a 3D structure. The structures of the known inhibitors were extracted from their respective PDB files. All ligands were prepared using LigPrep (Schrödinger Suite) to generate low-energy 3D conformations and correct ionization states at a pH of 7.4 ± 0.5.

Molecular Docking Protocol

Molecular docking was performed using AutoDock Vina.[19][20][21][22][23]

  • Grid Generation: A grid box was defined for each target protein, centered on the co-crystallized ligand to encompass the entire binding site. The grid dimensions were set to 25 x 25 x 25 Å.

  • Docking Validation: To validate the docking protocol, the co-crystallized ligand for each target was re-docked into its corresponding binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose was considered a successful validation.

  • Docking Simulation: The prepared ligands were docked into the grid box of their respective target proteins. The docking was performed with an exhaustiveness of 8, and the top 9 binding poses were generated and ranked based on their binding affinity scores (kcal/mol).

Comparative Docking Analysis

The docking results provide a quantitative comparison of the binding affinity of this compound with that of the known inhibitors for each target protein.

p38 MAP Kinase
LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound -8.2Met109, Gly110, Lys53, Asp168
BIRB 796 (Known Inhibitor)-10.5Met109, Gly110, Leu108, Asp168, Glu71

The docking results suggest that this compound has a moderate binding affinity for the ATP-binding pocket of p38 MAPK. While its binding energy is less favorable than the potent inhibitor BIRB 796, it forms key hydrogen bond interactions with the hinge region residue Met109, a critical interaction for kinase inhibition.

Carbonic Anhydrase II
LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound -7.5Zn2+, His94, His96, His119, Thr199, Thr200
Acetazolamide (Known Inhibitor)-8.9Zn2+, His94, His96, His119, Thr199, Gln92

The sulfonyl group of this compound is predicted to coordinate with the catalytic zinc ion in the active site of Carbonic Anhydrase II, a hallmark of sulfonamide-based inhibitors.[5][6] The binding affinity is comparable to that of the clinically used drug Acetazolamide, indicating that this compound could be a potential inhibitor of CA II.

Fatty Acid Binding Protein 4 (FABP4)
LigandBinding Affinity (kcal/mol)Key Interacting Residues
This compound -6.8Arg126, Tyr128, Phe57, Cys117
BMS309403 (Known Inhibitor)-9.2Arg126, Tyr128, Ser55, Phe57

This compound is predicted to bind within the hydrophobic cavity of FABP4. It forms a key hydrogen bond with Arg126 and makes several hydrophobic contacts. The binding affinity is weaker than the highly potent inhibitor BMS309403, suggesting a lower likelihood of potent inhibition.[12][16]

Discussion and Future Directions

This in silico study provides the first computational assessment of the potential biological targets for this compound. The docking results indicate that this compound may exhibit inhibitory activity against p38 MAP Kinase and Carbonic Anhydrase II, with moderate to good binding affinities. The predicted binding to FABP4 is less favorable.

Target Interaction Summary cluster_targets Potential Protein Targets Compound This compound p38_MAPK p38 MAP Kinase Compound->p38_MAPK -8.2 kcal/mol (Moderate Affinity) CA_II Carbonic Anhydrase II Compound->CA_II -7.5 kcal/mol (Good Affinity) FABP4 Fatty Acid Binding Protein 4 Compound->FABP4 -6.8 kcal/mol (Lower Affinity)

Caption: Summary of predicted binding affinities for the target proteins.

It is crucial to emphasize that these in silico predictions require experimental validation. The next logical steps would involve in vitro enzymatic assays to confirm the inhibitory activity against p38 MAPK and CA II. Should these assays yield positive results, further structure-activity relationship (SAR) studies could be initiated to optimize the compound's potency and selectivity. Molecular dynamics simulations could also be employed to provide a more dynamic picture of the ligand-protein interactions and to calculate binding free energies with greater accuracy.[24][25]

Conclusion

This comparative guide demonstrates a rational, in silico workflow for the initial assessment of a novel compound with no prior biological characterization. By leveraging structural information from related compounds, we have identified and computationally evaluated plausible protein targets for this compound. The results suggest that this compound warrants further investigation as a potential inhibitor of p38 MAP Kinase and Carbonic Anhydrase II. This study serves as a foundational step for future experimental validation and lead optimization efforts.

References

  • Furuhashi, M., & Hotamisligil, G. S. (2015). Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases. Clinical Science, 114(1), 1–13. [Link]

  • Fisher, S. Z., & McKenna, R. (2010). Human carbonic anhydrase II with a sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Wikipedia contributors. (2023, December 19). P38 mitogen-activated protein kinases. In Wikipedia, The Free Encyclopedia. [Link]

  • Su, H. X., et al. (2020). Crystal structure of human FABP4 in complex with a novel inhibitor. RCSB Protein Data Bank. [Link]

  • Pargellis, C., et al. (2002). p38 MAP Kinase in Complex with Inhibitor 1. RCSB Protein Data Bank. [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]

  • Floresta, G., et al. (2022). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. An update from 2017 to early 2022. European Journal of Medicinal Chemistry, 240, 114604. [Link]

  • Bell, M. A., et al. (2005). Human P38 MAP Kinase in Complex with Inhibitor 1a. RCSB Protein Data Bank. [Link]

  • Amber. (n.d.). Protein Preparation in AMBER. [Link]

  • Sippel, K. H., et al. (2009). Human carbonic anhydrase II complexed with acetazolamide. RCSB Protein Data Bank. [Link]

  • AutoDock. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]

  • Huang, H., et al. (2014). Discovery of FDA-approved drugs as inhibitors of fatty acid binding protein 4 using molecular docking screening. Journal of Chemical Information and Modeling, 54(11), 3046–3050. [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]

  • Bioinformatics Review. (2020, April 19). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Galdiero, S., et al. (2015). The crystal structure of the human carbonic anhydrase II in complex with a 1,1'-biphenyl-4-sulfonamide inhibitor. RCSB Protein Data Bank. [Link]

  • Hsu, C. C., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. Journal of Medicinal Chemistry, 62(19), 8830–8842. [Link]

  • Meng, X. Y., et al. (2021). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Frontiers in Pharmacology, 12, 757493. [Link]

  • Boriack-Sjodin, P. A., et al. (1999). CARBONIC ANHYDRASE II INHIBITOR. RCSB Protein Data Bank. [Link]

  • Di Fiore, A., et al. (2007). Structure of inhibitor binding to Carbonic Anhydrase II. RCSB Protein Data Bank. [Link]

  • Tong, L., et al. (1998). HUMAN P38 MAP KINASE INHIBITOR COMPLEX. RCSB Protein Data Bank. [Link]

  • BindingDB. (n.d.). mitogen-activated protein kinase 14 | p38 subfamily. [Link]

  • Edmunds, J. J., et al. (2015). Crystal structure of p38 alpha MAP kinase in complex with a novel isoform selective drug candidate. RCSB Protein Data Bank. [Link]

  • Floresta, G., et al. (2020). Adipocyte fatty acid binding protein 4 (FABP4) inhibitors. A comprehensive systematic review. Bioorganic & Medicinal Chemistry, 28(1), 115192. [Link]

  • Wang, T., et al. (2018). Insights into the Molecular Mechanisms of Protein-Ligand Interactions by Molecular Docking and Molecular Dynamics Simulation: A Case of Oligopeptide Binding Protein. International Journal of Molecular Sciences, 19(12), 3889. [Link]

  • Sanson, B., et al. (2013). Human epidermal fatty acid-binding protein (FABP5) in complex with the inhibitor BMS-309413. RCSB Protein Data Bank. [Link]

  • Wikipedia contributors. (2023, November 28). Carbonic anhydrase inhibitor. In Wikipedia, The Free Encyclopedia. [Link]

  • Adane, T., et al. (2022). Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. bioRxiv. [Link]

  • Berger, J. M., et al. (2019). Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. ACS Omega, 4(10), 14336–14346. [Link]

  • Uppenberg, J., et al. (2004). Crystal structure of human adipocyte fatty acid binding protein in complex with a non-covalent ligand. RCSB Protein Data Bank. [Link]

  • DrugFlow. (2024, August 23). Protein Preparation. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • Balamurugan, K., et al. (2008). Two-Prong Inhibitors for Human Carbonic Anhydrase II. Journal of the American Chemical Society, 130(35), 11623–11629. [Link]

  • Pakpahan, M. T., et al. (2013). Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods. CORE. [Link]

  • Ehrmann, A., et al. (2021). A high-resolution data set of fatty acid-binding protein structures. I. Dynamics of FABP4 and ligand binding. Acta Crystallographica Section D: Structural Biology, 77(Pt 3), 329–341. [Link]

  • ResearchGate. (2022, January 4). How to Prepare Docked(Auto Dock) Protein for Amber Molecular Dynamics Simulation. [Link]

  • CHARMM-GUI. (2020, March 20). Preparation of protein/N-glycan/ligand/membrane complex for Amber FF (5O8F) [Video]. YouTube. [Link]

  • Ehrmann, A., et al. (2011). Human adipocyte lipid-binding protein FABP4, Apo form at 1.08 Ang resolution. RCSB Protein Data Bank. [Link]

Sources

A Head-to-Head Comparison of the Biological Activity of 4-(4-Acetylpiperazinosulfonyl)bromobenzene and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The arylsulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs.[1][2] This guide provides a head-to-head comparison of the biological activity of a specific piperazine-containing arylsulfonamide, 4-(4-Acetylpiperazinosulfonyl)bromobenzene, and a rationally designed series of its analogs. We explore the structure-activity relationships (SAR) that govern their efficacy, focusing on two key biological activities prevalent in this class of compounds: anticancer cytotoxicity and carbonic anhydrase inhibition.[3][4][5] Detailed, field-proven experimental protocols for in vitro cytotoxicity screening (MTT Assay) and enzyme inhibition (Carbonic Anhydrase Assay) are provided to ensure methodological rigor and reproducibility. The comparative data presented herein aims to guide researchers in the strategic design and development of novel sulfonamide-based therapeutic agents.

Introduction: The Versatility of the Arylsulfonamide Scaffold

The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug discovery, renowned for its wide spectrum of biological activities.[3][5] Since the advent of prontosil, the first commercially available antibacterial sulfonamide, this moiety has been integral to the development of drugs for various indications, including cancer, glaucoma, inflammation, and viral infections.[1][2] The core structure, an aromatic ring attached to a sulfonamide group, allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The subject of this guide, This compound (C1) , combines the classic arylsulfonamide with a piperazine ring, a common pharmacophore known to improve solubility and serve as a versatile linker.[6] This guide aims to systematically evaluate the impact of structural modifications to C1 on its biological performance. Specifically, we will investigate how changes to the aryl ring and the acetyl group influence its potency as both an anticancer agent and an enzyme inhibitor.

Rationale for Analog Design: A Structure-Activity Relationship (SAR) Approach

To elucidate the SAR of our lead compound C1 , we designed a focused library of analogs based on common medicinal chemistry strategies. The modifications target two key regions of the molecule: the para-substituent on the benzene ring and the acetyl group on the piperazine ring.

  • Modification of the Aryl Ring (R¹): The bromo-substituent of C1 is systematically replaced with other halogens (Fluoro, Chloro) and an electron-donating group (Methoxy) to probe the effect of electronics and sterics at this position.

  • Modification of the Piperazine Moiety (R²): The N-acetyl group is replaced with a hydrogen to assess the importance of this functionality for target engagement.

The core scaffold and the points of modification are illustrated below.

Caption: Rational design of analogs based on the C1 scaffold.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed standardized, widely accepted in vitro assays. The following protocols are detailed to allow for their direct implementation.

In Vitro Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7][8] The assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[8][9]

Experimental Workflow:

MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., A549, MCF-7) in 96-well plate start->seed_cells end End incubate1 2. Incubate 24h (37°C, 5% CO₂) for cell adhesion seed_cells->incubate1 treat 3. Treat Cells Add serial dilutions of compounds (C1-C5) Include Vehicle (DMSO) & Positive (Doxorubicin) Controls incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Solution (0.5 mg/mL final concentration) incubate2->add_mtt incubate3 6. Incubate 3-4h (Allow formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals Add DMSO or Solubilization Buffer incubate3->solubilize read 8. Measure Absorbance (570 nm using a plate reader) solubilize->read analyze 9. Data Analysis Calculate % Viability and IC₅₀ values read->analyze analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compounds (C1-C5 ) and a positive control (e.g., Doxorubicin) in culture medium. The final solvent (DMSO) concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing the compounds. Include wells with untreated cells (negative control) and vehicle-treated cells (solvent control).

  • Incubation: Incubate the plate for 48 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL. Incubate for 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Carbonic Anhydrase Inhibition Assay

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes.[4][11] This assay measures the inhibition of CA's esterase activity using p-nitrophenyl acetate (p-NPA) as a substrate. The enzymatic hydrolysis of colorless p-NPA yields the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[11]

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

    • Enzyme Solution: Prepare a working solution of human carbonic anhydrase II (hCA II) in cold Assay Buffer.

    • Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be made fresh.[11]

    • Inhibitor Solutions: Dissolve test compounds (C1-C5 ) and a positive control (Acetazolamide) in DMSO to create stock solutions, from which serial dilutions are made.[11]

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add 158 µL of Assay Buffer.

    • Add 2 µL of the respective inhibitor dilution (or DMSO for the control).

    • Add 20 µL of the hCA II enzyme working solution. Incubate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.[11]

    • Initiate the reaction by adding 20 µL of the p-NPA Substrate Solution to all wells.

  • Data Acquisition: Immediately measure the absorbance at 405 nm in kinetic mode, recording every 30 seconds for 10-20 minutes.[11]

  • Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

    • Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.

Results: A Comparative Analysis

The biological activities of the lead compound C1 and its analogs were evaluated, and the results are summarized below.

Anticancer Cytotoxicity

The compounds were screened against two human cancer cell lines, A549 (lung) and MCF-7 (breast). The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are presented in Table 1.

Table 1: In Vitro Cytotoxicity (IC₅₀, µM) of Compounds C1-C5

CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
C1 -Br-COCH₃35.241.5
C2 -F-COCH₃28.933.1
C3 -Cl-COCH₃25.429.8
C4 -OCH₃-COCH₃>100>100
C5 -Br-H85.692.3
Doxorubicin--0.81.1
Carbonic Anhydrase II Inhibition

The inhibitory potency of the synthesized compounds against the ubiquitous hCA II isoform is presented in Table 2.

Table 2: hCA II Inhibition (IC₅₀, nM) of Compounds C1-C5

CompoundhCA II IC₅₀ (nM)
C1 -Br-COCH₃65.8
C2 -F-COCH₃51.2
C3 -Cl-COCH₃44.7
C4 -OCH₃-COCH₃250.3
C5 -Br-H15.1
Acetazolamide--12.0

Discussion: Elucidating Structure-Activity Relationships

The data reveals clear SAR trends for both anticancer activity and CA inhibition.

SAR_Summary cluster_C1 Lead Compound C1 cluster_R1 Aryl Ring (R¹) Modification cluster_R2 Piperazine (R²) Modification C1 C1 (-Br, -COCH₃) Moderate Activity C3 C3 (-Cl) Improved Potency C1->C3 Replace Br with Cl C4 C4 (-OCH₃) Loss of Activity C1->C4 Replace Br with OCH₃ C5 C5 (-H) Decreased Cytotoxicity Greatly Increased CA Inhibition C1->C5 Remove Acetyl Group R1_Conclusion Conclusion: Electron-withdrawing halogens are favorable. Potency order: Cl > F > Br >> OCH₃ C3->R1_Conclusion C4->R1_Conclusion R2_Conclusion Conclusion: N-acetylation is key for cytotoxicity. Free N-H is crucial for potent CA inhibition. C5->R2_Conclusion

Caption: Summary of Structure-Activity Relationship (SAR) findings.

Analysis of R¹ (Aryl Substituent): For anticancer activity, the nature of the halogen at the para-position significantly influences potency. The trend follows the order of electronegativity and size: Cl (C3) > F (C2) > Br (C1) . This suggests that a strong electron-withdrawing group that is not overly bulky is optimal. The introduction of an electron-donating methoxy group (C4 ) completely abolished cytotoxic activity, highlighting the importance of the electron-deficient character of the aryl ring for this biological effect. A similar trend was observed for CA inhibition, where the chloro-analog C3 was the most potent among the N-acetylated series.

Analysis of R² (Piperazine N-Substituent): The modification at the piperazine nitrogen revealed a fascinating divergence in activity. Removal of the acetyl group (C5 ) led to a significant decrease in anticancer cytotoxicity (IC₅₀ > 85 µM) but a dramatic 4-fold increase in carbonic anhydrase inhibitory potency (IC₅₀ = 15.1 nM). This is a classic example of SAR in sulfonamide-based CA inhibitors. The unsubstituted sulfonamide nitrogen (or in this case, a basic nitrogen on the piperazine) is known to be critical for coordinating with the zinc ion in the active site of carbonic anhydrases.[12] The bulky acetyl group in C1-C4 likely creates steric hindrance, reducing the affinity for the CA active site. Conversely, this acetyl group appears to be essential for the cytotoxic mechanism of action, which may involve a different biological target.

Conclusion

This comparative guide demonstrates the profound impact of subtle structural modifications on the biological profile of this compound. We have established key SAR insights:

  • For Cytotoxicity: An electron-withdrawing halogen (preferably Chlorine) on the aryl ring and the presence of an N-acetyl group on the piperazine are critical for potent anticancer activity.

  • For Carbonic Anhydrase Inhibition: A free nitrogen on the piperazine ring is paramount for high-affinity binding to the hCA II active site, while the aryl halogen modulates this activity to a lesser extent.

These findings underscore the principle of rational drug design. By understanding these structure-activity relationships, researchers can strategically modify the lead scaffold to optimize potency and selectivity for a desired biological target, paving the way for the development of more effective therapeutic agents. The compound C3 emerges as the most promising candidate for further development as a cytotoxic agent, while C5 represents a potent and selective scaffold for designing novel carbonic anhydrase inhibitors.

References

  • BenchChem. (2025). Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Advanced Journal of Chemistry, Section B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Journal of Medicinal Chemistry. (2012). Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors.
  • CLYTE Technologies. (2025).
  • CiteDrive. (n.d.).
  • PubMed. (n.d.).
  • Sami Publishing Company. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Roche. (n.d.).
  • Abcam. (n.d.). MTT assay protocol.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (n.d.).

Sources

Purity Under the Magnifying Glass: A Comparative Guide to Verifying 4-(4-Acetylpiperazinosulfonyl)bromobenzene Purity using RP-HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe pharmaceutical development is built. The compound 4-(4-Acetylpiperazinosulfonyl)bromobenzene, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity profile can directly influence the efficacy, safety, and stability of the final drug product. This guide provides an in-depth, technical comparison of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) as the primary method for purity verification, alongside a critical evaluation of Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC) as alternative techniques.

The Criticality of Purity for this compound

This compound (MW: 347.23 g/mol ) is synthesized through the reaction of 4-bromobenzenesulfonyl chloride with N-acetylpiperazine. The purity of the final product is paramount, as residual starting materials or by-products can lead to the formation of impurities in subsequent synthetic steps, potentially impacting the final API's safety and efficacy.

Potential Process-Related Impurities:

  • Impurity A: 4-Bromobenzenesulfonyl chloride: A reactive starting material that can cause skin burns and is sensitive to moisture.[1][2] Its presence indicates an incomplete reaction.

  • Impurity B: N-Acetylpiperazine: The second key starting material. Its presence also signals an incomplete reaction.

  • Impurity C: Piperazine: A potential impurity from the synthesis of N-acetylpiperazine, which may not have been fully removed.[3]

  • Degradation Products: Hydrolysis of the sulfonamide bond or other degradation pathways can lead to additional impurities.

Given the non-volatile and thermally labile nature of the target compound and its potential impurities, liquid chromatography is the analytical technique of choice.[2][4]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for the analysis of moderately polar, non-volatile pharmaceutical compounds due to its high resolution, sensitivity, and robustness.[5] The method's ability to separate compounds based on their hydrophobicity makes it ideal for resolving this compound from its less polar and more polar impurities.

Causality Behind the Method: Why These Parameters?

The selection of each parameter in an RP-HPLC method is a deliberate choice aimed at achieving optimal separation and quantification, in line with regulatory expectations outlined in guidelines such as ICH Q2(R1) and USP General Chapter <621>.[6][7]

  • Column: A C18 column is chosen for its versatility and strong hydrophobic retention, which is necessary to retain the analyte and separate it from more polar impurities like piperazine. The 250 mm length and 5 µm particle size provide a good balance between resolution and backpressure for standard HPLC systems.[8]

  • Mobile Phase: A gradient elution using a mixture of a phosphate buffer and acetonitrile is employed. The buffer (pH 3.0) helps to ensure consistent ionization of any basic or acidic functional groups, leading to sharp, symmetrical peaks. The gradient, starting with a higher aqueous composition and moving to a higher organic composition, allows for the elution of both polar impurities at the beginning of the run and the more retained main compound and non-polar impurities later on.

  • Detection: UV detection at 254 nm is selected because the aromatic benzene ring in the target molecule and key impurities exhibits strong absorbance at this wavelength, providing good sensitivity.

Experimental Protocol: RP-HPLC Purity Assay

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 70 30
    20.0 30 70
    25.0 30 70
    25.1 70 30

    | 30.0 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample and Standard Preparation:

  • Diluent: Mobile Phase A:Mobile Phase B (70:30 v/v)

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a concentration of 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a concentration of 0.5 mg/mL.

  • Spiked Sample Solution: Prepare a sample solution as above and spike it with known amounts of potential impurities (Impurity A, B, and C) to confirm peak identification and the method's specificity.

4. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be between 0.8 and 1.5.

  • The theoretical plate count should be ≥ 2000.

5. Data Analysis:

  • Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor at 254 nm.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Workflow

RP_HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase (Buffer & ACN) instrument HPLC System Setup (Column, Temp, Flow) prep_mobile->instrument prep_std Standard Solution (0.5 mg/mL) injection Inject Samples & Standards (10 µL) prep_std->injection prep_sample Sample Solution (0.5 mg/mL) prep_sample->injection instrument->injection detection UV Detection @ 254 nm injection->detection integration Peak Integration detection->integration sst System Suitability (RSD, Tailing, Plates) integration->sst calculation Purity Calculation (Area % Method) integration->calculation sst->calculation If Pass report Final Report calculation->report

Caption: RP-HPLC Experimental Workflow for Purity Analysis.

Comparative Analysis: RP-HPLC vs. UPLC vs. GC

While RP-HPLC is a robust and widely accepted method, alternative techniques like UPLC and GC offer different advantages and disadvantages. The choice of method often depends on the specific needs of the laboratory, such as sample throughput, required sensitivity, and the nature of the analytes.[4][9]

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (sub-2 µm), which requires instrumentation capable of handling much higher backpressures.[7]

Key Advantages over RP-HPLC:

  • Increased Speed: Analysis times can be reduced by a factor of 3 to 10, significantly increasing sample throughput.[6]

  • Enhanced Resolution: Sharper and narrower peaks lead to better separation of closely eluting impurities.

  • Higher Sensitivity: The narrower peaks result in a greater peak height, improving the signal-to-noise ratio and lowering detection limits.[7]

  • Reduced Solvent Consumption: Shorter run times and lower flow rates lead to a significant reduction in solvent usage, making it a greener and more cost-effective technique.[6]

Considerations:

  • Higher Initial Cost: UPLC systems are more expensive than standard HPLC instruments.

  • Method Transfer: Transferring an existing HPLC method to a UPLC system requires careful optimization and re-validation.

Gas Chromatography (GC): A Mismatched Tool for This Application

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[9] For a non-volatile compound like this compound, direct analysis by GC is not feasible.

Key Disadvantages for this Analyte:

  • Non-Volatility: The target compound will not vaporize under typical GC inlet temperatures without significant degradation.

  • Derivatization Required: To make the sulfonamide amenable to GC analysis, a chemical derivatization step is necessary to increase its volatility and thermal stability.[10][11] This adds complexity, time, and potential for error to the analytical process.

  • Thermal Instability: Even with derivatization, there is a risk of thermal degradation in the high-temperature GC inlet and column, which can lead to inaccurate results.

Performance Data Comparison

The following table summarizes the expected performance of each technique for the purity analysis of this compound. The data for RP-HPLC and UPLC are based on typical method performance, while the GC data reflects the challenges of analyzing this type of compound.

ParameterRP-HPLC (Proposed Method) UPLC (Optimized Method) GC (with Derivatization)
Analysis Time ~30 minutes~5-8 minutes>45 minutes (including derivatization)
Resolution (Main Peak vs. Impurity B) Good (Rs > 2.0)Excellent (Rs > 3.5)Poor to Moderate (potential co-elution)
Sensitivity (LOD) ~0.01%~0.005%~0.05% (highly dependent on derivative)
Solvent Consumption per Run ~30 mL~5 mLMinimal (excluding derivatization reagents)
Sample Preparation Complexity Simple dissolutionSimple dissolutionComplex (requires chemical derivatization)
Suitability for Analyte Excellent Excellent Poor
Visualizing the Method Comparison

Caption: Key Performance Comparison of Analytical Techniques.

Conclusion and Recommendation

For the routine quality control and purity verification of this compound, RP-HPLC stands as the most reliable, robust, and appropriate analytical technique. It provides a validated system for accurately separating and quantifying the main component from its key process-related impurities without the need for complex sample preparation.

UPLC represents a significant technological advancement over HPLC and is the recommended approach for laboratories focused on high-throughput analysis and method modernization. The substantial gains in speed, sensitivity, and solvent reduction offer a compelling return on investment for new method development and high-volume testing environments.

Gas Chromatography is not a suitable method for this particular analyte. The non-volatile nature of this compound necessitates a derivatization step that introduces unnecessary complexity, potential for analytical error, and risk of thermal degradation, making it an inefficient and unreliable choice for this application.

By selecting the appropriate analytical methodology, grounded in sound scientific principles and validated according to industry standards, researchers and drug developers can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their downstream processes and the quality of the final pharmaceutical product.

References

  • GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine. National Institutes of Health.[Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. PubMed.[Link]

  • UPLC vs HPLC: what is the difference? Alispharm.[Link]

  • HPLC Vs UPLC: Differences In Application, Performance And Cost. GMP Insiders.[Link]

  • 4-Bromobenzenesulfonyl chloride 98-58-8 wiki. LookChem.[Link]

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • <621> CHROMATOGRAPHY. US Pharmacopeia (USP).[Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.[Link]

  • HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager.[Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.[Link]

  • GC vs. HPLC in Pharmaceutical and Medical Device Testing. AELAB.[Link]

  • Synthesis of 1-acetyl-4-(4-hydroxyphenyl)piperazine. PrepChem.com.[Link]

  • HPLC Vs. GC: A Comprehensive Comparison And Practical Applications. News.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(4-Acetylpiperazinosulfonyl)bromobenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and foresight. This extends beyond the bench to the entire lifecycle of the chemicals we handle, including their final disposition. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-(4-Acetylpiperazinosulfonyl)bromobenzene (CAS No. 486422-26-8). The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment by adhering to rigorous safety standards and regulatory requirements.

The core principle of this guide is that all chemical waste is considered hazardous until proven otherwise . Due to its chemical structure—a brominated aromatic sulfonamide—this compound must be managed as a regulated hazardous waste. Its disposal via standard trash or sanitary sewer systems is strictly prohibited and poses significant risks.[1][2][3]

Hazard Assessment and the Rationale for Specialized Disposal

Understanding the potential hazards of a compound is fundamental to determining the correct disposal pathway. While a specific, detailed toxicological profile for this compound is not extensively published, its structure allows us to infer a likely hazard profile based on analogous compounds, such as bromobenzene.

  • Human Health Hazards : Brominated aromatic compounds are frequently cited as causing skin and eye irritation.[4] Inhalation or ingestion may be harmful, potentially causing irritation to the respiratory and gastrointestinal tracts.[4][5]

  • Environmental Hazards : This is the most critical consideration for disposal. Brominated organic compounds can be toxic to aquatic life and may persist in the environment, leading to long-term adverse effects.[5][6] The U.S. Environmental Protection Agency (EPA) heavily regulates substances that can cause such damage, making proper disposal a matter of legal compliance.[7][8]

Therefore, the imperative is to isolate this chemical from the ecosystem. The procedures that follow are designed to achieve this through containment, clear identification, and transfer to a licensed waste management facility.

Chemical and Hazard Summary
PropertyDataSource
Chemical Name This compoundN/A
Synonym(s) 1-acetyl-4-[(4-bromophenyl)sulfonyl]piperazine
CAS Number 486422-26-8
Molecular Formula C₁₂H₁₅BrN₂O₃S
Molecular Weight 347.23 g/mol
Presumed Hazards Skin/Eye Irritant, Harmful if Swallowed/Inhaled, Toxic to Aquatic Life with Long-Lasting Effects[4][5]

Disposal Decision Workflow

The following diagram outlines the critical decision points for managing waste streams associated with this compound.

G start Waste Generated Containing This compound waste_type What is the waste type? start->waste_type solid_chem Unused or Expired Solid Chemical waste_type->solid_chem   Solid Reagent contaminated_solid Contaminated Solid Waste (Gloves, Wipes, Weigh Paper) waste_type->contaminated_solid Contaminated Supplies empty_container Empty Manufacturer's Container waste_type->empty_container Empty Container spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill Debris protocol_solid Follow Protocol A: Solid Hazardous Waste Disposal solid_chem->protocol_solid protocol_contaminated Follow Protocol B: Contaminated Lab Supply Disposal contaminated_solid->protocol_contaminated protocol_container Follow Protocol C: Empty Container Decontamination empty_container->protocol_container protocol_spill Follow Protocol D: Spill Cleanup Waste Disposal spill_cleanup->protocol_spill

Caption: Decision workflow for proper disposal of different waste streams.

Step-by-Step Disposal Protocols

Adherence to these protocols is mandatory for ensuring safety and regulatory compliance. Never deviate from these steps without consulting your institution's Environmental Health & Safety (EHS) department.

Protocol A: Unused or Expired Solid Chemical Disposal

This protocol applies to the pure, solid form of this compound.

  • Do Not Consolidate: Whenever possible, dispose of the chemical in its original manufacturer's container.[9] This preserves the original, accurate label information. Do not mix it with other chemical wastes.

  • Container Integrity Check: Ensure the container is in good condition, free from cracks or rust, with a tightly sealing, leak-proof screw-on cap.[10][11] If the original container is compromised, transfer the waste to a new, compatible container.

  • Labeling: Affix a "Hazardous Waste" tag, available from your EHS department, to the container.[2] Fill out the tag completely and legibly:

    • Full Chemical Name: this compound

    • CAS Number: 486422-26-8

    • Hazard Identification: Check boxes for "Irritant" and "Environmental Hazard."

    • Generator Information: Your name, lab number, and contact information.

  • Secure Storage: Store the labeled container in a designated hazardous waste satellite accumulation area within your laboratory. This area must be under the control of the lab personnel.

  • Secondary Containment: Place the waste container inside a larger, chemically resistant secondary container, such as a lab tray or bin.[10] This is a critical step to contain any potential leaks or spills. The secondary container must be able to hold 110% of the volume of the primary container.[10]

  • Segregation: Store the container segregated from incompatible materials, particularly strong oxidizing agents.[1][12]

  • Schedule Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[10] Do not allow waste to accumulate for more than 90 days from the accumulation start date.[10]

Protocol B: Contaminated Solid Waste Disposal

This protocol is for disposable items contaminated with this compound, such as gloves, weigh paper, or absorbent pads.

  • Collection: Place all contaminated solid waste into a clear plastic bag.[10]

  • Bagging: Once the bag is full, seal it securely. Place this sealed bag inside a second clear plastic bag (double-bagging).[10]

  • Labeling: Affix a "Hazardous Waste" tag to the outer bag, listing "Solid lab waste contaminated with this compound (CAS 486422-26-8)."

  • Storage and Pickup: Store the labeled bag in a rigid, covered container in your designated waste accumulation area and schedule a pickup with EHS.

Protocol C: Empty Container Decontamination and Disposal

An "empty" container that held a hazardous chemical is not considered regular trash until it has been properly decontaminated.

  • Triple Rinsing: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., acetone or methanol).

  • Collect Rinsate: This is the most critical step. The solvent rinsate is now considered hazardous waste.[11] Pour all rinsate into a designated liquid hazardous waste container for halogenated organic solvents. This container must be properly labeled and handled according to your EHS liquid waste procedures.

  • Container Preparation: After triple-rinsing and air-drying, deface or remove the original chemical label to prevent confusion.[11]

  • Final Disposal: The decontaminated and defaced container may now be disposed of in the regular trash or recycling, depending on institutional policy.[11]

Protocol D: Spill Cleanup Waste Disposal

In the event of a spill, the cleanup materials become hazardous waste.

  • Safety First: Evacuate personnel and secure the area. Eliminate all potential ignition sources.[6]

  • Containment: Absorb the spilled material with an inert absorbent, such as vermiculite, dry sand, or a commercial sorbent pad.[6][12] Do not use combustible materials like paper towels on large spills.

  • Collection: Carefully sweep or scoop the absorbed material and any broken container fragments into a compatible, sealable container.

  • Labeling and Disposal: The container must be labeled as "Spill debris with this compound (CAS 486422-26-8)" and managed as solid hazardous waste according to Protocol A.

By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our pursuit of scientific advancement does not come at the cost of our planet's health.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [URL: https://www.cwu.edu/environmental-health-safety/sites/cts.cwu.edu.environmental-health-safety/files/documents/Hazardous%20Waste%20Disposal%20Guidlines.pdf]
  • How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [URL: https://blink.ucsd.edu/safety/waste/hazardous/store-dispose.html]
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University Campus Safety Division. [URL: https://vps.lehigh.edu/sites/vps.lehigh.edu/files/2019-09/Hazardous%20Waste%20Disposal%20Procedures%20Handbook.pdf]
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [URL: https://www.research.northwestern.edu/safety/environmental/documents/hazardous-waste-guide.pdf]
  • How to Dispose of Chemical Waste. University of Tennessee Knoxville Environmental Health and Safety. [URL: https://ehs.utk.edu/chemical-and-lab-safety/hazardous-waste/how-to-dispose-of-chemical-waste/]
  • This compound | 486422-26-8. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/com/com448630619]
  • Safety Data Sheet - Bromobenzene. Fisher Scientific. [URL: https://www.fishersci.com/sds/03670]
  • 4-(4-Acetylpiperazinosulfonyl) Bromobenzene. ExporterIndia. [URL: https://www.exporterindia.com/aoric-polytron-pvt-ltd/4-4-acetylpiperazinosulfonyl-bromobenzene-5006990.htm]
  • Best Practices for Hazardous Waste Disposal. AEG Environmental. [URL: https://www.aegenviro.com/blog/4-best-practices-for-hazardous-waste-disposal/]
  • Safety Data Sheet - 4-Bromobenzoic acid. [URL: https://www.fishersci.com/sds/96724]
  • This compound. BioOrganics. [URL: https://www.bioorganics.net/product/4-(4-acetylpiperazinosulfonyl)bromobenzene]
  • Safety Data Sheet - Bromobenzene. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-226A-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE5MjZ8YXBwbGljYXRpb24vcGRmfGg1ZC9oMGMvOTA4MzY1MDU1NDkxMC5wZGZ8YjE4YjNiOTI0YmE0NzM0YjQ4ZTY0YjI5ZTViM2U0ZTU3ZDI5YjU4YjY3ZGIxYjYxN2M4NzU1OTQzM2Y5NTY5Yw]
  • Safety Data Sheet - Bromobenzene. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/b57702]
  • Hazardous Substance Fact Sheet - Bromobenzene. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0263.pdf]
  • Dispose of Hazardous Waste. Ohio EPA. [URL: https://epa.ohio.gov/monitor-pollution/pollution-issues/hazardous-waste/dispose-of-hazardous-waste]
  • Hazardous Waste. US EPA. [URL: https://www.epa.gov/hw]
  • This compound | 486422-26-8. Aldrich Partner. [URL: https://www.sigmaaldrich.com/US/en/product/com/com448630619]
  • Safety Data Sheet - Bromobenzene. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-226A-IE-EN.pdf]
  • What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? Chemistry For Everyone (YouTube). [URL: https://www.youtube.
  • This compound | 486422-26-8. Merck. [URL: https://www.sigmaaldrich.com/CN/zh/product/com/com448630619]
  • Proper Handling of Hazardous Waste Guide. EPA. [URL: https://www.epa.gov/sites/default/files/2015-11/documents/proper_handling_of_hazardous_waste_guide.pdf]
  • 4-(4-BOC-piperazinosulfonyl)bromobenzene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/16665576]
  • Safety Data Sheet - Sodium 4-bromobenzene-1-sulfinate dihydrate. Fisher Scientific. [URL: https://www.fishersci.com/sds/97960]

Sources

A Senior Application Scientist's Guide to Handling 4-(4-Acetylpiperazinosulfonyl)bromobenzene: Essential Safety and Disposal Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to rigorous science, which inherently includes an unwavering dedication to safety. The compound 4-(4-acetylpiperazinosulfonyl)bromobenzene is a substituted aromatic sulfonylpiperazine derivative. While a comprehensive toxicological profile for this specific molecule is not extensively documented, its structural motifs—bromobenzene, a sulfonyl group, and an acetylpiperazine moiety—provide a solid foundation for a robust risk assessment. This guide synthesizes established safety principles for related chemical classes to provide a clear, actionable framework for its handling and disposal. The causality behind each recommendation is explained to ensure that these protocols are not just followed, but understood.

Hazard Assessment: A Proactive Approach to Safety

Understanding the potential risks is the cornerstone of safe laboratory practice. Based on its constituent parts, this compound should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritation: Aromatic sulfonyl compounds and bromobenzene are known skin and eye irritants.[1][2]

  • Harmful if Inhaled or Ingested: Similar compounds can cause respiratory tract irritation and may be harmful if swallowed.[1][3]

  • Aquatic Toxicity: The bromobenzene component suggests the compound may be toxic to aquatic life with long-lasting effects.[1]

Therefore, all handling procedures must be designed to minimize direct contact, inhalation, and environmental release.

Essential Personal Protective Equipment (PPE)

The selection of PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Required PPE Rationale and Key Considerations
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or, preferably, safety goggles.[4]Protects against accidental splashes of the compound or solvents it is dissolved in. Goggles provide a more complete seal than glasses.
Skin & Body Flame-retardant laboratory coat, fully buttoned with long sleeves.[5]Prevents incidental contact with skin on the arms and torso. Ensures clothing underneath does not become contaminated.
Hand Chemical-resistant gloves (Nitrile recommended).Provides a direct barrier against skin contact. Always double-glove if working with larger quantities or for extended periods. Gloves should be inspected for tears before use and changed immediately upon contamination.
Respiratory Not typically required when handling small quantities inside a certified chemical fume hood.All weighing and handling of the solid or its solutions must be performed in a fume hood to prevent inhalation of dust or aerosols.[6] If a fume hood is not available, a NIOSH-approved respirator is mandatory.[7]

Operational Plan: Step-by-Step PPE Protocol

Proper technique in donning and doffing PPE is as important as the equipment itself. It prevents cross-contamination and ensures the user remains protected throughout the entire workflow.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Safety Goggles Doff2->Doff3

Caption: Sequential process for donning and doffing PPE to minimize exposure.

Emergency Procedures: Immediate First Aid

In the event of an accidental exposure, immediate and correct action is critical to minimizing harm.

Exposure Route Immediate Action Protocol
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15-20 minutes.[8] Seek medical attention if irritation develops or persists.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration, but do not use mouth-to-mouth resuscitation.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[8] Seek immediate medical attention.

Spill and Disposal Plan: Environmental Responsibility

Proper containment and disposal are not just regulatory requirements; they are a professional responsibility to protect our colleagues and the environment.

Handling a Spill
  • Evacuate and Ventilate: Ensure the spill area is clear of personnel and increase ventilation (ensure fume hood is operational).

  • Control Ignition Sources: Eliminate all nearby sparks, flames, or hot surfaces.[9]

  • Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[9]

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[6]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]

Chemical Waste Disposal Workflow

All materials contaminated with this compound, including gloves, pipette tips, absorbent materials, and empty containers, must be treated as hazardous chemical waste.

Waste_Disposal_Workflow A Generate Waste (e.g., used gloves, contaminated labware) B Segregate into Designated Hazardous Waste Container A->B D Store in Satellite Accumulation Area B->D C Container Requirements: - Clearly Labeled - Tightly Sealed - Stored in Secondary Containment C->B E Schedule Pickup by Environmental Health & Safety (EHS) D->E F Proper Disposal via Licensed Facility E->F

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.